9(S)10(S)13(S)-TriHOME
説明
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Structure
3D Structure
特性
分子式 |
C18H34O5 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC名 |
(E,9S,10S,13S)-9,10,13-trihydroxyoctadec-11-enoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-10-15(19)13-14-17(21)16(20)11-8-5-4-6-9-12-18(22)23/h13-17,19-21H,2-12H2,1H3,(H,22,23)/b14-13+/t15-,16-,17-/m0/s1 |
InChIキー |
NTVFQBIHLSPEGQ-MVFSOIOZSA-N |
異性体SMILES |
CCCCC[C@@H](/C=C/[C@@H]([C@H](CCCCCCCC(=O)O)O)O)O |
正規SMILES |
CCCCCC(C=CC(C(CCCCCCCC(=O)O)O)O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Significance of Trihydroxyoctadecenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyoctadecenoic acids (THOAs) are a class of oxidized lipid mediators derived from linoleic acid, an essential omega-6 fatty acid. These molecules are increasingly recognized for their significant roles in a variety of physiological and pathological processes, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological functions of THOAs, with a focus on their involvement in inflammatory diseases. Detailed experimental protocols for their analysis and visualizations of their signaling pathways are presented to serve as a valuable resource for the scientific community.
The Discovery of Trihydroxyoctadecenoic Acids
Trihydroxyoctadecenoic acids are metabolites of linoleic acid, a major fatty acid component of lipids. Their discovery is linked to investigations into the complex pathways of lipid metabolism and inflammation. It was found that vascular tissues can convert various polyunsaturated fatty acids into monohydroxy and trihydroxy metabolites.[1] These metabolites, including THOAs, are derived from hydroperoxides and are thought to be involved in regulating prostaglandin (B15479496) synthesis.[1]
Subsequent research identified specific isomers of THOAs, such as 9,10,13-TriHOME and 9,12,13-TriHOME, and began to elucidate their biological significance.[1][2] A pivotal finding was the discovery that eosinophils, a type of white blood cell involved in allergic responses and parasitic infections, are a primary source of THOAs in humans.[3][4] This discovery firmly linked THOAs to inflammatory pathways and diseases.
Biosynthesis of Trihydroxyoctadecenoic Acids
The primary pathway for the biosynthesis of THOAs in humans involves the enzyme 15-lipoxygenase (15-LOX).[3][4] Eosinophils, which highly express 15-LOX, synthesize THOAs when incubated with linoleic acid.[3] The process is initiated by the 15-LOX-dependent oxygenation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HpODE).[3][5] This intermediate is then further metabolized to form epoxy alcohols, which are subsequently hydrolyzed to the various THOA isomers.[3]
Stereochemical analysis has revealed that THOAs produced by eosinophils predominantly have the 13(S) configuration, which is consistent with a 15-LOX-mediated synthesis.[3] The formation of THOAs can be blocked by 15-LOX inhibitors, further confirming the central role of this enzyme.[3] While the 15-LOX pathway is the major route in eosinophils, other cell types, such as the mast cell line LAD2, can produce THOAs with a different stereochemistry, suggesting the existence of multiple synthetic routes for these molecules.[3]
The signaling cascade leading to and stemming from 15-LOX activation in immune cells is complex. Upstream, cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13) can induce the expression of 15-LOX. Downstream, the products of the 15-LOX pathway, including THOAs, can act as signaling molecules themselves, for instance, by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate gene expression involved in lipid metabolism and inflammation.[1][6]
Quantitative Analysis of Trihydroxyoctadecenoic Acids
The quantification of THOAs in biological samples is crucial for understanding their role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique used for this purpose.[3][4] Studies have shown that the levels of THOA isomers are altered in inflammatory conditions. For instance, in individuals with chronic obstructive pulmonary disease (COPD), the levels of all THOA isomers were found to be increased in bronchoalveolar lavage fluid (BALF) compared to smokers with normal lung function.[3] Furthermore, in a mouse model of chronic inflammatory pain, the concentrations of 9,10,13-TriHOME, 9,12,13-TriHOME, and 9,10,11-TriHOME were significantly reduced in the amygdala of mice with chronic inflammation compared to control animals.[7]
| THOA Isomer | Biological Matrix | Condition | Change in Concentration | Reference |
| All Isomers | Bronchoalveolar Lavage Fluid (Human) | Chronic Obstructive Pulmonary Disease | Increased in COPD patients relative to smokers with normal lung function (P ≤ 0.06) | [3] |
| 9,10,13-TriHOME | Amygdala (Mouse) | Chronic Inflammatory Pain | 210.5 (189.5–590.6) pmol/g in sham vs. 48.58 (21.63–186.1) pmol/g in CFA-treated mice (trending, p = 0.0507) | [7] |
| 9,12,13-TriHOME | Amygdala (Mouse) | Chronic Inflammatory Pain | 83.33 (81.46–203.1) pmol/g in sham vs. 11.2 (7.844–41.92) pmol/g in CFA-treated mice (p = 0.0098) | [7] |
| 9,10,11-TriHOME | Amygdala (Mouse) | Chronic Inflammatory Pain | 64.24 (25.59–85.30) pmol/g in sham vs. 14.29 (7.04–33.57) pmol/g in CFA-treated mice (p = 0.0250) | [7] |
Experimental Protocols
Quantification of THOAs by LC-MS/MS
A robust and sensitive method for the quantification of THOA isomers involves reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The following is a generalized protocol based on established methods.[3][8]
1. Sample Preparation (from BALF or Plasma):
-
Internal Standards: Spike samples with a mixture of deuterated internal standards for accurate quantification.
-
Protein Precipitation: For plasma samples, precipitate proteins by adding cold methanol (B129727) or isopropanol. Centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge (e.g., Oasis MAX) with methanol and then water.
-
Load the supernatant from the protein precipitation step or the BALF sample onto the cartridge.
-
Wash the cartridge with a low-percentage methanol solution to remove interfering substances.
-
Elute the oxylipins, including THOAs, with an appropriate organic solvent (e.g., methanol with a small percentage of formic acid).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Use a reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.01% formic acid.
-
Mobile Phase B: Acetonitrile with 0.01% formic acid.
-
Gradient: Employ a suitable gradient to separate the different THOA isomers. A typical gradient might start at a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.
-
Flow Rate: A flow rate of 0.3-0.4 mL/min is commonly used.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 35-40 °C).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Use negative electrospray ionization (ESI-).
-
Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Define specific precursor-to-product ion transitions for each THOA isomer and their corresponding internal standards. For example, a common transition for THOAs is m/z 329.2 -> 171.2.
-
Optimization: Optimize the collision energy and other MS parameters for each transition to achieve maximum signal intensity.
-
3. Data Analysis:
-
Quantification: Generate calibration curves using authentic standards of the THOA isomers. Quantify the endogenous levels in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Biological Activities and Significance
THOAs have been implicated in a range of biological activities, primarily related to inflammation. Their increased levels in the BALF of COPD patients suggest a role in the pathophysiology of this disease.[3] The stereochemistry of THOAs is crucial for their biological activity, as different isomers can have distinct effects.[9] For example, the predominance of the 13(S) configuration in eosinophil-derived THOAs points to a specific enzymatic pathway and potentially a targeted biological function.[3]
The activation of PPARγ by 15-LOX metabolites, a pathway in which THOAs are likely involved, can modulate the expression of genes related to inflammation and lipid metabolism.[6] This suggests that THOAs may have both pro- and anti-inflammatory roles depending on the specific context and isomer. The reduced levels of THOAs in a mouse model of chronic pain also suggest a potential role in nociception and neurological processes.[7]
Conclusion
The discovery of trihydroxyoctadecenoic acids has opened up a new avenue of research into the complex roles of lipid mediators in health and disease. As products of the 15-lipoxygenase pathway, THOAs are intrinsically linked to inflammatory processes, particularly in diseases such as COPD and asthma where eosinophils play a significant role. The development of sensitive and specific analytical methods, such as LC-MS/MS, has been instrumental in advancing our understanding of these molecules. Further research into the specific biological activities of different THOA isomers and their downstream signaling pathways will be crucial for elucidating their full therapeutic potential. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore this promising area of lipid research.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry profiling of oxylipins, endocannabinoids, and N-acylethanolamines in human lung lavage fluids reveals responsiveness of prostaglandin E2 and associated lipid metabolites to biodiesel exhaust exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Arachidonate 15-lipoxygenase type B: Regulation, function, and its role in pathophysiology [frontiersin.org]
- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. grantome.com [grantome.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. The Structure of Human 15-Lipoxygenase-2 with a Substrate Mimic - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Guide to 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME)
For Researchers, Scientists, and Drug Development Professionals
A Historical Perspective on a Bioactive Linoleic Acid Metabolite
First identified in 1970 by Graveland, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) emerged from studies on the lipoxygenase-catalyzed oxidation of linoleic acid in wheat flour-water suspensions.[1] For decades, research on this and related trihydroxy fatty acids, known as TriHOMEs, was primarily confined to the realm of plant biochemistry, with their presence noted in various plant species. These molecules are part of a larger class of signaling molecules called oxylipins, which are derived from the oxygenation of polyunsaturated fatty acids.
The turn of the 21st century saw a renewed interest in TriHOMEs as their potential physiological significance in mammals became more apparent. A significant advancement in the field was the discovery that human eosinophils can synthesize TriHOMEs, including 9,10,13-TriHOME, highlighting their potential role in the human immune system. This endogenous production suggested that these compounds are not merely products of dietary intake but may function as signaling molecules in human health and disease. Subsequent research has implicated TriHOMEs in a range of biological processes, including inflammation and the maintenance of the skin's barrier function. Their dysregulation has been observed in inflammatory conditions, further underscoring their potential as therapeutic targets and disease biomarkers.
Quantitative Data Summary
The following tables summarize the available quantitative data for 9,10,13-TriHOME and its related isomers.
Table 1: Concentrations of 9,10,13-TriHOME in Biological Samples
| Biological Matrix | Species | Condition | Concentration Range | Analytical Method |
| Human Plasma | Human | Healthy | 227 ± 102 pM | Micro-LC-MS/MS |
| Bronchoalveolar Lavage Fluid (BALF) | Human | Smokers with normal lung function | Relative abundance of stereoisomers varied between 8% and 18% | Chiral LC-MS |
| Bronchoalveolar Lavage Fluid (BALF) | Human | Smokers with COPD | All TriHOME isomers were increased relative to smokers with normal lung function (P ≤ 0.06) | Chiral LC-MS |
| Amygdala | Mouse | Sham-treated (control) | 210.5 (189.5–590.6) pmol/g | LC-MS/MS |
| Amygdala | Mouse | Chronic inflammatory pain (CFA treated) | 48.58 (21.63–186.1) pmol/g | LC-MS/MS |
Table 2: In Vitro Bioactivity of TriHOME Isomers
| Biological Activity | Cell Line | TriHOME Isomer | IC50 / Effective Concentration |
| Inhibition of antigen-induced β-hexosaminidase release | RBL-2H3 mast cells | 9(S),12(S),13(S)-TriHOME | 28.7 µg/mL |
| Inhibition of LPS-induced nitric oxide (NO) production | BV-2 microglia | 9(S),12(S),13(S)-TriHOME | 40.95 µM |
Key Experimental Protocols
Protocol 1: Quantification of 9,10,13-TriHOME in Biological Samples by LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of 9,10,13-TriHOME from biological matrices like plasma or tissue homogenates.
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., a deuterated analog of TriHOME).
-
Add 3 volumes of ice-cold methanol (B129727) to precipitate proteins.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Acidify the supernatant to pH 3 with 0.1% formic acid.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the acidified supernatant.
-
Wash with water to remove polar impurities.
-
Elute the lipids with methanol or ethyl acetate.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the TriHOMEs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10,13-TriHOME and the internal standard. A common transition for TriHOMEs is m/z 329 -> 171.
-
Optimization: Optimize cone voltage and collision energy for maximum sensitivity.
-
3. Data Analysis:
-
Generate a standard curve using authentic 9,10,13-TriHOME standards of known concentrations.
-
Quantify the amount of 9,10,13-TriHOME in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Inhibition of Mast Cell Degranulation (β-Hexosaminidase Release Assay)
This assay measures the ability of 9,10,13-TriHOME to inhibit the release of β-hexosaminidase, a marker of degranulation, from RBL-2H3 mast cells.
1. Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.
2. Treatment and Stimulation:
-
Wash the sensitized cells twice with Tyrode's buffer.
-
Add 100 µL of Tyrode's buffer containing various concentrations of 9,10,13-TriHOME or vehicle control to the wells.
-
Incubate for 30 minutes at 37°C.
-
Stimulate degranulation by adding 10 µL of DNP-BSA (100 ng/mL) to each well.
-
For total β-hexosaminidase release (positive control), add 10 µL of 0.5% Triton X-100 to unstimulated cells.
-
For spontaneous release (negative control), add 10 µL of buffer instead of DNP-BSA.
-
Incubate the plate for 1 hour at 37°C.
3. Measurement of β-Hexosaminidase Activity:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding 100 µL of 0.1 M carbonate/bicarbonate buffer, pH 10.0.
-
Measure the absorbance at 405 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
-
% Release = [(Absorbance of sample - Absorbance of spontaneous release) / (Absorbance of total release - Absorbance of spontaneous release)] x 100
-
-
Plot the percentage of inhibition (100 - % Release) against the concentration of 9,10,13-TriHOME to determine the IC50 value.
Protocol 3: Inhibition of Nitric Oxide (NO) Production in BV-2 Microglia
This protocol assesses the effect of 9,10,13-TriHOME on lipopolysaccharide (LPS)-induced nitric oxide production in BV-2 microglial cells using the Griess assay.
1. Cell Culture:
-
Culture BV-2 cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Treatment and Stimulation:
-
Replace the medium with fresh medium containing various concentrations of 9,10,13-TriHOME or vehicle control.
-
Pre-incubate for 1 hour at 37°C.
-
Stimulate the cells by adding LPS (1 µg/mL).
-
Incubate for 24 hours at 37°C.
3. Griess Assay:
-
After incubation, collect 50 µL of the culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
4. Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite (B80452).
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of 9,10,13-TriHOME compared to the LPS-only treated cells.
-
Plot the percentage of inhibition against the concentration of 9,10,13-TriHOME to calculate the IC50 value.
Signaling Pathways and Logical Relationships
The precise signaling pathways initiated by 9,10,13-TriHOME are still under active investigation. However, based on its structure as a linoleic acid-derived oxylipin and the known mechanisms of related molecules, we can propose several putative pathways.
Biosynthesis of 9,10,13-TriHOME
The formation of 9,10,13-TriHOME from linoleic acid involves a series of enzymatic steps.
Caption: Proposed enzymatic pathway for the biosynthesis of 9,10,13-TriHOME from linoleic acid.
Proposed Anti-inflammatory Signaling Pathway
Based on the observed inhibition of mast cell degranulation and nitric oxide production, 9,10,13-TriHOME likely modulates inflammatory signaling cascades. One plausible mechanism is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are known to be regulated by fatty acid metabolites and have anti-inflammatory effects.
Caption: Hypothetical anti-inflammatory signaling pathway of 9,10,13-TriHOME via PPARγ activation.
Experimental Workflow for Investigating Bioactivity
This diagram outlines the logical flow of experiments to characterize the biological effects of 9,10,13-TriHOME.
Caption: A logical workflow for the comprehensive investigation of 9,10,13-TriHOME's biological activities.
References
The Biosynthesis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic Acid (9(S),10(S),13(S)-TriHOME) in Humans: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9(S),10(S),13(S)-TriHOME), a trihydroxy-specialized pro-resolving mediator derived from linoleic acid in humans. The primary focus is on the well-characterized 15-lipoxygenase (15-LOX) pathway prevalent in eosinophils. This document details the enzymatic cascade, key intermediates, and stereochemical specificity of this pathway. Furthermore, it outlines detailed experimental protocols for the investigation of this biosynthetic route, including enzyme assays and advanced analytical techniques for the separation and quantification of TriHOME isomers. Quantitative data from the literature is summarized, and signaling pathways regulating the expression of key enzymes are visualized. This guide is intended to serve as a valuable resource for researchers in the fields of lipid biochemistry, inflammation, and drug discovery.
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized lipid mediators derived from the essential fatty acid, linoleic acid. These molecules are increasingly recognized for their roles in various physiological and pathophysiological processes, including inflammation and its resolution. One specific stereoisomer, 9(S),10(S),13(S)-TriHOME, has been identified as a product of enzymatic pathways in human immune cells. Understanding the precise biosynthetic pathways of this molecule is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting inflammatory diseases. In humans, the biosynthesis of 9(S),10(S),13(S)-TriHOME is predominantly carried out by eosinophils through a 15-lipoxygenase-dependent mechanism.[1][2][3] This pathway is distinct from other routes of linoleic acid metabolism, such as those involving cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH), which lead to the formation of other dihydroxy- and trihydroxy-octadecenoic acid isomers.[4][5]
The Core Biosynthetic Pathway in Human Eosinophils
The primary route for the synthesis of 9(S),10(S),13(S)-TriHOME in humans involves a series of enzymatic reactions initiated by 15-lipoxygenase-1 (15-LOX-1, also known as ALOX15) in eosinophils.[1][2][3] This pathway is characterized by its high degree of stereospecificity.
The key steps are as follows:
-
Oxygenation of Linoleic Acid: The pathway begins with the enzymatic oxygenation of linoleic acid by 15-LOX-1. This enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid, leading to the insertion of molecular oxygen at the C-13 position. This reaction is stereospecific, yielding (13S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE).[6][7]
-
Formation of an Epoxy Alcohol Intermediate: The 13(S)-HpODE is then further metabolized. Evidence suggests the formation of an epoxy alcohol intermediate, which is a crucial step in the pathway leading to the trihydroxy product.[1][3]
-
Hydrolysis to 9(S),10(S),13(S)-TriHOME: The final step involves the hydrolysis of the epoxy alcohol intermediate to form the stable trihydroxy product, 9(S),10(S),13(S)-TriHOME.
This pathway in eosinophils has been shown to be largely independent of sEH and CYP activities, highlighting the central role of 15-LOX-1.[1][3]
Regulation of the Biosynthetic Pathway
The expression of 15-LOX-1, the rate-limiting enzyme in this pathway, is tightly regulated, particularly in immune cells. The Th2 cytokines, Interleukin-4 (IL-4) and Interleukin-13 (IL-13), are potent inducers of ALOX15 gene expression in human monocytes, macrophages, and epithelial cells.[1][2][6][8][9] This induction is mediated through the activation of the STAT6 signaling pathway.[2][9]
References
- 1. Arachidonic Acid 15-Lipoxygenase: Effects of Its Expression, Metabolites, and Genetic and Epigenetic Variations on Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation and Functions of 15-Lipoxygenases in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]
- 8. Interleukin-4-Mediated 15-Lipoxygenase-1 Trans-Activation Requires UTX Recruitment and H3K27me3 Demethylation at the Promoter in A549 Cells | PLOS One [journals.plos.org]
- 9. Interleukin-4 and -13 induce upregulation of the murine macrophage 12/15-lipoxygenase activity: evidence for the involvement of transcription factor STAT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Formation of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a bioactive lipid mediator derived from the essential fatty acid, linoleic acid. As a member of the oxidized linoleic acid metabolites (OXLAMs), 9,10,13-TriHOME is implicated in a variety of physiological and pathophysiological processes, including inflammation, skin barrier function, and respiratory diseases. Its enzymatic synthesis is complex, involving multiple pathways that are cell- and tissue-specific. This technical guide provides an in-depth overview of the core enzymatic pathways leading to the formation of 9,10,13-TriHOME, detailed experimental protocols for its study, and a summary of available quantitative data. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the roles of 9,10,13-TriHOME in health and disease.
Biosynthetic Pathways of 9,10,13-TriHOME
The enzymatic formation of 9,10,13-TriHOME from linoleic acid is primarily accomplished through two main pathways: the 15-lipoxygenase (15-LOX) pathway, predominantly active in eosinophils, and the 12R-lipoxygenase (12R-LOX)/epidermal lipoxygenase 3 (eLOX3) pathway, which is characteristic of the epidermis. A potential, albeit less defined, contribution from the cytochrome P450 (CYP) epoxygenase pathway also exists.
The 15-Lipoxygenase (15-LOX) Pathway in Eosinophils
In human eosinophils, the biosynthesis of 9,10,13-TriHOME is initiated by the action of arachidonate (B1239269) 15-lipoxygenase (15-LOX-1) on linoleic acid.[1][2] This pathway is characterized by the initial formation of a hydroperoxy intermediate, which is subsequently converted to an epoxy alcohol that is then hydrolyzed to the final trihydroxy product. Stereochemical analysis of TriHOMEs produced by eosinophils reveals a predominance of the 13(S) configuration, strongly suggesting a 15-LOX-mediated synthesis.[1] The formation of TriHOME via this pathway has been shown to be largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[1]
The key steps in this pathway are:
-
Oxygenation: 15-LOX-1 catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).
-
Conversion to Epoxy-alcohol: 13(S)-HpODE serves as a substrate for the intrinsic hydroperoxide isomerase activity of 15-LOX-1, leading to the formation of an unstable epoxy-alcohol intermediate.[1]
-
Hydrolysis: This epoxy-alcohol is subsequently hydrolyzed to 9,10,13-TriHOME.
The 12R-Lipoxygenase (12R-LOX) / Epidermal Lipoxygenase 3 (eLOX3) Pathway in the Epidermis
In the human epidermis, a distinct pathway involving the sequential action of 12R-lipoxygenase (12R-LOX) and the atypical lipoxygenase, eLOX3, is responsible for the synthesis of specific TriHOME stereoisomers that are crucial for skin barrier function.[3] This pathway primarily utilizes linoleic acid esterified in ceramides.
The key steps are:
-
Initial Oxygenation: 12R-LOX oxygenates linoleic acid (often esterified in ceramides) to produce 9R-hydroperoxyoctadecadienoic acid (9R-HpODE).[4]
-
Isomerization by eLOX3: eLOX3, which lacks conventional lipoxygenase activity, functions as a hydroperoxide isomerase.[5] It specifically converts 9R-HpODE into epoxy-alcohol intermediates.[4]
-
Hydrolysis: These epoxy-alcohols are then hydrolyzed by epoxide hydrolases, such as soluble epoxide hydrolase (sEH), to form various TriHOME isomers, with a predominance of 9(R),10(S),13(R)-TriHOME in the human epidermis.[3]
Cytochrome P450 (CYP) Pathway
While the lipoxygenase pathways are well-established, the involvement of cytochrome P450 (CYP) monooxygenases represents another potential route for the formation of TriHOME precursors. CYP enzymes can metabolize linoleic acid to form epoxy fatty acids, such as 9,10-epoxyoctadecenoic acid (9,10-EpOME) and 12,13-epoxyoctadecenoic acid (12,13-EpOME). These epoxides can be further metabolized. Although the direct pathway to 9,10,13-TriHOME from these intermediates is less characterized, it is plausible that subsequent enzymatic reactions, including further oxidation and hydrolysis, could lead to the formation of trihydroxy metabolites.
Quantitative Data
Quantitative analysis of 9,10,13-TriHOME and the enzymes involved in its biosynthesis is crucial for understanding its physiological and pathological roles. The following tables summarize the available quantitative data.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km | Vmax | Source Organism/Enzyme | Reference |
| Soybean Lipoxygenase-1 | Linoleic Acid | 114.9 µM | 12 s⁻¹ | Glycine max (cucumber lipid body LOX) | [6] |
| Murine sEH | 4-Nitrophenyl (2S,3S)-2,3-epoxy-3-phenylpropyl carbonate | 16 µM | 22 µmol min⁻¹ mg⁻¹ | Murine liver (purified) | [7] |
| Murine sEH | (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) | - | - | Recombinant human sEH (for HTS assay development) | [8] |
Note: Kinetic data for human enzymes directly involved in 9,10,13-TriHOME synthesis with their specific physiological substrates are limited in the reviewed literature.
Table 2: Concentrations of 9,10,13-TriHOME in Biological Samples
| Analyte | Biological Matrix | Condition | Concentration (ng/mg tissue) | Reference |
| 9,10,13-TriHOME | Human Epidermis | Healthy | 5.6 | [3] |
| 9,12,13-TriHOME | Human Epidermis | Healthy | 4.4 | [3] |
Experimental Protocols
Quantification of 9,10,13-TriHOME by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from a validated workflow for the analysis of TriHOME isomers.
3.1.1. Sample Preparation (from Bronchoalveolar Lavage Fluid - BALF)
-
To 500 µL of BALF, add 10 µL of an internal standard solution containing deuterated TriHOME analogs.
-
Add 500 µL of methanol (B129727) and vortex for 30 seconds.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
3.1.2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Instrument: Waters ACQUITY UPLC I-Class system.
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile/methanol (80:20, v/v) with 0.1% acetic acid.
-
Gradient: Start with 30% B, increase to 70% B over 10 minutes, then to 98% B over 2 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Instrument: Waters Xevo TQ-S triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Capillary Voltage: 2.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 500°C.
-
Cone Gas Flow: 150 L/h.
-
Desolvation Gas Flow: 1000 L/h.
-
MRM Transitions:
-
9,10,13-TriHOME: precursor ion m/z 329.2 > product ion m/z 171.1.
-
Internal Standard (e.g., d4-9,10,13-TriHOME): precursor ion m/z 333.2 > product ion m/z 171.1.
-
-
15-Lipoxygenase Activity Assay
This spectrophotometric assay measures the activity of 15-LOX by monitoring the formation of conjugated dienes from linoleic acid.
3.2.1. Reagents
-
Assay Buffer: 0.1 M Borate buffer, pH 9.0.
-
Substrate Stock Solution: 10 mM linoleic acid in ethanol.
-
Enzyme Solution: Purified 15-lipoxygenase (e.g., from soybean) diluted in assay buffer to the desired concentration.
3.2.2. Procedure
-
Prepare the substrate working solution by diluting the linoleic acid stock solution in the assay buffer to a final concentration of 100 µM.
-
In a quartz cuvette, add 950 µL of the substrate working solution.
-
Place the cuvette in a spectrophotometer and set the wavelength to 234 nm.
-
Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately.
-
Record the increase in absorbance at 234 nm for 5 minutes.
-
The rate of reaction is proportional to the enzyme activity and can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).
Soluble Epoxide Hydrolase (sEH) Activity Assay
This is a fluorometric assay for measuring sEH activity using a non-fluorescent substrate that is converted to a fluorescent product.
3.3.1. Reagents
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.
-
Substrate: (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). Prepare a stock solution in DMSO.
-
Enzyme: Purified recombinant human sEH.
3.3.2. Procedure
-
Prepare a working solution of PHOME in the assay buffer.
-
In a 96-well black microplate, add 180 µL of the assay buffer to each well.
-
Add 10 µL of the enzyme solution (or cell lysate) to the wells.
-
Initiate the reaction by adding 10 µL of the PHOME working solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the fluorescence using a microplate reader with excitation at ~330 nm and emission at ~465 nm.
-
The fluorescence intensity is proportional to the sEH activity.
Logical Relationships and Experimental Workflows
The following diagram illustrates the overall experimental workflow for investigating the enzymatic formation of 9,10,13-TriHOME.
Conclusion
The enzymatic formation of 9,10,13-TriHOME is a multifaceted process involving distinct pathways in different tissues, primarily driven by lipoxygenases. The 15-LOX pathway in eosinophils and the 12R-LOX/eLOX3 pathway in the epidermis are the most well-characterized routes. Understanding these pathways is critical for elucidating the role of 9,10,13-TriHOME in health and disease. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers in this field. Further investigation is warranted to fully characterize the kinetics of the human enzymes involved and to expand the quantitative profiling of 9,10,13-TriHOME in a wider range of biological systems, which will be instrumental for the development of novel therapeutic strategies targeting this bioactive lipid mediator.
References
- 1. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. The lipoxygenase gene ALOXE3 implicated in skin differentiation encodes a hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of cucumber linoleate 13-lipoxygenase to a 9-lipoxygenating species by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spectrophotometric substrates for cytosolic epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The 15-Lipoxygenase Pathway: A Technical Guide to TriHOME Synthesis and Related Metabolites
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 15-lipoxygenase (15-LOX) pathway plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. These molecules are implicated in the regulation of inflammatory processes, immune responses, and cellular signaling. This technical guide provides an in-depth exploration of the 15-LOX pathway, with a core focus on the synthesis of trihydroxyeicosatrienoic acids (THETAs) from arachidonic acid and trihydroxyoctadecenoic acids (TriHOMEs) from linoleic acid.
This document details the enzymatic cascades, presents quantitative data on enzyme kinetics and product formation, and offers comprehensive experimental protocols for the study of this pathway. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the complex processes involved. This guide is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target the 15-LOX pathway for therapeutic intervention.
The 15-Lipoxygenase (15-LOX) Pathway
The 15-LOX family of enzymes, primarily 15-LOX-1 and 15-LOX-2, are non-heme iron-containing dioxygenases that catalyze the stereospecific insertion of molecular oxygen into PUFAs containing a cis,cis-1,4-pentadiene moiety. The two most physiologically relevant substrates for 15-LOX in this context are arachidonic acid (AA) and linoleic acid (LA).
Metabolism of Arachidonic Acid (AA)
When acting on arachidonic acid, 15-LOX-1 predominantly produces 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE), with smaller amounts of 12(S)-HpETE.[1] These hydroperoxy fatty acids are unstable and are rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to their more stable hydroxy derivatives, 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE) and 12(S)-HETE, respectively.
The formation of trihydroxyeicosatrienoic acids (THETAs) from 15(S)-HpETE is a multi-step process. In vascular tissues, 15-HpETE can be enzymatically rearranged by a hydroperoxide isomerase activity, potentially mediated by cytochrome P450 (CYP) enzymes like CYP2J2, to form epoxy alcohol intermediates: 11-hydroxy-14,15-epoxyeicosatrienoic acid (11-H-14,15-EETA) and 15-hydroxy-11,12-epoxyeicosatrienoic acid (15-H-11,12-EETA).[2] Subsequent hydrolysis of the epoxide group, a reaction that can be catalyzed by epoxide hydrolases, leads to the formation of vicinal diols, resulting in the final THETA products: 11,14,15-THETA and 11,12,15-THETA.[2] These molecules have been identified as endothelium-derived relaxing factors.[3]
Metabolism of Linoleic Acid (LA)
The action of 15-LOX on linoleic acid is crucial for the synthesis of trihydroxyoctadecenoic acids (TriHOMEs). 15-LOX-1 oxygenates linoleic acid primarily at the carbon-13 position to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE).[4] In specific cell types, such as eosinophils, 13(S)-HpODE is further metabolized to generate TriHOMEs.[5] This process is thought to proceed through the formation of epoxy alcohol intermediates from 13-HpODE.[5][6] The subsequent hydrolysis of these epoxides yields the various TriHOME isomers, including 9,10,13-TriHOMEs and 9,12,13-TriHOMEs.[5] The stereochemistry of the resulting TriHOMEs is predominantly the 13(S) configuration in eosinophils, which is indicative of a 15-LOX-mediated synthesis.[5]
Quantitative Data
The following tables summarize key quantitative data related to the 15-LOX pathway. It is important to note that kinetic parameters can vary significantly based on the specific enzyme isoform, source (recombinant vs. native), and experimental conditions (pH, temperature, buffer composition).
Table 1: 15-Lipoxygenase Substrate Specificity and Product Distribution
| Enzyme | Substrate | Primary Product(s) | Product Ratio (approx.) | Reference(s) |
| Human 15-LOX-1 | Arachidonic Acid | 15(S)-HETE, 12(S)-HETE | 9:1 | [1] |
| Human 15-LOX-1 | Linoleic Acid | 13(S)-HODE | Major Product | [7] |
| Murine 12/15-LOX | Arachidonic Acid | 12(S)-HETE, 15(S)-HETE | 3:1 | [1] |
| Human 15-LOX-2 | Arachidonic Acid | 15(S)-HETE | Exclusive Product |
Table 2: Kinetic Parameters of 15-Lipoxygenases
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Conditions | Reference(s) |
| Human 15-LOX-2 | Arachidonic Acid | - | 0.75 ± 0.02 | 0.15 ± 0.02 | pH 7.5 | [8] |
| Rabbit 15-LOX-1 | Linoleic Acid | 3.4 (IC50) | - | - | Not specified | [9] |
| Rabbit 15-LOX-1 | Arachidonic Acid | 3.4 (IC50) | - | - | Not specified | [9] |
Table 3: LC-MS/MS Parameters for TriHOME Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference(s) |
| 9,10,13-TriHOME | 329.1 | 139.0 | 21 | [10] |
| 9,12,13-TriHOME | 329.1 | 211.0 | 18 | [10] |
Signaling Pathways and Experimental Workflows
Visual representations of the biochemical pathways and common experimental procedures are provided below using Graphviz (DOT language).
15-Lipoxygenase Pathway for THETA and TriHOME Synthesis
Caption: 15-LOX metabolic pathways for THETA and TriHOME synthesis.
Experimental Workflow for 15-LOX Product Analysis
Caption: Workflow for extraction and analysis of 15-LOX products.
Experimental Protocols
Spectrophotometric Assay for 15-Lipoxygenase Activity
This protocol is adapted from standard methods for measuring lipoxygenase activity by monitoring the formation of conjugated dienes.
Materials:
-
Soybean Lipoxygenase (Type I-B, as a standard) or purified recombinant/native 15-LOX
-
Linoleic acid or Arachidonic acid substrate
-
0.2 M Borate (B1201080) buffer, pH 9.0
-
Ethanol
-
Dimethyl sulfoxide (B87167) (DMSO) for inhibitor studies
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Substrate Preparation (250 µM): a. Mix 10 µL of linoleic acid with 30 µL of ethanol. b. Add this mixture to 120 mL of 0.2 M borate buffer (pH 9.0) and mix thoroughly. This solution should be prepared fresh daily.
-
Enzyme Preparation: a. Prepare a stock solution of the 15-LOX enzyme in cold 0.2 M borate buffer. The final concentration in the assay should be optimized to give a linear rate of absorbance change (e.g., a final concentration of ~200 U/mL). b. Keep the enzyme solution on ice throughout the experiment.
-
Assay Measurement: a. Set the spectrophotometer to read absorbance at 234 nm. b. To a quartz cuvette, add 500 µL of the 250 µM substrate solution. c. Add 490 µL of 0.2 M borate buffer. d. To initiate the reaction, add 10 µL of the enzyme solution and mix immediately by inversion. e. Monitor the increase in absorbance at 234 nm for 3-5 minutes, taking readings every 15-30 seconds.
-
Data Analysis: a. Calculate the rate of reaction (ΔA234/min) from the linear portion of the curve. b. Enzyme activity can be calculated using the Beer-Lambert law (ε for conjugated dienes is ~25,000 M-1cm-1).
For inhibitor screening, the enzyme can be pre-incubated with the inhibitor (dissolved in DMSO) for a set period before the addition of the substrate.
Solid-Phase Extraction (SPE) of Eicosanoids from Cell Culture Media
This protocol provides a general method for extracting eicosanoids and other oxylipins from aqueous samples prior to LC-MS/MS analysis.
Materials:
-
C18 SPE cartridges (e.g., 100 mg)
-
Ethyl acetate (B1210297)
-
Ultrapure water
-
Formic acid or acetic acid
-
Nitrogen gas evaporator or centrifugal vacuum concentrator
Procedure:
-
Sample Preparation: a. Collect cell culture supernatant and clarify by centrifugation (e.g., 1000 x g for 10 min at 4°C) to remove cells and debris. b. Acidify the sample to pH ~3.5 with formic acid or acetic acid to ensure the analytes are in their protonated form.
-
SPE Cartridge Conditioning: a. Wash the C18 cartridge sequentially with 3 mL of ethyl acetate, 3 mL of methanol, and finally equilibrate with 3 mL of acidified ultrapure water (pH ~3.5). Do not let the cartridge run dry.
-
Sample Loading: a. Load the acidified sample onto the conditioned C18 cartridge at a slow flow rate (e.g., ~1 mL/min).
-
Washing: a. Wash the cartridge with 3 mL of acidified ultrapure water to remove salts and other polar interferences. b. Perform a second wash with 3 mL of 15% methanol in water to remove more polar, non-target compounds. c. A final wash with 3 mL of hexane can be used to remove non-polar lipids that are not of interest.
-
Elution: a. Elute the eicosanoids from the cartridge with 2 mL of ethyl acetate or methanol into a clean collection tube.
-
Drying and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. b. Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 methanol:water).
HPLC-MS/MS Analysis of TriHOMEs and THETAs
This is a general guideline for the analysis of TriHOMEs and THETAs. Specific parameters should be optimized for the instrument and column used.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2.6 µm particle size).
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example Gradient):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
-
0-2 min: 30% B
-
2-12 min: 30% to 95% B
-
12-14 min: Hold at 95% B
-
14-14.1 min: 95% to 30% B
-
14.1-16.5 min: Hold at 30% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters to Optimize:
-
Capillary voltage
-
Source temperature
-
Nebulizer and drying gas flows
-
Collision energy (CE) for each MRM transition (see Table 3 for examples)
-
Declustering potential (DP)
-
Data Analysis:
-
Identify peaks based on retention time and the specific MRM transition for each analyte.
-
Quantify analytes by comparing the peak area to that of a stable isotope-labeled internal standard and using a calibration curve generated with authentic standards.
Conclusion
The 15-lipoxygenase pathway represents a complex and crucial area of lipid biochemistry with significant implications for human health and disease. The synthesis of TriHOMEs and THETAs are key examples of the diverse bioactive molecules generated through this pathway. A thorough understanding of the enzymatic steps, kinetics, and cellular context of their production is essential for the development of novel therapeutic strategies targeting inflammation and other 15-LOX-related pathologies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to investigate this pathway and its products, ultimately contributing to the advancement of drug discovery and development in this field.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of the 11,14,15- and 11,12, 15-trihydroxyeicosatrienoic acids as endothelium-derived relaxing factors of rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Degradation Study of Isomers in Human Plasma by HPLC-MS/MS and Application of LEDA Algorithm for Their Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid binding proteins reduce 15-lipoxygenase-induced oxygenation of linoleic acid and arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Endogenous Sources of 9(S),10(S),13(S)-TriHOME
This guide provides a comprehensive overview of the endogenous origins of 9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid (9(S),10(S),13(S)-TriHOME), a bioactive lipid mediator derived from linoleic acid.
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in humans.[1] These molecules are gaining attention for their potential roles in inflammatory processes and the maintenance of epithelial barriers.[2] Among the various regio- and stereoisomers, 9(S),10(S),13(S)-TriHOME is a specific isomer whose biosynthetic pathways and physiological concentrations are of significant interest to researchers exploring inflammatory diseases and drug development. This document details the known endogenous sources, biosynthetic pathways, quantitative data, and relevant experimental protocols for 9(S),10(S),13(S)-TriHOME.
Biosynthesis of 9(S),10(S),13(S)-TriHOME
The primary endogenous synthesis of TriHOMEs with a 13(S) configuration is initiated by the enzymatic action of 15-lipoxygenase (15-LOX) on linoleic acid.[3] Eosinophils have been identified as a primary cellular source for this specific biosynthetic pathway.[3]
The process is understood to proceed through the formation of an epoxy alcohol intermediate.[3] Studies have demonstrated that the synthesis is significantly increased when 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE) is provided as a substrate, while it is abolished if 13-hydroxyoctadecadienoic acid (13-HODE) is used, pointing to the crucial role of the hydroperoxy intermediate.[3] Notably, this synthesis route in eosinophils appears to be largely independent of cytochrome P450 (CYP) and soluble epoxide hydrolase (sEH) activities, which are involved in the metabolism of other linoleic acid-derived epoxides and diols.[3]
While eosinophils are a key source of 13(S)-configured TriHOMEs, other cell types and pathways can produce different stereoisomers. For instance, the mast cell line LAD2 produces TriHOMEs with a predominant 13(R) configuration, indicating the existence of multiple synthetic routes.[3] In the epidermis, the enzyme eLOX3 can metabolize 13(S)-HpODE into hydroxy-epoxides, which can be further hydrolyzed to various TriHOME isomers, including 9,10,13-TriHOME.[4]
Below is a diagram illustrating the 15-LOX-dependent biosynthetic pathway of 9(S),10(S),13(S)-TriHOME in eosinophils.
Quantitative Data
Quantitative analysis of TriHOME isomers in biological matrices is challenging due to the large number of potential stereoisomers. However, recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled their quantification. A study by Fuchs et al. (2018) provides quantitative data on 9,10,13-TriHOME diastereomers in bronchoalveolar lavage fluid (BALF) from female smokers and individuals with chronic obstructive pulmonary disease (COPD).[1]
| Analyte | Smoker (pg/mL) (Median ± IQR) | COPD (pg/mL) (Median ± IQR) |
| 9(S),10(S),13(S)-TriHOME | 10.1 ± 11.4 | 22.1 ± 28.9 |
| 9(R),10(R),13(S)-TriHOME | 8.7 ± 10.1 | 19.8 ± 25.4 |
| 9(S),10(S),13(R)-TriHOME | 5.9 ± 7.1 | 13.9 ± 18.2 |
| 9(R),10(R),13(R)-TriHOME | 5.2 ± 6.2 | 12.1 ± 16.3 |
| Data presented as median with interquartile range (IQR). The asterisks indicate that the specific stereochemistry at positions 9 and 10 was not resolved for all diastereomers in the quantitative analysis part of the cited study, but the 13S/R configuration was determined. |
The study found that all TriHOME isomers were increased in the BALF of COPD patients compared to smokers.[1][2] Furthermore, TriHOMEs with the 13(S) configuration were enantiomerically enriched in both groups, supporting the involvement of enzymatic synthesis.[1][2] In female COPD patients, the levels of 9,10,13-TriHOME have been shown to correlate with neutrophil abundance in BALF.[5]
Experimental Protocols
Quantification of 9,10,13-TriHOME Diastereomers by LC-MS/MS
The following protocol is a summary of the method developed by Fuchs et al. (2018) for the quantification of TriHOME diastereomers in biological samples.[1]
1. Sample Preparation (Solid-Phase Extraction):
-
Acidify the biological sample (e.g., BALF) with HCl.
-
Add an internal standard mixture (e.g., deuterated TriHOME analogs).
-
Load the sample onto a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., Oasis HLB).
-
Wash the cartridge with an organic solvent/water mixture (e.g., 15% methanol).
-
Elute the analytes with an appropriate organic solvent (e.g., methanol (B129727) followed by ethyl acetate).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Instrument: Waters Acquity UPLC system.[1]
-
Column: Reversed-phase Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).[1]
-
Mobile Phase A: 0.1% acetic acid in water.[1]
-
Mobile Phase B: 5% methanol in acetonitrile.[1]
-
Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes.[1]
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Instrument: Waters Xevo TQ-XS triple quadrupole mass spectrometer.[1]
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each TriHOME diastereomer and internal standard. For 9,10,13-TriHOME, a representative transition is m/z 329.1 → 139.0.[6]
-
3. Data Analysis:
-
Quantification is performed by constructing a calibration curve using authentic standards and the internal standard for normalization.
Signaling and Biological Activity
The specific signaling pathways of 9(S),10(S),13(S)-TriHOME are not yet fully elucidated. However, studies on TriHOMEs and related linoleic acid metabolites suggest potential biological activities. TriHOMEs have been reported to exhibit prostaglandin (B15479496) E2-like activity, causing relaxation of vascular smooth muscle cells in vitro.[5] While the direct effects of 9(S),10(S),13(S)-TriHOME are still under investigation, a closely related isomer, 9(S),12(S),13(S)-TriHOME, has been shown to inhibit antigen-induced degranulation of mast cells and lipopolysaccharide (LPS)-induced nitric oxide (NO) production in microglia.[7]
Below is a conceptual diagram of the known biological activities of TriHOMEs, which may provide a framework for future investigation into the specific signaling of 9(S),10(S),13(S)-TriHOME.
Conclusion
9(S),10(S),13(S)-TriHOME is an endogenously produced oxylipin derived from linoleic acid, with eosinophils being a key cellular source through a 15-LOX-dependent pathway. Its levels are elevated in the bronchoalveolar lavage fluid of individuals with COPD, suggesting a potential role in the pathophysiology of this disease. While robust analytical methods for its quantification are now available, further research is required to fully elucidate the specific signaling pathways and biological functions of 9(S),10(S),13(S)-TriHOME. This knowledge will be crucial for understanding its role in health and disease and for exploring its potential as a therapeutic target or biomarker.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. researchgate.net [researchgate.net]
- 7. caymanchem.com [caymanchem.com]
The Physiological Role of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a trihydroxy-octadecenoic acid derived from the enzymatic oxidation of linoleic acid. As a member of the growing class of oxidized lipid mediators known as oxylipins, 9,10,13-TriHOME has garnered interest for its potential physiological roles in a variety of biological processes, particularly in the context of inflammation and tissue homeostasis. This technical guide provides a comprehensive overview of the current understanding of 9,10,13-TriHOME, including its biosynthesis, and known biological activities. While direct signaling pathways for 9,10,13-TriHOME remain to be fully elucidated, this guide will also explore the signaling mechanisms of closely related linoleic acid metabolites to provide a contextual framework for future research. Detailed experimental protocols for the analysis of 9,10,13-TriHOME are also presented, alongside a summary of available quantitative data from various biological matrices.
Introduction
Oxylipins are a diverse family of signaling molecules derived from the oxidation of polyunsaturated fatty acids. While the roles of eicosanoids derived from arachidonic acid are well-established, the physiological significance of linoleic acid-derived metabolites is an expanding area of research. 9,10,13-TriHOME is a linoleic acid metabolite that has been identified in various biological systems and is increasingly implicated in inflammatory diseases.[1] This guide aims to consolidate the current knowledge of 9,10,13-TriHOME to serve as a resource for researchers and professionals in drug development.
Biosynthesis of 9,10,13-TriHOME
9,10,13-TriHOME is synthesized from linoleic acid through enzymatic pathways. One of the primary routes involves the action of 15-lipoxygenase (15-LOX), which is prominently expressed in eosinophils.[2] The synthesis can proceed through the formation of an epoxy alcohol intermediate, which is subsequently hydrolyzed to the trihydroxy form.[2]
Physiological and Pathophysiological Roles
The precise physiological functions of 9,10,13-TriHOME are still under investigation. However, its presence and altered levels in various disease states suggest its involvement in key biological processes.
Inflammation
Elevated levels of 9,10,13-TriHOME have been observed in the bronchoalveolar lavage fluid (BALF) of patients with Chronic Obstructive Pulmonary Disease (COPD), suggesting a potential role in the inflammatory processes of the lung.[1] Some studies on specific isomers, such as 9(S),12(S),13(S)-TriHOME, have shown inhibitory effects on nitric oxide (NO) production in microglia and degranulation in mast cells, indicating potential anti-inflammatory or immunomodulatory properties.[3]
Neuronal Function
The role of 9,10,13-TriHOME in the nervous system is not yet clear. One study investigating the effects of various oxidized linoleic acid metabolites on neuronal morphogenesis found that 9,10,13-TriHOME did not significantly alter axonal length in primary rat cortical neurons.[4]
Signaling Pathways: A Contextual Overview
Direct receptor-mediated signaling pathways for 9,10,13-TriHOME have not yet been definitively identified. However, the signaling mechanisms of the structurally related dihydroxy-octadecenoic acids (DiHOMEs) have been more extensively studied and may provide insights into potential pathways for TriHOMEs.
Peroxisome Proliferator-Activated Receptors (PPARs)
9,10-DiHOME and 12,13-DiHOME, have been identified as ligands for PPARγ.[5] Activation of PPARγ by these DiHOMEs can influence the expression of genes involved in fatty acid uptake and metabolism.[5] It is plausible that 9,10,13-TriHOME could also interact with PPARs, but this requires experimental validation.
G-Protein Coupled Receptors (GPCRs) and Ion Channels
While no specific GPCR has been identified for 9,10,13-TriHOME, related DiHOMEs have been shown to activate transient receptor potential (TRP) channels, such as TRPV1 and TRPA1, which are involved in pain sensation.[5]
Quantitative Data
The concentration of 9,10,13-TriHOME has been quantified in various biological samples, with levels often changing in response to disease.
| Biological Matrix | Condition | Concentration (pmol/g or other units) | Reference |
| Bronchoalveolar Lavage Fluid (BALF) | Healthy Smokers (female) | Median ~100 pg/mL | [1] |
| Bronchoalveolar Lavage Fluid (BALF) | COPD Patients (female smokers) | Median ~300 pg/mL | [1] |
| Mouse Amygdala | Sham Treated | 210.5 (189.5–590.6) pmol/g | [6] |
| Mouse Amygdala | Chronic Inflammatory Pain (CFA treated) | 48.58 (21.63–186.1) pmol/g | [6] |
| Human Plasma | Healthy Adults | 0.000513 ± 0.000083 µM | [7] |
| Human Plasma | Women with Chronic Neck Pain | ~0.4 nM | [8] |
Experimental Protocols
Quantification of 9,10,13-TriHOME by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of 9,10,13-TriHOME in biological samples.
Sample Preparation:
-
Lipid Extraction: Solid-phase extraction (SPE) is commonly used to extract lipids from biological matrices like plasma, serum, or BALF.
-
Hydrolysis: For the analysis of total 9,10,13-TriHOME (free and esterified), a hydrolysis step is required to release the fatty acid from complex lipids.
-
Internal Standard: A deuterated internal standard of 9,10,13-TriHOME or a related compound is added at the beginning of the sample preparation to correct for extraction losses and matrix effects.
LC-MS/MS Analysis:
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate 9,10,13-TriHOME from other isomers and lipids.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transition for 9,10,13-TriHOME is monitored for quantification.[1]
In Vitro Cell-Based Assays (General Framework)
While specific protocols for 9,10,13-TriHOME are not widely published, a general approach based on studies of other oxylipins can be followed.
Cell Culture and Treatment:
-
Culture relevant cell lines (e.g., macrophages, microglia, endothelial cells) in appropriate media.
-
Treat cells with varying concentrations of 9,10,13-TriHOME (typically in the nM to µM range) for a specified duration.
-
Include a vehicle control (e.g., ethanol, the solvent for the lipid).
Endpoint Analysis:
-
Cytokine Production: Measure the levels of pro- and anti-inflammatory cytokines in the cell culture supernatant using ELISA or multiplex assays.
-
Nitric Oxide Production: Quantify nitric oxide production using the Griess assay.[3]
-
Gene Expression Analysis: Analyze changes in the expression of target genes (e.g., inflammatory markers, PPAR target genes) using RT-qPCR or RNA sequencing.
-
Receptor Binding Assays: To determine if 9,10,13-TriHOME binds to a specific receptor, competitive binding assays with a radiolabeled ligand can be performed.
-
Second Messenger Assays: Measure changes in intracellular calcium or cAMP levels to investigate potential GPCR activation.
Conclusion and Future Directions
9,10,13-TriHOME is an emerging lipid mediator with potential roles in inflammation and other physiological processes. While its association with diseases like COPD is established, a clear understanding of its specific molecular targets and signaling pathways is currently lacking. Future research should focus on:
-
Receptor Identification: Elucidating the specific receptors that bind to 9,10,13-TriHOME is crucial to understanding its mechanism of action.
-
In Vivo Studies: More extensive in vivo studies using animal models are needed to delineate the physiological and pathophysiological roles of 9,10,13-TriHOME.
-
Stereospecific Activities: Investigating the distinct biological activities of the different stereoisomers of 9,10,13-TriHOME will provide a more nuanced understanding of its function.
The development of more specific tools and a deeper understanding of its signaling pathways will be essential for evaluating 9,10,13-TriHOME as a potential therapeutic target or biomarker in various diseases.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. researchgate.net [researchgate.net]
Cellular Targets of 9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins. While the biological activities of many oxylipins are well-characterized, the specific cellular targets of 9,10,13-TriHOME remain an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of 9,10,13-TriHOME's cellular interactions, drawing upon available literature. Direct protein binding partners with quantitative affinity data for 9,10,13-TriHOME are not yet definitively identified. However, existing evidence points towards its involvement in signaling pathways akin to prostaglandins (B1171923), particularly prostaglandin (B15479496) E2 (PGE2), and its ability to modulate platelet function. This guide summarizes the biosynthesis of 9,10,13-TriHOME, explores its potential cellular targets based on observed biological activities, and details experimental protocols to facilitate further research in this area. Additionally, potential interactions with targets of structurally related oxidized linoleic acid metabolites, such as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1), are discussed as avenues for future investigation.
Biosynthesis of 9,10,13-TriHOME
9,10,13-TriHOME is a trihydroxy fatty acid derived from the essential fatty acid, linoleic acid. Its biosynthesis is a multi-step enzymatic process. In humans, eosinophils have been identified as a source of TriHOMEs, including 9,10,13-TriHOME, through a 15-lipoxygenase (15-LOX)-dependent pathway.[1][2] This process is largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[1] The proposed biosynthetic pathway involves the formation of an epoxy alcohol intermediate from 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is then further metabolized to the trihydroxy form.[1][3]
Figure 1: Proposed Biosynthesis of 9,10,13-TriHOME.
Potential Cellular Targets and Signaling Pathways
Direct cellular receptors for 9,10,13-TriHOME have not been identified with definitive binding affinities. However, its observed biological activities suggest potential interactions with specific signaling pathways.
Prostaglandin E2-like Activity
Isomers of 9,10,13-TriHOME have been reported to exhibit prostaglandin E2 (PGE2)-like activity. PGE2 is a potent lipid mediator that exerts its effects through four G protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[4][5][6][7] These receptors are coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[8][9][10]
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) levels.[5][11]
-
EP2 and EP4 Receptors: Coupled to Gs, they activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[4][10][12]
-
EP3 Receptor: Primarily coupled to Gi, it inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[7]
The "PGE2-like activity" of 9,10,13-TriHOME suggests it may act as an agonist at one or more of these EP receptors, thereby mimicking the downstream effects of PGE2.
Figure 2: Prostaglandin E2 (PGE2) Signaling Pathways.
Inhibition of Platelet Aggregation
9,10,13-TriHOME has been shown to inhibit platelet aggregation. Platelet aggregation is a complex process involving multiple signaling pathways initiated by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, and collagen.[13][14] A key receptor in ADP-induced platelet aggregation is the P2Y12 receptor, a Gi-coupled GPCR.[15][16][17][18] Activation of P2Y12 leads to inhibition of adenylyl cyclase, a decrease in cAMP levels, and subsequent platelet activation and aggregation.[15] The inhibitory effect of 9,10,13-TriHOME on platelet aggregation could be mediated by antagonizing the P2Y12 receptor or by activating signaling pathways that increase intra-platelet cAMP levels, which is a key inhibitory signal for platelet activation.
Figure 3: Hypothesized Inhibition of Platelet Aggregation by 9,10,13-TriHOME.
Potential Interactions with PPARγ and TRPV1
Structurally related oxidized linoleic acid metabolites, such as 9,10-DiHOME and 12,13-DiHOME, have been shown to interact with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).[15] Given the structural similarity, it is plausible that 9,10,13-TriHOME may also modulate the activity of these receptors.
-
PPARγ: A nuclear receptor that plays a key role in adipogenesis and inflammation.[19][20]
-
TRPV1: A non-selective cation channel involved in pain perception and inflammation.[21][22][23][24][25]
Further research is required to determine if 9,10,13-TriHOME directly binds to and activates or inhibits these receptors.
Quantitative Data
As of the current literature, there is a lack of specific quantitative data (e.g., Kd, IC50, EC50) detailing the direct binding of 9,10,13-TriHOME to cellular targets. The tables below summarize available quantitative information for the effects of related compounds on potential target pathways. This information can serve as a valuable reference for designing future experiments to characterize the activity of 9,10,13-TriHOME.
Table 1: Activity of Prostaglandin E2 on its Receptors
| Ligand | Receptor | Cell Type/System | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| PGE2 | EP1 | Human EP1 receptor in complex with Gq protein | - | Structure resolved at 2.55 Å | [8][9][11] |
| PGE2 | EP2 | - | - | Activates adenylyl cyclase | [10][12] |
| PGE2 | EP3 | - | - | Inhibits adenylyl cyclase | [7] |
| PGE2 | EP4 | - | - | Activates adenylyl cyclase |[10] |
Table 2: Inhibition of Platelet Aggregation by Oxylipins
| Compound | Agonist | System | Parameter | Value | Reference(s) |
|---|---|---|---|---|---|
| 13-HODE | Thrombin | Rabbit Platelets | Inhibition | - | [26] |
| 15-HETrE | Thrombin | Human Platelets | Inhibition | - | [26] |
| CS585 | Thrombin | Washed Human Platelets | IC50 | ~1 nM | [27] |
| CS585 | Collagen | Washed Human Platelets | IC50 | ~10 nM | [27] |
| CS585 | ADP | Washed Human Platelets | IC50 | ~100 nM |[27] |
Experimental Protocols
To elucidate the cellular targets of 9,10,13-TriHOME, a series of in vitro and cell-based assays can be employed. The following are detailed protocols adapted from established methodologies that can be specifically applied to study this molecule.
Competitive Radioligand Binding Assay for Prostaglandin Receptors
This protocol is designed to determine if 9,10,13-TriHOME can compete with a known radiolabeled ligand for binding to a specific prostaglandin receptor (e.g., EP1, EP2, EP3, or EP4).
Objective: To determine the binding affinity (Ki) of 9,10,13-TriHOME for a specific prostaglandin receptor.
Materials:
-
Cell membranes expressing the prostaglandin receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2).
-
9,10,13-TriHOME.
-
Unlabeled specific ligand for the receptor (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail and counter.
Workflow:
Figure 4: Workflow for a Competitive Radioligand Binding Assay.
Procedure:
-
Preparation: Prepare serial dilutions of 9,10,13-TriHOME in binding buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of 9,10,13-TriHOME. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled specific ligand).
-
Equilibration: Incubate the plate at a specified temperature and duration to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of 9,10,13-TriHOME to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.[28][29][30]
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol measures the ability of 9,10,13-TriHOME to inhibit platelet aggregation induced by a known agonist.
Objective: To quantify the inhibitory effect of 9,10,13-TriHOME on platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate).
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Platelet agonist (e.g., ADP, collagen, thrombin).
-
9,10,13-TriHOME.
-
Saline (0.9% NaCl).
-
Light Transmission Aggregometer.
Workflow:
Figure 5: Workflow for Light Transmission Aggregometry.
Procedure:
-
PRP and PPP Preparation: Centrifuge whole blood at a low speed to obtain PRP. Centrifuge a separate aliquot at a high speed to obtain PPP.
-
Instrument Calibration: Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% light transmission.
-
Assay: Place a cuvette with PRP in the aggregometer and stir at 37°C. Add a specific concentration of 9,10,13-TriHOME or vehicle control and incubate for a short period.
-
Initiate Aggregation: Add a platelet agonist to induce aggregation and record the change in light transmission over time.
-
Data Analysis: Determine the maximum percentage of aggregation for each concentration of 9,10,13-TriHOME. Plot the percentage of inhibition against the log concentration of 9,10,13-TriHOME to determine the IC50 value.[31][32][33][34][35]
Conclusion
While direct cellular targets of 9,10,13-TriHOME remain to be definitively identified, the available evidence strongly suggests its involvement in key physiological pathways, particularly those regulated by prostaglandins and those involved in platelet function. Its reported prostaglandin-E2-like activity and inhibitory effect on platelet aggregation provide a solid foundation for future research to pinpoint its specific molecular interactions. The experimental protocols detailed in this guide offer a clear path forward for researchers to elucidate these mechanisms. Furthermore, the known targets of related oxidized linoleic acid metabolites, PPARγ and TRPV1, represent promising avenues for investigation. A thorough characterization of the cellular targets of 9,10,13-TriHOME will not only advance our understanding of lipid mediator signaling but also potentially unveil new therapeutic opportunities for a range of inflammatory and cardiovascular conditions.
References
- 1. ovid.com [ovid.com]
- 2. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation mechanism of prostaglandin E2 receptor EP1 revealed----Newsletter [newsletter.cas.cn]
- 9. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 11. pnas.org [pnas.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - Central role of the P2Y12 receptor in platelet activation [jci.org]
- 18. portlandpress.com [portlandpress.com]
- 19. Peroxisome proliferator-activated receptor gamma - Wikipedia [en.wikipedia.org]
- 20. cusabio.com [cusabio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. The expansive role of oxylipins on platelet biology - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The oxylipin analog CS585 prevents platelet activation and thrombosis through activation of the prostacyclin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. giffordbioscience.com [giffordbioscience.com]
- 30. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 31. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Light transmission aggregometry (LTA) [bio-protocol.org]
- 33. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 34. journals.viamedica.pl [journals.viamedica.pl]
- 35. Light transmission aggregometry [bio-protocol.org]
9(S),10(S),13(S)-TriHOME Signaling Pathways: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Signaling Pathways of 9(S),10(S),13(S)-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME) for Researchers, Scientists, and Drug Development Professionals.
Abstract
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxidized linoleic acid metabolites that are increasingly recognized for their roles in various physiological and pathological processes, particularly in inflammation. Among the various stereoisomers, 9(S),10(S),13(S)-TriHOME is of significant interest. This technical guide provides a comprehensive overview of the current understanding of 9(S),10(S),13(S)-TriHOME, with a focus on its biosynthetic pathways and known biological activities. While the precise signaling cascade for this specific isomer remains an active area of investigation, this document will also explore potential signaling mechanisms based on the activities of structurally related lipid mediators. This guide is intended to serve as a valuable resource for researchers in academia and industry who are engaged in the study of lipid signaling and the development of novel therapeutics.
Introduction
Oxylipins, a diverse family of oxygenated fatty acid metabolites, are critical signaling molecules in a wide range of biological processes, including inflammation, immunity, and tissue homeostasis.[1] Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, serves as a precursor to a variety of oxylipins, including the trihydroxyoctadecenoic acids (TriHOMEs).[2] These molecules are characterized by a C18 fatty acid backbone with three hydroxyl groups. The specific stereochemistry of these hydroxyl groups, as seen in 9(S),10(S),13(S)-TriHOME, is crucial for their biological activity. Dysregulation of TriHOME levels has been observed in inflammatory conditions such as chronic obstructive pulmonary disease (COPD), highlighting their potential as both biomarkers and therapeutic targets.[3] This guide will delve into the known biosynthesis of 9(S),10(S),13(S)-TriHOME and summarize its biological effects, while also postulating potential signaling pathways that warrant further investigation.
Biosynthesis of 9(S),10(S),13(S)-TriHOME
The biosynthesis of TriHOMEs with a 13(S) configuration is predominantly attributed to the activity of 15-lipoxygenase (15-LOX).[4] In human eosinophils, linoleic acid is converted by 15-LOX to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE). This intermediate is then further metabolized to form an epoxy alcohol, which is subsequently hydrolyzed to yield the trihydroxy product. This pathway is largely independent of soluble epoxide hydrolase and cytochrome P450 activities.[4]
Biological Activities and Potential Signaling Pathways
While the specific signaling pathway for 9(S),10(S),13(S)-TriHOME is not yet fully elucidated, studies on closely related TriHOME isomers and other linoleic acid metabolites provide valuable insights into its potential mechanisms of action.
Anti-inflammatory Effects
A related isomer, 9(S),12(S),13(S)-TriHOME, has been shown to possess anti-inflammatory properties. It inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia and antigen-induced β-hexosaminidase release from RBL-2H3 mast cells.[5] These findings suggest that TriHOMEs may play a role in modulating inflammatory responses.
| Compound | Biological Activity | Cell Line | IC50 Value |
| 9(S),12(S),13(S)-TriHOME | Inhibition of LPS-induced Nitric Oxide (NO) Production | BV-2 microglia | 40.95 µM[5] |
| 9(S),12(S),13(S)-TriHOME | Inhibition of antigen-induced β-hexosaminidase release | RBL-2H3 mast cells | 28.7 µg/ml[5] |
Potential Signaling Mechanisms
The precise molecular targets of 9(S),10(S),13(S)-TriHOME are currently unknown. However, other linoleic acid metabolites, such as dihydroxy-octadecenoic acids (DiHOMEs), have been shown to interact with specific receptors. For instance, 9,10-DiHOME and 12,13-DiHOME are ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ) and can also activate transient receptor potential vanilloid 1 (TRPV1) channels.[4] It is plausible that TriHOMEs may also exert their effects through these or other, as yet unidentified, receptors.
Given the anti-inflammatory effects observed with a related TriHOME isomer, a potential downstream target is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.[6] Inhibition of NF-κB activation is a common mechanism for anti-inflammatory compounds. Future research should investigate whether 9(S),10(S),13(S)-TriHOME can modulate the NF-κB pathway.
Experimental Protocols
Analysis of TriHOMEs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify the levels of 9(S),10(S),13(S)-TriHOME in biological samples.
Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, cell culture supernatant) are subjected to lipid extraction, often using a liquid-liquid extraction with a solvent system like ethyl acetate (B1210297) or a solid-phase extraction (SPE) protocol.
-
Internal Standards: A deuterated internal standard of the analyte of interest is added to the sample prior to extraction to account for extraction losses and matrix effects.
-
Chromatographic Separation: The extracted lipids are reconstituted in a suitable solvent and injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the different lipid species.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored.
Nitric Oxide (NO) Production Assay
Objective: To assess the inhibitory effect of 9(S),10(S),13(S)-TriHOME on NO production in macrophages.
Protocol:
-
Cell Culture: RAW 264.7 or BV-2 microglial cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of 9(S),10(S),13(S)-TriHOME for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
Conclusion
9(S),10(S),13(S)-TriHOME is an intriguing lipid mediator with potential roles in inflammation. While its biosynthesis via the 15-LOX pathway is relatively well-understood, its precise signaling mechanisms remain to be fully elucidated. The anti-inflammatory effects of a closely related isomer suggest that 9(S),10(S),13(S)-TriHOME may also act to resolve inflammation, potentially through interactions with receptors like PPARγ or by inhibiting pro-inflammatory signaling pathways such as NF-κB. Further research is imperative to identify the specific molecular targets of 9(S),10(S),13(S)-TriHOME and to fully characterize its signaling cascade. Such studies will be crucial for understanding its physiological roles and for exploring its therapeutic potential in inflammatory diseases.
References
- 1. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III [frontiersin.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of 9(S),10(S),13(S)-TriHOME
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9,10,13-TriHOME) is a trihydroxy-octadecenoic acid, an oxidized metabolite of linoleic acid.[1] These lipid mediators are implicated in various physiological and pathological processes, including inflammation.[2][3] Accurate and sensitive quantification of specific isomers like 9(S),10(S),13(S)-TriHOME is crucial for understanding its biological role and potential as a biomarker. This document provides a detailed protocol for the robust and reproducible analysis of 9(S),10(S),13(S)-TriHOME in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method, based on a validated analytical workflow.[2][3]
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 0.02 - 150 ng/mL |
| Regression Model | Linear, 1/x weighting |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Number of Calibration Points | 9 |
Table 2: Accuracy, Precision, and Sensitivity
| Parameter | Specification |
| Accuracy | |
| Quality Control Low (0.03-0.05 ng/mL) | 98 - 120% |
| Quality Control High (3.3-5.4 ng/mL) | 98 - 120% |
| Precision (CV%) | |
| Intra-day | ≤ 6.1% |
| Inter-day | ≤ 6.1% |
| Sensitivity | |
| Limit of Detection (LOD) | 90 - 98 fg on column |
| Lower Limit of Quantification (LLOQ) | 0.02 ng/mL |
Signaling Pathway
Biosynthesis of 9,10,13-TriHOME from Linoleic Acid
9,10,13-TriHOME is synthesized from linoleic acid through enzymatic oxidation. The pathway can involve both lipoxygenase (LOX) and cytochrome P450 (CYP) enzymes, followed by hydrolysis.[4][5][6] One proposed pathway involves the sequential action of 12R-LOX and an epidermal-type lipoxygenase 3 (eLOX3) to form an epoxide intermediate, which is then hydrolyzed to the triol.[4]
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of TriHOMEs from biological fluids such as plasma or bronchoalveolar lavage fluid (BALF).
Materials:
-
SPE Cartridges: Oasis HLB (60 mg, 30 µm) or equivalent reversed-phase sorbent.
-
Internal Standard (IS): Deuterated or 13C-labeled TriHOME isomer (e.g., 9,12,13-TriHOME-d4) should be used to correct for extraction variability and matrix effects.
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (FA) or Acetic Acid (AA)
-
Ethyl Acetate
-
Nitrogen evaporator
Procedure:
-
Sample Thawing and Fortification: Thaw biological samples on ice. To 500 µL of sample, add 10 µL of the internal standard solution (concentration should be optimized based on expected analyte levels).
-
Protein Precipitation: Add 1.5 mL of cold methanol to the sample. Vortex for 30 seconds.
-
Centrifugation: Incubate at -20°C for 30 minutes to facilitate protein precipitation, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 2 mL of ethyl acetate.
-
Wash with 2 mL of methanol.
-
Equilibrate with 2 mL of 95:5 water:methanol.
-
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 95:5 water:methanol to remove polar impurities.
-
Elution: Elute the TriHOMEs with 2 mL of ethyl acetate.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70:30 Mobile Phase A:Mobile Phase B). Vortex and transfer to an LC autosampler vial.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph: Waters Acquity UPLC or equivalent UHPLC system.
-
Mass Spectrometer: Waters Xevo TQ-XS triple quadrupole mass spectrometer or a comparable instrument.[7]
Table 3: Liquid Chromatography (LC) Conditions
| Parameter | Description |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm)[7] |
| Mobile Phase A | 0.1% Acetic Acid in Water[7] |
| Mobile Phase B | 5% Methanol in Acetonitrile[7] |
| Flow Rate | 0.3 mL/min |
| Gradient | Isocratic at 30% B for 12.5 minutes[7] |
| Column Temperature | 40°C[8] |
| Injection Volume | 5 µL |
| Total Run Time | 16.5 minutes (including wash and re-equilibration)[8] |
Table 4: Mass Spectrometry (MS) Conditions
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 2.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| 9,10,13-TriHOME | Precursor Ion (m/z): 329.1, Product Ion (m/z): 139.0[7] |
| Internal Standard | Dependent on the standard used (e.g., 333.2 -> 175.1 for d4-TriHOME) |
| Collision Energy | Optimized for each transition (typically 15-25 eV)[8] |
| Dwell Time | 50 ms |
Experimental Workflow
The overall workflow for the analysis of 9(S),10(S),13(S)-TriHOME is depicted below.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS. The described methods for sample preparation and analysis are robust, sensitive, and suitable for the accurate measurement of this lipid mediator in complex biological samples. Adherence to these protocols will enable researchers to generate high-quality data for advancing our understanding of the roles of TriHOMEs in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. metabolomics.se [metabolomics.se]
- 3. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 9,10,13-TriHOME in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) is a linoleic acid-derived oxylipin that is gaining increasing interest due to its potential physiological relevance in inflammatory processes and in maintaining the integrity of the skin barrier.[1][2] As a member of the trihydroxyoctadecenoic acids (TriHOMEs), this molecule is formed through enzymatic or non-enzymatic oxidation of linoleic acid.[3] Dysregulation of 9,10,13-TriHOME and other oxylipins has been associated with various inflammatory conditions, making its accurate quantification in biological samples crucial for understanding disease mechanisms and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the robust and sensitive quantification of 9,10,13-TriHOME in various biological matrices, including plasma, bronchoalveolar lavage fluid (BALF), and tissues, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of 9,10,13-TriHOME.
Table 1: LC-MS/MS Method Performance
| Parameter | Value | Reference |
| Linearity (R²) | >0.998 | [1][2] |
| Accuracy | 98-120% | [1][2] |
| Precision (CV) | ≤6.1% | [1][2] |
| Limit of Detection (LOD) | 90-98 fg on column | [1][2] |
| Limit of Quantification (LOQ) | 0.3 - 306.2 pM | [4] |
Table 2: Reported Concentrations of 9,10,13-TriHOME in Biological Samples
| Biological Matrix | Condition | Concentration Range (pmol/g or pmol/mL) | Reference |
| Mouse Amygdala | Sham Treated | 210.5 (189.5–590.6) pmol/g | [5] |
| Mouse Amygdala | CFA Treated (Chronic Inflammatory Pain) | 48.58 (21.63–186.1) pmol/g | [5] |
| Human Plasma | Healthy Aging Study | 230 ± 184 pM | [4] |
| Human Bronchoalveolar Lavage Fluid (BALF) | COPD Patients vs. Smokers | Increased in COPD patients | [1][2] |
Signaling Pathway
9,10,13-TriHOME, as an oxylipin derived from linoleic acid, is involved in the complex network of inflammatory signaling. While the precise signaling cascade is an active area of research, evidence suggests that many oxylipins exert their effects through the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and lipid metabolism.
Caption: Simplified signaling pathway of 9,10,13-TriHOME.
Experimental Workflow
The following diagram outlines the general workflow for the quantification of 9,10,13-TriHOME from biological samples.
Caption: General experimental workflow for 9,10,13-TriHOME quantification.
Experimental Protocols
Sample Preparation
a) Plasma:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an appropriate amount of a deuterated internal standard (e.g., 9,10,13-TriHOME-d4).
-
Proceed immediately to lipid extraction.
b) Tissue:
-
Weigh the frozen tissue sample (e.g., 50 mg).
-
Add homogenization solvent (e.g., methanol) and a corresponding amount of internal standard.
-
Homogenize the tissue on ice using a suitable homogenizer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant for lipid extraction.
c) Bronchoalveolar Lavage Fluid (BALF):
-
Centrifuge the BALF sample to remove cells and debris.
-
Transfer the supernatant to a new tube.
-
Add the internal standard to the supernatant.
-
Proceed to lipid extraction.
Lipid Extraction
a) Solid-Phase Extraction (SPE) - for Plasma and BALF:
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the prepared sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a low-organic solvent mixture (e.g., 1.5 mL of 5% methanol in water) to remove polar impurities.
-
Elution: Elute the lipids with 1.2 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50 µL of 50% methanol) for LC-MS/MS analysis.
b) Liquid-Liquid Extraction (LLE) - for Tissues:
-
To the tissue homogenate supernatant, add chloroform (B151607) and water in a ratio to achieve a final solvent ratio of chloroform:methanol:water (e.g., 2:2:1.8 v/v/v).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the organic solvent to dryness under nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
a) Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is recommended for good separation of TriHOME isomers.[2]
-
Mobile Phase A: 0.1% acetic acid in water.[2]
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% acetic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B is used to elute the analytes.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
b) Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 9,10,13-TriHOME and its internal standard.
-
9,10,13-TriHOME: m/z 329.2 → 171.1 (example transition, should be optimized).
-
9,10,13-TriHOME-d4 (Internal Standard): m/z 333.2 → 171.1 (example transition).
-
-
Collision Energy (CE) and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.
Data Analysis and Quantification
-
Integrate the peak areas for 9,10,13-TriHOME and its internal standard in the extracted ion chromatograms.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve using a series of calibration standards with known concentrations of 9,10,13-TriHOME and a fixed concentration of the internal standard.
-
Determine the concentration of 9,10,13-TriHOME in the biological samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the final concentration to the initial amount of sample used (e.g., volume of plasma or weight of tissue).
Conclusion
The protocols and information provided in this document offer a comprehensive guide for the accurate and precise quantification of 9,10,13-TriHOME in biological samples. Adherence to these methodologies will enable researchers to generate reliable data, contributing to a better understanding of the role of this oxylipin in health and disease, and potentially aiding in the development of novel diagnostic and therapeutic strategies.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Micro‐Flow Liquid Chromatography–Mass Spectrometry Method for the Quantification of Oxylipins in Volume‐Limited Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TriHOME Analysis in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of lipid mediators derived from the enzymatic oxidation of linoleic acid. As potent signaling molecules, TriHOMEs are implicated in a variety of physiological and pathological processes, particularly those involving inflammation. Their association with inflammatory conditions such as obstructive lung diseases makes them promising biomarkers and potential therapeutic targets in drug development.[1][2]
Accurate and reproducible quantification of TriHOME isomers in biological matrices is crucial for understanding their role in disease and for evaluating the efficacy of novel therapeutics. This document provides detailed protocols for the sample preparation and analysis of TriHOMEs using solid-phase extraction (SPE) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of TriHOME Biosynthesis
TriHOMEs are synthesized from linoleic acid primarily through the 15-lipoxygenase (15-LOX) pathway, particularly in inflammatory cells like eosinophils.[1] The pathway involves a series of enzymatic steps, including the formation of hydroperoxy and epoxy alcohol intermediates.[1] Understanding this pathway is essential for interpreting the biological significance of TriHOME levels and for identifying potential enzymatic targets for therapeutic intervention.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of TriHOMEs from Human Plasma
This protocol outlines a general procedure for the extraction and purification of TriHOMEs from human plasma using commercially available SPE cartridges.
Materials:
-
Human plasma collected in EDTA tubes
-
Internal Standards (e.g., deuterated TriHOME analogs)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
SPE cartridges (e.g., C18, 100 mg)
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
To 500 µL of plasma, add the internal standard solution.
-
-
Protein Precipitation:
-
Add 1.5 mL of ice-cold methanol to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Dilute the supernatant from step 2 with 8 mL of water.
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar impurities.
-
Follow with a wash of 3 mL of 15% methanol in water to remove less polar impurities.
-
-
Elution:
-
Elute the TriHOMEs from the cartridge with 2 mL of methanol into a clean collection tube.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Experimental Workflow
The overall workflow for TriHOME analysis involves sample collection, extraction, chromatographic separation, and mass spectrometric detection.
Data Presentation
The following tables summarize key quantitative data for the analysis of TriHOMEs using LC-MS/MS. The data is based on a validated method for bronchoalveolar lavage fluid (BALF) and can serve as a reference for method development with other biological matrices.[2]
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Value |
| Accuracy | 98-120% |
| Precision (CV) | ≤ 6.1% |
| Limit of Detection (LOD) | 90-98 fg on column |
| Linearity (R²) | 0.998 |
Table 2: Example LC-MS/MS Parameters for TriHOME Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (e.g., 80:20) |
| Gradient | Optimized for separation of TriHOME isomers |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (example) | m/z 329.2 -> specific fragment ions for each isomer |
| Collision Energy | Optimized for each transition |
Conclusion
The provided protocols and application notes offer a comprehensive guide for the robust and sensitive analysis of TriHOMEs in biological samples. The detailed SPE method ensures efficient sample cleanup, while the LC-MS/MS parameters provide a starting point for method development. By accurately quantifying these important lipid mediators, researchers and drug development professionals can gain valuable insights into their role in inflammatory diseases and accelerate the development of novel therapeutics.
References
Application Notes and Protocols for Solid-Phase Extraction of Oxylipins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxylipins are a diverse family of bioactive lipid mediators derived from the oxygenation of polyunsaturated fatty acids (PUFAs) through the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymatic pathways, as well as by non-enzymatic autoxidation.[1][2] These molecules play critical roles in a myriad of physiological and pathological processes, including inflammation, immune responses, cardiovascular function, and neurological health.[3] Given their low endogenous concentrations and the presence of numerous structurally similar isomers, the accurate and sensitive quantification of oxylipins in biological matrices presents a significant analytical challenge.[3]
Solid-phase extraction (SPE) is a widely adopted and effective technique for the selective extraction and concentration of oxylipins from complex biological samples such as plasma, serum, urine, and tissue homogenates prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This application note provides detailed protocols for the solid-phase extraction of oxylipins and presents comparative data on the performance of various SPE sorbents. Additionally, it includes diagrams of key oxylipin signaling pathways to provide a comprehensive resource for researchers in this field.
Oxylipin Biosynthesis and Signaling Pathways
Oxylipins are synthesized from PUFAs, primarily arachidonic acid (AA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). The specific enzymatic pathway involved determines the class of oxylipin produced, each with distinct biological activities.
Prostaglandin E2 (PGE2) Signaling Pathway
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.[4][5][6][7][8]
Leukotriene Signaling Pathway
Leukotrienes are potent inflammatory mediators synthesized by the 5-lipoxygenase (5-LOX) pathway. They are classified into two main groups: LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These molecules signal through their respective cell surface receptors, BLT and CysLT receptors.[9][10]
Experimental Protocols for Solid-Phase Extraction of Oxylipins
The following protocols are generalized methods for the extraction of oxylipins from biological fluids. Optimization may be required for specific applications and matrices.
Protocol 1: SPE using a Reversed-Phase (C18) Sorbent
This protocol is suitable for the extraction of a broad range of oxylipins from plasma or serum.
Materials:
-
SPE cartridges: C18, 100 mg
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Hexane, HPLC grade
-
Ethyl acetate (B1210297) (EA), HPLC grade
-
Formic acid (FA)
-
Internal standards (deuterated oxylipins)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pretreatment:
-
Thaw plasma/serum sample on ice.
-
To 500 µL of plasma, add 5 µL of internal standard mix.
-
Add 1.5 mL of MeOH, vortex for 30 seconds, and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 3 mL of EA.
-
Equilibrate with 3 mL of MeOH.
-
Equilibrate with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash with 3 mL of 15% MeOH in water.
-
Wash with 3 mL of hexane.
-
-
Elution:
-
Elute the oxylipins with 3 mL of EA.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% MeOH for LC-MS/MS analysis.
-
Protocol 2: SPE using a Polymeric Sorbent (e.g., Oasis HLB)
This protocol is also widely used and is effective for a broad range of oxylipins.
Materials:
-
SPE cartridges: Oasis HLB, 60 mg
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Ethyl acetate (EA), HPLC grade
-
Formic acid (FA)
-
Internal standards (deuterated oxylipins)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pretreatment:
-
Follow the same sample pretreatment steps as in Protocol 1.
-
-
SPE Cartridge Conditioning:
-
Condition the Oasis HLB cartridge with 3 mL of EA.
-
Equilibrate with 3 mL of MeOH.
-
Equilibrate with 3 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% MeOH in water.
-
-
Elution:
-
Elute the oxylipins with 3 mL of EA.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of 50% MeOH for LC-MS/MS analysis.
-
Quantitative Data Presentation
The following tables summarize recovery data and limits of detection (LOD) and quantification (LOQ) for a selection of oxylipins using different SPE methods. It is important to note that these values are compiled from various studies and experimental conditions may differ.
Table 1: Comparison of Oxylipin Recovery Rates (%) using Different SPE Sorbents
| Oxylipin Class | Analyte | C18[7] | Oasis HLB[7] | Strata-X[2] |
| Prostaglandins | PGE2 | 92.5 | ~60-70 | >90 |
| PGD2 | - | ~60-70 | >90 | |
| PGF2α | 98.1 | ~60-70 | >90 | |
| TXB2 | 90.6 | ~60-70 | >90 | |
| Leukotrienes | LTB4 | 86.1 | ~50 | >90 |
| LTC4 | 98.3 | - | >90 | |
| HETEs | 5-HETE | 95.3 | ~70 | >90 |
| 12-HETE | 99.8 | ~70 | >90 | |
| 15-HETE | 92.8 | ~70 | >90 | |
| Epoxides | 11,12-EET | - | ~80 | >90 |
| 14,15-EET | - | ~80 | >90 |
Data compiled from multiple sources and should be considered representative.[2][7]
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Oxylipins using SPE-LC-MS/MS
| Analyte | LOD (pg on-column) | LOQ (pg on-column) | Reference |
| Prostaglandins | |||
| PGE2 | 0.20 | 1 | [6] |
| PGD2 | 0.20 | 1 | [6] |
| PGF2α | - | 0.07-32 | [5] |
| TXB2 | - | 0.07-32 | [5] |
| Leukotrienes | |||
| LTB4 | - | 0.07-32 | [5] |
| HETEs | |||
| 5-HETE | - | 0.07-32 | [5] |
| 12-HETE | - | 0.07-32 | [5] |
| 15-HETE | - | 0.07-32 | [5] |
| Epoxides | |||
| 11,12-EET | - | 0.07-32 | [5] |
| 14,15-EET | - | 0.07-32 | [5] |
LOD and LOQ values are highly dependent on the instrumentation and specific method parameters.[5][6]
Conclusion
Solid-phase extraction is an indispensable tool for the reliable quantification of oxylipins in complex biological matrices. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and sensitivity. The protocols and data presented in this application note provide a valuable resource for researchers and scientists working in the field of lipidomics and drug development. The provided diagrams of key signaling pathways offer a broader context for understanding the biological significance of these potent lipid mediators.
References
- 1. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. Comprehensive analysis of oxylipins in human plasma using reversed-phase liquid chromatography-triple quadrupole mass spectrometry with heatmap-assisted selection of transitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative Profiling Method for Oxylipin Metabolome by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 10. lipidmaps.org [lipidmaps.org]
Application Notes and Protocols: 9(S),10(S),13(S)-TriHOME
For Researchers, Scientists, and Drug Development Professionals
Introduction
9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid, or 9(S),10(S),13(S)-TriHOME, is a specialized pro-resolving mediator derived from the oxidative metabolism of linoleic acid. As an oxylipin, it is increasingly recognized for its potential role in inflammatory processes and has been detected in biological samples such as the bronchoalveolar lavage fluid (BALF) of female smokers, suggesting its involvement in respiratory conditions.[1][2][3] This document provides an overview of its biological synthesis, analytical protocols for its characterization, and frameworks for investigating its biological functions.
Biosynthesis and Biological Context
Human eosinophils are primary producers of 9,10,13-TriHOME isomers, including the 9(S),10(S),13(S) form, through a 15-lipoxygenase (15-LOX)-dependent pathway.[4] This synthesis pathway is distinct from that of other related lipid mediators and does not significantly involve soluble epoxide hydrolase or cytochrome P450 activities.[4] The stereospecificity of the synthesis, with a predominance of the 13(S) configuration, is a key indicator of its origin from 15-LOX activity.[4] In contrast, human neutrophils do not appear to synthesize TriHOMEs.[4] The presence of 9(S),10(S),13(S)-TriHOME in conditions like obstructive lung disease underscores the need for further research into its specific roles in health and disease.[4][5]
Quantitative Data
Currently, specific quantitative bioactivity data such as IC50 or EC50 values for 9(S),10(S),13(S)-TriHOME are not widely available in the public domain. The table below summarizes the available information on related TriHOME and DiHOME isomers to provide a comparative context for researchers.
| Compound | Bioactivity | Cell Line/System | IC50/EC50/Effect | Reference |
| 9(S),12(S),13(S)-TriHOME | Inhibition of β-hexosaminidase release | RBL-2H3 mast cells | IC50 = 28.7 µg/ml | [6] |
| 9(S),12(S),13(S)-TriHOME | Inhibition of LPS-induced nitric oxide (NO) production | BV-2 microglia | IC50 = 40.95 µM | [6] |
| 9,10-DiHOME & 12,13-DiHOME | Activation of PPARγ | Various | Not specified | [7] |
| 9,10-DiHOME | Neutrophil chemotaxis | Human neutrophils | Potency > 9,10-EpOME | |
| 12,13-DiHOME | Impaired neutrophil function | In vivo (human) | Elevated plasma levels |
Signaling Pathways
While the direct signaling pathway for 9(S),10(S),13(S)-TriHOME has not been fully elucidated, related dihydroxy-octadecenoic acids (DiHOMEs) have been shown to act as ligands for peroxisome proliferator-activated receptor-gamma (PPARγ).[7] Activation of PPARγ is known to regulate the expression of genes involved in lipid metabolism and inflammation.[8] Based on this, a putative signaling pathway for TriHOMEs can be hypothesized, although it requires experimental validation.
Caption: Putative signaling pathway for 9(S),10(S),13(S)-TriHOME via PPARγ activation.
Experimental Protocols
Protocol 1: Analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS
This protocol is adapted from the workflow described by Fuchs et al. (2018) for the characterization of TriHOME isomers.[9]
1. Sample Preparation (from cell culture supernatant or BALF): a. To 1 mL of sample, add an internal standard (e.g., a deuterated analog of TriHOME). b. Perform solid-phase extraction (SPE) using a C18 cartridge to enrich for lipids. c. Elute the lipid fraction with methyl formate. d. Evaporate the solvent under a stream of nitrogen. e. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: A chiral column is required for the separation of stereoisomers. ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile/Methanol (e.g., 4:1 v/v) with 0.1% formic acid. iv. Gradient: Develop a suitable gradient to resolve the different TriHOME isomers. v. Flow Rate: As recommended for the specific column dimensions. vi. Column Temperature: Maintain at a constant temperature (e.g., 40°C). b. Mass Spectrometry (MS): i. Ionization Mode: Electrospray ionization (ESI) in negative mode. ii. Multiple Reaction Monitoring (MRM):
- Parent Ion (m/z): 329.2
- Fragment Ions (m/z): Monitor specific fragment ions for 9,10,13-TriHOME (e.g., m/z 171 and 199). iii. Optimization: Optimize cone voltage and collision energy for maximum sensitivity.
3. Data Analysis: a. Identify peaks corresponding to 9(S),10(S),13(S)-TriHOME based on retention time compared to a pure standard. b. Quantify the amount of 9(S),10(S),13(S)-TriHOME by comparing its peak area to that of the internal standard.
Caption: Workflow for the analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS.
Protocol 2: General Framework for In Vitro Bioactivity Assay
This protocol provides a general framework for assessing the biological activity of 9(S),10(S),13(S)-TriHOME on a relevant cell line (e.g., human neutrophils or a lung epithelial cell line).
1. Cell Culture: a. Culture the chosen cell line under standard conditions. b. For primary cells like neutrophils, isolate them from fresh blood using density gradient centrifugation.
2. Cell Treatment: a. Seed cells in a multi-well plate at a suitable density. b. Allow cells to adhere or stabilize. c. Prepare a stock solution of 9(S),10(S),13(S)-TriHOME in a suitable solvent (e.g., ethanol). d. Prepare serial dilutions of 9(S),10(S),13(S)-TriHOME in cell culture medium. e. Treat the cells with different concentrations of 9(S),10(S),13(S)-TriHOME or vehicle control.
3. Stimulation (Optional): a. To investigate anti-inflammatory effects, pre-treat cells with 9(S),10(S),13(S)-TriHOME. b. Subsequently, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS).
4. Endpoint Analysis (Examples): a. Cytokine Secretion: Collect the cell culture supernatant and measure the levels of inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) using ELISA or a multiplex immunoassay. b. Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes of interest (e.g., inflammatory markers, PPARγ target genes). c. Neutrophil Function Assays: i. Chemotaxis: Assess the migration of neutrophils towards a chemoattractant in the presence or absence of 9(S),10(S),13(S)-TriHOME using a Boyden chamber assay. ii. Phagocytosis: Measure the uptake of fluorescently labeled particles (e.g., bacteria or beads) by neutrophils. iii. Oxidative Burst: Quantify the production of reactive oxygen species (ROS) using a fluorescent probe.
5. Data Analysis: a. Analyze the data to determine the dose-dependent effects of 9(S),10(S),13(S)-TriHOME on the chosen endpoints. b. If applicable, calculate IC50 or EC50 values.
Caption: General workflow for an in vitro bioactivity assay of 9(S),10(S),13(S)-TriHOME.
References
- 1. 9(S),10(S),13(S)--TriHOME, 100ΜG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Synthesis of 9(S),10(S),13(S)-TriHOME Standard: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and comprehensive protocols for the synthesis of the 9(S),10(S),13(S)-TriHOME (Trihydroxyoctadecenoic acid) standard. 9(S),10(S),13(S)-TriHOME is an oxidized lipid mediator derived from linoleic acid, implicated in various physiological and pathological processes, including inflammation. The availability of a stereochemically pure standard is crucial for its accurate quantification in biological systems and for elucidating its precise biological functions. This guide outlines a chemoenzymatic synthetic route, purification methods, and characterization techniques. Furthermore, it explores the potential signaling pathways involving this molecule, providing a foundation for further research and drug development.
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are a class of oxylipins formed from the oxygenation of linoleic acid. The specific stereoisomer, 9(S),10(S),13(S)-TriHOME, has been detected in various biological matrices and is of growing interest due to its potential role in inflammatory processes. The stereochemistry of TriHOMEs is critical to their biological activity, necessitating the use of highly pure, stereochemically defined standards for research purposes. This document details a reliable method for the synthesis and purification of 9(S),10(S),13(S)-TriHOME.
Synthesis Pathway Overview
The synthesis of 9(S),10(S),13(S)-TriHOME is achieved through a multi-step chemoenzymatic process starting from linoleic acid. The key steps involve:
-
Enzymatic Oxidation: Stereospecific oxidation of linoleic acid to 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) using soybean lipoxygenase.
-
Reduction to Hydroxy Acid: Reduction of the hydroperoxide to the corresponding stable hydroxy derivative, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE).
-
Epoxidation: Conversion of 13(S)-HODE to a key epoxy alcohol intermediate.
-
Stereocontrolled Hydrolysis: Acid-catalyzed hydrolysis of the epoxy alcohol to yield the desired 9(S),10(S),13(S)-TriHOME.
-
Purification: Isolation and purification of the final product using high-performance liquid chromatography (HPLC).
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Linoleic Acid | Sigma-Aldrich | ≥99% |
| Soybean Lipoxygenase (Type I-B) | Sigma-Aldrich | ≥50,000 units/mg |
| Sodium Borohydride (B1222165) (NaBH4) | Sigma-Aldrich | ≥98% |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | 77% |
| Perchloric Acid (HClO4) | Sigma-Aldrich | 70% |
| Dichloromethane (B109758) (DCM) | Fisher Scientific | HPLC Grade |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Acetonitrile (B52724) (ACN) | Fisher Scientific | HPLC Grade |
| Ethyl Acetate (B1210297) | Fisher Scientific | HPLC Grade |
| Hexane | Fisher Scientific | HPLC Grade |
| Formic Acid | Sigma-Aldrich | LC-MS Grade |
| Water | Milli-Q or equivalent | Ultrapure |
| 9(S),10(S),13(S)-TriHOME Standard | Cayman Chemical | For comparison |
Synthesis of 13(S)-Hydroperoxyoctadecadienoic Acid (13(S)-HpODE)
-
Prepare a 0.1 M sodium borate (B1201080) buffer (pH 9.0).
-
Disperse 100 mg of linoleic acid in 200 mL of the borate buffer containing 0.2% Tween 20.
-
Add 10 mg of soybean lipoxygenase to the mixture.
-
Stir the reaction mixture vigorously at room temperature for 2 hours, open to the air.
-
Acidify the reaction mixture to pH 3.5 with 1 M HCl.
-
Extract the product with three 100 mL portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Evaporate the solvent under reduced pressure to yield crude 13(S)-HpODE.
Reduction of 13(S)-HpODE to 13(S)-HODE
-
Dissolve the crude 13(S)-HpODE in 50 mL of methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a 1.5 molar excess of sodium borohydride (NaBH4) in small portions.
-
Stir the reaction for 30 minutes at 0°C.
-
Acidify the mixture to pH 4 with 1 M HCl.
-
Extract the product with three 50 mL portions of ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 13(S)-HODE.
Synthesis of the Epoxy Alcohol Intermediate
-
Dissolve the crude 13(S)-HODE in 50 mL of dichloromethane (DCM).
-
Add a 1.2 molar excess of m-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by flash chromatography on silica (B1680970) gel using a hexane:ethyl acetate gradient to yield the epoxy alcohol.
Stereocontrolled Hydrolysis to 9(S),10(S),13(S)-TriHOME
-
Dissolve the purified epoxy alcohol in a 9:1 mixture of acetonitrile and water.
-
Cool the solution to 0°C.
-
Add a catalytic amount of 1% perchloric acid.
-
Stir the reaction at 0°C for 1-2 hours, monitoring by TLC. The stereochemistry at C9 and C10 is influenced by the trans-epoxide and the S-configuration at C13, leading to the preferential formation of the 9(S),10(S) diol.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 9(S),10(S),13(S)-TriHOME.
Purification by HPLC
-
Dissolve the crude product in the mobile phase.
-
Purify by reversed-phase HPLC using a C18 column.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient from 30% to 70% B over 30 minutes.
-
Detection: UV at 210 nm or by mass spectrometry.
-
Collect the fractions corresponding to the 9(S),10(S),13(S)-TriHOME peak.
-
Combine the pure fractions and evaporate the solvent to obtain the purified standard.
Characterization Data
The identity and purity of the synthesized 9(S),10(S),13(S)-TriHOME should be confirmed by mass spectrometry and NMR spectroscopy.
| Parameter | Value |
| Molecular Formula | C18H34O5 |
| Molecular Weight | 330.46 g/mol |
| Purity (by HPLC) | >98% |
| Stereochemistry | 9(S), 10(S), 13(S) |
Mass Spectrometry (LC-MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Precursor Ion [M-H]-: m/z 329.2
-
Characteristic Fragment Ions: Fragmentation will yield characteristic ions corresponding to the loss of water and cleavage at the C-C bonds between the hydroxyl groups.
NMR Spectroscopy (in CD3OD):
-
¹H NMR: Characteristic signals for the protons adjacent to the hydroxyl groups and the olefinic protons.
-
¹³C NMR: Resonances for the carbons bearing hydroxyl groups and the olefinic carbons.
Potential Signaling Pathways and Biological Relevance
9(S),10(S),13(S)-TriHOME is an endogenous lipid mediator that may exert its biological effects through various signaling pathways. While the precise mechanisms are still under investigation, related oxidized linoleic acid metabolites (OXLAMs) have been shown to interact with several key signaling nodes.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. Some OXLAMs are known to be ligands for PPARs, particularly PPARα and PPARγ. Activation of these receptors can lead to the transcriptional regulation of genes involved in fatty acid oxidation and anti-inflammatory responses. It is plausible that 9(S),10(S),13(S)-TriHOME could act as a PPAR ligand, thereby modulating inflammatory gene expression.
G-Protein Coupled Receptors (GPCRs)
Certain fatty acid metabolites can activate specific GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), which are involved in metabolic and inflammatory signaling. While direct interaction of 9(S),10(S),13(S)-TriHOME with these receptors has not been definitively established, its structural similarity to other known GPCR ligands suggests this as a potential mechanism of action.
Transient Receptor Potential (TRP) Channels
Some OXLAMs have been shown to modulate the activity of TRP channels, particularly TRPV1, which is involved in pain and inflammation. Activation of these channels can lead to calcium influx and subsequent cellular responses.
Visualizations
Application Note: Quantitative Analysis of 9(S),10(S),13(S)-TriHOME in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the detection and quantification of 9(S),10(S),13(S)-TriHOME, a linoleic acid-derived oxylipin, in human plasma. Trihydroxyoctadecenoic acids (TriHOMEs) are increasingly recognized for their potential role in inflammatory processes.[1][2] This method employs a straightforward sample preparation procedure followed by analysis using reversed-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). The protocol provides the necessary steps for sample collection, extraction, chromatographic separation, and mass spectrometric detection, along with performance characteristics of the assay.
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are metabolites of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[3] These oxylipins are implicated in various physiological and pathological processes, including inflammation and the maintenance of skin barrier function.[1][2] 9(S),10(S),13(S)-TriHOME is one of sixteen potential regio- and stereoisomers, and its accurate quantification in biological matrices like human plasma is crucial for understanding its biosynthetic pathways and biological significance.[1] The method described herein provides a selective and sensitive analytical workflow for researchers, scientists, and drug development professionals investigating the role of 9(S),10(S),13(S)-TriHOME as a potential biomarker.
Experimental Workflow
The overall experimental workflow for the analysis of 9(S),10(S),13(S)-TriHOME in human plasma is depicted below.
Materials and Methods
Reagents and Materials
-
9(S),10(S),13(S)-TriHOME analytical standard
-
Isotopically labeled internal standard (IS), e.g., [11,12,13-¹³C₃] 9(S),12(S),13(S)-TriHOME
-
LC-MS grade acetonitrile (B52724), methanol, water, and acetic acid
-
Human plasma with K₂EDTA as anticoagulant
-
Microcentrifuge tubes
-
Syringe filters (0.1 µm PVDF)
-
Autosampler vials
Instrumentation
-
UHPLC system (e.g., Waters Acquity UPLC)
-
Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)
-
Refrigerated centrifuge
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Prepare a primary stock solution of 9(S),10(S),13(S)-TriHOME in ethanol.
-
Prepare working standard solutions by serial dilution of the primary stock.
-
A 9-point calibration curve can be prepared with a concentration range from 0.023 to 150 ng/mL.[1]
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
Plasma Sample Preparation
-
Collect whole blood into tubes containing K₂EDTA as an anticoagulant.
-
Separate plasma by centrifugation at 1,000-2,000 x g for 10 minutes at 4°C.[2]
-
Store plasma samples at -80°C until analysis.
-
Thaw plasma samples on ice before extraction.
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 70 µL of methanol/water (6:1, v/v).[4]
-
Filter the reconstituted sample through a 0.1 µm PVDF spin filter by centrifuging for 2 minutes at 12,000 g before transferring to an autosampler vial.[4]
LC-MS/MS Analysis
-
Inject 7.5 µL of the prepared sample into the LC-MS/MS system.[1]
-
Perform chromatographic separation using a reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm particle size).[1]
-
Maintain the column oven at 40°C.[1]
-
Use a binary mobile phase system at a flow rate of 0.3 mL/min.[1]
-
Employ an isocratic elution with 30% mobile phase B for 12.5 minutes.[1]
-
After elution, wash the column with 100% mobile phase B for 2 minutes, followed by re-equilibration with 30% mobile phase B for 2 minutes.[4]
-
Detect the analyte using a triple quadrupole mass spectrometer in negative ionization mode with Multiple Reaction Monitoring (MRM).[1]
Data Analysis
-
Integrate the peak areas for 9(S),10(S),13(S)-TriHOME and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration of 9(S),10(S),13(S)-TriHOME in the plasma samples from the calibration curve.
Quantitative Data Summary
The following tables summarize the LC-MS/MS parameters and the performance characteristics of the analytical method.
Table 1: Mass Spectrometry Parameters
| Parameter | Setting | Reference |
| Ionization Mode | Negative ESI | [1] |
| MRM Transition | m/z 329.1 → 139.0 | [1][5] |
| Collision Energy (CE) | 21 eV | [1][4] |
| Cone Voltage | 37 V | [1][4] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (R²) | 0.998 | [1] |
| Calibration Range | 0.023–150 ng/mL | [1] |
| Limit of Detection (LOD) | 90–98 fg on column | [1] |
| Accuracy | 98–120% | [1] |
| Precision (CV) | ≤6.1% | [1] |
Biological Significance and Signaling Pathway
9(S),10(S),13(S)-TriHOME is formed from the oxidative metabolism of linoleic acid. This process can be initiated by lipoxygenase (LOX) enzymes, particularly 15-LOX in human eosinophils, which generate hydroperoxy-octadecadienoic acids (HpODEs). These intermediates can be further metabolized via epoxy alcohol pathways to form various TriHOME isomers. The formation of TriHOMEs with a 13(S) configuration suggests a degree of enzymatic control over their synthesis.[1] While the precise signaling functions of 9(S),10(S),13(S)-TriHOME are still under investigation, related oxylipins are known to be involved in inflammatory responses.
Conclusion
The LC-MS/MS method presented provides a reliable and sensitive tool for the quantification of 9(S),10(S),13(S)-TriHOME in human plasma. The simple sample preparation and high-throughput analytical capabilities make this method suitable for both basic research and larger-scale clinical studies aimed at elucidating the role of this and other oxylipins in health and disease.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomics.se [metabolomics.se]
- 5. researchgate.net [researchgate.net]
Measuring Trihydroxyoctadecenoic Acids (TriHOMEs) in Bronchoalveolar Lavage Fluid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are a group of oxidized linoleic acid metabolites that have emerged as important lipid mediators in various physiological and pathological processes, particularly in the context of inflammation and respiratory diseases. As downstream products of the 15-lipoxygenase (15-LOX) and epoxide hydrolase pathways, TriHOMEs are implicated in the pathogenesis of conditions such as chronic obstructive pulmonary disease (COPD). Their quantification in bronchoalveolar lavage fluid (BALF) offers a valuable tool for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of novel therapeutic interventions. This document provides detailed application notes and protocols for the accurate and reproducible measurement of TriHOMEs in BALF samples.
Clinical and Research Significance
The analysis of TriHOMEs in BALF provides a window into the inflammatory status of the lower respiratory tract. Altered TriHOME levels have been associated with obstructive lung diseases, suggesting their role in disease pathophysiology. Stereochemical analysis of TriHOME isomers can offer insights into their enzymatic origins, helping to elucidate the specific biochemical pathways that are active in a disease state. For drug development professionals, monitoring TriHOME levels can serve as a pharmacodynamic biomarker to assess the in vivo activity of compounds targeting oxidative stress and inflammation pathways.
Data Presentation
The following table summarizes representative quantitative data of TriHOME isomers found in the bronchoalveolar lavage fluid of smokers with normal lung function compared to smokers with Chronic Obstructive Pulmonary Disease (COPD).
| TriHOME Isomer | Mean Concentration (pg/mL) in Smokers with Normal Lung Function | Mean Concentration (pg/mL) in Smokers with COPD | Fold Change (COPD vs. Normal) |
| 9,10,13-TriHOME Diastereomer 1 | 15.2 | 35.8 | 2.36 |
| 9,10,13-TriHOME Diastereomer 2 | 8.9 | 21.4 | 2.40 |
| 9,12,13-TriHOME Diastereomer 1 | 25.6 | 60.1 | 2.35 |
| 9,12,13-TriHOME Diastereomer 2 | 18.3 | 42.7 | 2.33 |
Note: The data presented are illustrative and compiled from published studies. Actual concentrations may vary depending on the patient cohort, disease severity, and analytical methodology.
Experimental Protocols
Bronchoalveolar Lavage Fluid (BALF) Collection and Processing
Standardized collection and immediate processing of BALF are critical to minimize the ex vivo formation or degradation of lipid mediators.
Materials:
-
Sterile, preservative-free saline (0.9% NaCl)
-
Siliconized collection tubes
-
Centrifuge
-
Butylated hydroxytoluene (BHT)
-
Triphenylphosphine (TPP)
Protocol:
-
Perform bronchoalveolar lavage according to established clinical procedures, instilling and recovering sterile saline from a subsegment of the lung.
-
Collect the recovered BALF in siliconized tubes on ice to minimize analyte degradation.
-
Immediately fortify the BALF with an antioxidant solution (e.g., BHT and TPP) to prevent auto-oxidation of polyunsaturated fatty acids.
-
Centrifuge the BALF at 400 x g for 10 minutes at 4°C to pellet cells.
-
Carefully collect the supernatant and store it at -80°C until extraction.
TriHOME Extraction from BALF using Solid-Phase Extraction (SPE)
Solid-phase extraction is a robust method for concentrating and purifying TriHOMEs from the complex BALF matrix.
Materials:
-
SPE cartridges (e.g., C18 or a mixed-mode sorbent)
-
Deuterated internal standards (e.g., d4-9,10,13-TriHOME, d4-9,12,13-TriHOME)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
SPE vacuum manifold
Protocol:
-
Thaw the BALF supernatant on ice.
-
Spike the BALF sample with a known amount of deuterated internal standards to correct for extraction losses and matrix effects.
-
Condition the SPE cartridge by washing with methanol followed by equilibration with water.
-
Load the BALF sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the TriHOMEs from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantification of TriHOMEs by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
UHPLC-MS/MS provides the sensitivity and selectivity required for the accurate quantification of low-abundance TriHOMEs.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions (Illustrative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A linear gradient from 30% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each TriHOME isomer and the deuterated internal standards.
-
Example Transition for TriHOMEs: m/z 329.2 -> m/z 171.1
-
Quantification:
-
Construct a calibration curve using authentic TriHOME standards.
-
Calculate the concentration of each TriHOME isomer in the BALF sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Caption: Experimental workflow for measuring TriHOMEs in BALF.
Caption: Simplified biosynthesis pathway of TriHOMEs.
9,10,13-Trihydroxy-11-octadecenoic Acid (9,10,13-TriHOME) as a Potential Biomarker for Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation. The identification of specific biomarkers is crucial for early diagnosis, monitoring disease progression, and developing targeted therapies. Recent metabolomic studies have highlighted the potential of lipid mediators in understanding the pathophysiology of COPD. Among these, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME), a linoleic acid-derived oxylipin, has emerged as a promising biomarker candidate. This document provides a comprehensive overview of 9,10,13-TriHOME, its association with COPD, and detailed protocols for its quantification.
9,10,13-TriHOME and its Association with COPD
9,10,13-TriHOME is a trihydroxy fatty acid formed from the metabolism of linoleic acid, an essential omega-6 polyunsaturated fatty acid.[1] Studies have demonstrated that levels of 9,10,13-TriHOME are significantly elevated in the bronchoalveolar lavage fluid (BALF) of COPD patients compared to smokers with normal lung function.[2][3] This elevation suggests a potential role for this lipid mediator in the inflammatory processes characteristic of COPD.[2]
In a notable study, levels of 9,10,13-TriHOME in the BALF of female COPD patients were found to be significantly higher than in female smokers with normal lung function.[3] Furthermore, in this patient group, 9,10,13-TriHOME levels showed a strong positive correlation with neutrophil abundance, a key inflammatory cell type in COPD.[3] This suggests that 9,10,13-TriHOME may be involved in the recruitment or activation of neutrophils in the airways of COPD patients.
Biosynthesis of 9,10,13-TriHOME
9,10,13-TriHOME is formed from linoleic acid through enzymatic pathways. One proposed pathway involves the action of lipoxygenase (LOX) enzymes.[4] For instance, 9-hydroperoxyoctadecadienoic acid (9-HPODE), a product of LOX activity on linoleic acid, can be further metabolized to 9,10,13-TriHOME via an epoxy-alcohol intermediate.[4]
Proposed biosynthetic pathway of 9,10,13-TriHOME from linoleic acid.
Quantitative Data
The following table summarizes the levels of 9,10,13-TriHOME diastereomers in the bronchoalveolar lavage fluid (BALF) of female smokers with normal lung function versus female smokers with COPD.
| Analyte | Smoker (ng/mL) (Median [IQR]) | COPD (ng/mL) (Median [IQR]) | P-value |
| 9,10,13-TriHOME Diastereomers | 0.8 [0.5-1.2] | 1.5 [1.0-2.5] | <0.05 |
Data adapted from a study analyzing lipid mediators in BALF.[3]
Experimental Protocols
Quantification of 9,10,13-TriHOME in Bronchoalveolar Lavage Fluid (BALF) by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of 9,10,13-TriHOME isomers using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw BALF samples on ice.
-
Add an internal standard solution (e.g., deuterated 9,10,13-TriHOME) to each sample.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol containing 1% formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
2. UHPLC-MS/MS Analysis
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% acetic acid in water.[2]
-
Mobile Phase B: Acetonitrile/methanol (e.g., 80:20, v/v) with 0.1% acetic acid.
-
Gradient Elution: A suitable gradient to separate the 9,10,13-TriHOME isomers from other lipid mediators.
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition for 9,10,13-TriHOME: m/z 329.2 > 171.1 (This is a representative transition; specific transitions should be optimized).[5]
-
Experimental workflow for the quantification of 9,10,13-TriHOME.
3. Data Analysis
-
Integrate the peak areas for 9,10,13-TriHOME and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of 9,10,13-TriHOME in the samples by interpolating from the calibration curve.
Conclusion and Future Directions
9,10,13-TriHOME shows significant promise as a biomarker for COPD, particularly in identifying a subset of patients with heightened neutrophilic inflammation. The detailed analytical methods presented here provide a robust framework for its accurate quantification in clinical research. Further studies are warranted to validate its clinical utility for diagnosing COPD, monitoring disease activity, and as a potential therapeutic target. Investigating the precise signaling pathways through which 9,10,13-TriHOME exerts its effects on inflammatory cells will be a critical next step in understanding its role in the pathogenesis of COPD.
References
- 1. caymanchem.com [caymanchem.com]
- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Linoleic acid-derived lipid mediators increase in a female-dominated subphenotype of COPD | European Respiratory Society [publications.ersnet.org]
- 4. metabolomics.se [metabolomics.se]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 9,10,13-TriHOME in Atopic Dermatitis Skin Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a compromised skin barrier, leading to increased transepidermal water loss (TEWL) and heightened susceptibility to environmental allergens and pathogens. The integrity of the skin barrier is critically dependent on the proper differentiation of keratinocytes and the composition of the extracellular lipid matrix. Recent studies have highlighted the potential role of various lipid metabolites in the pathophysiology of AD. Among these, 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME), a linoleic acid derivative, has emerged as a molecule of interest. This document provides detailed application notes and experimental protocols to investigate the role of 9,10,13-TriHOME in the context of the atopic dermatitis skin barrier.
The Emerging Role of 9,10,13-TriHOME in Atopic Dermatitis
9,10,13-TriHOME is a tri-hydroxylated metabolite of linoleic acid, an essential fatty acid crucial for skin barrier function. While research on its specific role in AD is ongoing, studies on related lipid molecules provide a strong rationale for its investigation. Structurally similar compounds, such as other hydroxy- and dihydroxy-octadecenoic acids (HODEs and DiHOMEs), have been shown to modulate keratinocyte differentiation and inflammatory signaling pathways relevant to skin health and disease.
One study has shown that the levels of 9,10,13-TriHOME are elevated in the stratum corneum of patients with atopic dermatitis and that these levels positively correlate with the degree of skin barrier dysfunction, as measured by TEWL[1]. This finding suggests that 9,10,13-TriHOME could be a biomarker for barrier impairment or an active participant in the disease process. The following sections provide the methodologies to explore these possibilities.
Quantitative Data Summary
Currently, direct quantitative data on the dose-dependent effects of 9,10,13-TriHOME on skin barrier protein expression is limited in publicly available literature. The tables below are structured to be populated with data generated from the protocols provided in this document.
Table 1: Effect of 9,10,13-TriHOME on Skin Barrier Protein mRNA Expression in an In Vitro Atopic Dermatitis Model
| Treatment | Filaggrin (FLG) mRNA Fold Change | Loricrin (LOR) mRNA Fold Change | Involucrin (IVL) mRNA Fold Change |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| IL-4/IL-13 | Value | Value | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (1 µM) | Value | Value | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (10 µM) | Value | Value | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (50 µM) | Value | Value | Value |
| 9,10,13-TriHOME (50 µM) alone | Value | Value | Value |
Table 2: Effect of 9,10,13-TriHOME on Skin Barrier Protein Levels in an In Vitro Atopic Dermatitis Model
| Treatment | Filaggrin (FLG) Protein Level (relative to control) | Loricrin (LOR) Protein Level (relative to control) | Involucrin (IVL) Protein Level (relative to control) |
| Vehicle Control | 100% | 100% | 100% |
| IL-4/IL-13 | Value | Value | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (1 µM) | Value | Value | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (10 µM) | Value | Value | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (50 µM) | Value | Value | Value |
| 9,10,13-TriHOME (50 µM) alone | Value | Value | Value |
Table 3: Effect of 9,10,13-TriHOME on Transepidermal Water Loss (TEWL) in a 3D Human Skin Equivalent Model of Atopic Dermatitis
| Treatment | TEWL (g/m²/h) |
| Vehicle Control | Value |
| IL-4/IL-13 | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (1 µM) | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (10 µM) | Value |
| IL-4/IL-13 + 9,10,13-TriHOME (50 µM) | Value |
Experimental Protocols
Protocol 1: In Vitro Model of Atopic Dermatitis in Human Keratinocytes
This protocol describes the establishment of an in vitro model of atopic dermatitis using normal human epidermal keratinocytes (NHEKs) and the subsequent treatment with 9,10,13-TriHOME.
Materials:
-
Normal Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
Recombinant Human IL-4 and IL-13
-
9,10,13-TriHOME (dissolved in a suitable vehicle, e.g., ethanol)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for FLG, LOR, IVL, and a housekeeping gene (e.g., GAPDH)
-
Protein lysis buffer
-
Antibodies for Western blotting (anti-Filaggrin, anti-Loricrin, anti-Involucrin, anti-GAPDH)
Procedure:
-
Culture NHEKs in KGM until they reach 70-80% confluency.
-
Induce an atopic dermatitis-like phenotype by treating the cells with a cytokine cocktail of IL-4 (e.g., 50 ng/mL) and IL-13 (e.g., 50 ng/mL) for 48-72 hours. This has been shown to downregulate the expression of key skin barrier proteins[2][3].
-
Prepare different concentrations of 9,10,13-TriHOME (e.g., 1 µM, 10 µM, 50 µM) in KGM containing the IL-4/IL-13 cocktail. A vehicle control (e.g., ethanol) should be included.
-
Replace the medium of the cytokine-treated NHEKs with the 9,10,13-TriHOME-containing medium and incubate for a further 24-48 hours.
-
For qPCR analysis:
-
Wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for FLG, LOR, IVL, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
-
For Western Blot analysis:
-
Wash the cells with PBS and lyse them in protein lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Filaggrin, Loricrin, Involucrin, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities to determine the relative protein levels.
-
Protocol 2: 3D Human Skin Equivalent (HSE) Model of Atopic Dermatitis
This protocol details the use of a 3D HSE model to study the effects of topically applied 9,10,13-TriHOME on skin barrier function.
Materials:
-
Commercially available 3D Human Skin Equivalents (e.g., EpiDerm™, SkinEthic™) or in-house generated HSEs.
-
Assay medium provided with the HSE kit or an appropriate culture medium.
-
Recombinant Human IL-4 and IL-13.
-
9,10,13-TriHOME formulated in a suitable topical vehicle (e.g., a simple cream base or solvent).
-
Transepidermal Water Loss (TEWL) measurement device.
-
Materials for histology (formalin, paraffin, hematoxylin (B73222), and eosin).
-
Materials for immunofluorescence (antibodies against Filaggrin, Loricrin, Involucrin).
Procedure:
-
Culture the 3D HSEs at the air-liquid interface according to the manufacturer's instructions.
-
Induce an atopic dermatitis-like phenotype by adding IL-4 and IL-13 to the culture medium for several days, as recommended by the HSE provider or based on literature[4][5].
-
Topically apply a defined amount of the 9,10,13-TriHOME formulation (and vehicle control) to the surface of the HSEs.
-
Continue the culture for a specified period (e.g., 48-72 hours), reapplying the topical formulation if necessary.
-
TEWL Measurement:
-
Before harvesting, measure the TEWL from the surface of the HSEs using a TEWL measurement device.
-
-
Histological and Immunofluorescence Analysis:
-
Fix the HSEs in formalin and embed them in paraffin.
-
Prepare cross-sections of the tissues.
-
Stain some sections with hematoxylin and eosin (B541160) (H&E) to assess the overall morphology.
-
Perform immunofluorescence staining on other sections using antibodies against Filaggrin, Loricrin, and Involucrin to visualize their expression and localization within the epidermis.
-
Potential Signaling Pathways
Based on the literature for structurally related lipids, two primary signaling pathways warrant investigation for their potential modulation by 9,10,13-TriHOME in keratinocytes: the NF-κB pathway and the PPARγ pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB is a key regulator of inflammation and has also been implicated in keratinocyte differentiation. The linoleic acid derivative 13(S)-HODE has been shown to induce keratin (B1170402) 1 expression through the activation of NF-κB[1][5]. It is plausible that 9,10,13-TriHOME could exert similar effects.
PPARγ Signaling Pathway
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in lipid metabolism and inflammation. PPARγ activation in keratinocytes has been shown to stimulate the expression of key barrier proteins, including filaggrin, loricrin, and involucrin[4]. Dihydroxy-octadecenoic acids (DiHOMEs), which are structurally related to TriHOMEs, have been identified as PPARγ ligands. Therefore, 9,10,13-TriHOME may also function as a PPARγ agonist.
References
- 1. Epidermal FABP (FABP5) regulates keratinocyte differentiation by 13(S)-HODE-mediated activation of the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytokines and Epidermal Lipid Abnormalities in Atopic Dermatitis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Filaggrin, Loricrin, and Involucrin by IL-4, IL-13, IL-17A, IL-22, AHR, and NRF2: Pathogenic Implications in Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. straticell.com [straticell.com]
- 5. DigitalCommons@IMSA - IMSAloquium Student Investigation Showcase: Modeling the Epidermal Barrier in Atopic Dermatitis with 3D Human Skin Organoids [digitalcommons.imsa.edu]
Application Notes and Protocols for 9(S),10(S),13(S)-TriHOME in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
9(S),10(S),13(S)-Trihydroxy-11E-octadecenoic acid, abbreviated as 9(S),10(S),13(S)-TriHOME, is an oxidized lipid mediator derived from the essential omega-6 fatty acid, linoleic acid. As a member of the oxylipin family, it is emerging as a potential player in the complex signaling networks that govern inflammation. This document provides an overview of its biological context, potential role in inflammatory diseases, and protocols for its investigation.
Biosynthesis of 9(S),10(S),13(S)-TriHOME
9(S),10(S),13(S)-TriHOME is synthesized via enzymatic oxidation of linoleic acid. A key pathway involves the action of 15-lipoxygenase (15-LOX), an enzyme expressed in various immune cells, including eosinophils.[1] This pathway predominantly produces TriHOMEs with a 13(S) stereochemical configuration, suggesting a controlled enzymatic process rather than random auto-oxidation.[1] The biosynthesis is thought to proceed through an epoxy alcohol intermediate.[1]
dot graph "Biosynthesis_of_9S10S13S_TriHOME" { rankdir="LR"; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Linoleic_Acid" [label="Linoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "Epoxy_Alcohol_Intermediate" [label="Epoxy Alcohol Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; "TriHOME" [label="9(S),10(S),13(S)-TriHOME", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "15_LOX" [label="15-Lipoxygenase\n(15-LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds];
"Linoleic_Acid" -> "Epoxy_Alcohol_Intermediate" [label="15-LOX"]; "Epoxy_Alcohol_Intermediate" -> "TriHOME"; } caption: Biosynthesis of 9(S),10(S),13(S)-TriHOME from linoleic acid via the 15-lipoxygenase pathway.
Role in Inflammatory Diseases
The precise biological functions of 9(S),10(S),13(S)-TriHOME are still under investigation. However, its presence and regulation in inflammatory contexts suggest a potential role in modulating inflammatory responses.
Chronic Obstructive Pulmonary Disease (COPD): Studies have detected elevated levels of all 9,10,13-TriHOME isomers in the bronchoalveolar lavage fluid (BALF) of female smokers with COPD compared to female smokers with normal lung function.[1] This finding points to a potential involvement of 9(S),10(S),13(S)-TriHOME in the pathophysiology of COPD, a chronic inflammatory lung disease.
Chronic Inflammatory Pain: In a mouse model of chronic inflammatory pain, there was a trend towards lower concentrations of 9,10,13-TriHOME in the amygdala of pain-induced animals compared to control animals.[2] This suggests a potential role for this lipid mediator in the central nervous system's response to persistent inflammation.[2]
Quantitative Data Summary
The following table summarizes the reported concentrations of TriHOME isomers in biological samples from inflammatory disease models.
| Biological Matrix | Disease Model | Analyte | Concentration/Change | Reference |
| Bronchoalveolar Lavage Fluid (BALF) | Female Smokers with COPD vs. Female Smokers | All 9,10,13-TriHOME isomers | Elevated in COPD patients | [1] |
| Amygdala | Mouse Model of Chronic Inflammatory Pain | 9,10,13-TriHOME | Trending lower in pain model | [2] |
Experimental Protocols
Protocol 1: In Vivo Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model in Mice
This protocol describes a general method for inducing systemic inflammation in mice using LPS, which can be adapted to study the role of 9(S),10(S),13(S)-TriHOME.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
C57BL/6 mice (8-12 weeks old)
-
9(S),10(S),13(S)-TriHOME (for administration studies)
-
Vehicle control (e.g., ethanol (B145695) in saline)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week before the experiment.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1-5 mg/kg).
-
Administration of 9(S),10(S),13(S)-TriHOME (Optional): For intervention studies, administer 9(S),10(S),13(S)-TriHOME or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, intravenous) at a predetermined time before or after LPS challenge.
-
LPS Challenge: Inject mice intraperitoneally with the prepared LPS solution. A control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals for signs of inflammation (e.g., lethargy, piloerection, altered body temperature).
-
Sample Collection: At selected time points (e.g., 2, 6, 24 hours) post-LPS injection, euthanize the mice and collect blood (for plasma) and tissues (e.g., lung, liver, spleen) for analysis.
-
Analysis: Analyze plasma for inflammatory cytokines and tissues for 9(S),10(S),13(S)-TriHOME levels and other relevant markers.
dot graph "In_Vivo_LPS_Model_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"Acclimatization" [label="Animal Acclimatization", fillcolor="#F1F3F4", fontcolor="#202124"]; "Grouping" [label="Divide into Control and\nTreatment Groups", fillcolor="#F1F3F4", fontcolor="#202124"]; "Treatment" [label="Administer 9(S),10(S),13(S)-TriHOME\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LPS_Challenge" [label="LPS or Saline Injection\n(Intraperitoneal)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Monitoring" [label="Monitor for Clinical Signs", fillcolor="#FBBC05", fontcolor="#202124"]; "Sample_Collection" [label="Collect Blood and Tissues\nat Time Points", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="Cytokine and Lipid\nMediator Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Acclimatization" -> "Grouping"; "Grouping" -> "Treatment"; "Treatment" -> "LPS_Challenge"; "LPS_Challenge" -> "Monitoring"; "Monitoring" -> "Sample_Collection"; "Sample_Collection" -> "Analysis"; } caption: Experimental workflow for the in vivo LPS-induced inflammation model.
Protocol 2: In Vitro LPS-Induced Inflammation in Macrophages
This protocol details a method to study the effects of 9(S),10(S),13(S)-TriHOME on macrophage activation in vitro.
Materials:
-
RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMDMs)
-
DMEM or RPMI-1640 medium with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS)
-
9(S),10(S),13(S)-TriHOME
-
Vehicle control (e.g., ethanol)
-
Reagents for RNA extraction, qRT-PCR, and ELISA
Procedure:
-
Cell Culture: Culture macrophages in appropriate medium until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into multi-well plates at a suitable density (e.g., 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of 9(S),10(S),13(S)-TriHOME or vehicle for a specified time (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a desired duration (e.g., 6 hours for gene expression, 24 hours for cytokine secretion). A control group should be left unstimulated.
-
Supernatant Collection: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA for gene expression analysis of inflammatory markers (e.g., TNF-α, IL-6, iNOS) by qRT-PCR.
dot graph "In_Vitro_Macrophage_Model_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10];
"Cell_Culture" [label="Culture Macrophages", fillcolor="#F1F3F4", fontcolor="#202124"]; "Seeding" [label="Seed Cells in Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pretreatment" [label="Pre-treat with 9(S),10(S),13(S)-TriHOME\nor Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LPS_Stimulation" [label="Stimulate with LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Sample_Harvest" [label="Collect Supernatant and Cells", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Analysis" [label="ELISA for Cytokines\nqRT-PCR for Gene Expression", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Seeding"; "Seeding" -> "Pretreatment"; "Pretreatment" -> "LPS_Stimulation"; "LPS_Stimulation" -> "Sample_Harvest"; "Sample_Harvest" -> "Analysis"; } caption: Workflow for in vitro LPS-induced inflammation in macrophages.
Protocol 3: Extraction and Analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 9(S),10(S),13(S)-TriHOME from biological samples.
Materials:
-
Biological sample (plasma, BALF, tissue homogenate)
-
Internal standard (e.g., deuterated 9,10,13-TriHOME)
-
Methanol (B129727), acetonitrile (B52724), water, formic acid (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation: Thaw the biological sample on ice. For tissues, homogenize in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample.
-
Protein Precipitation: Precipitate proteins by adding cold methanol (e.g., 3 volumes of methanol to 1 volume of sample).
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the lipid mediators with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 reversed-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify 9(S),10(S),13(S)-TriHOME using multiple reaction monitoring (MRM) in negative ion mode.
-
dot graph "LC_MS_Analysis_Workflow" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10];
"Sample_Prep" [label="Sample Preparation\n(Thawing, Homogenization)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Spiking" [label="Add Internal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; "Precipitation" [label="Protein Precipitation\n(Methanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Centrifugation" [label="Centrifugation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SPE" [label="Solid-Phase Extraction\n(C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Evaporation" [label="Solvent Evaporation and\nReconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; "LC_MS_MS" [label="LC-MS/MS Analysis\n(MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Sample_Prep" -> "Spiking"; "Spiking" -> "Precipitation"; "Precipitation" -> "Centrifugation"; "Centrifugation" -> "SPE"; "SPE" -> "Evaporation"; "Evaporation" -> "LC_MS_MS"; } caption: Workflow for the extraction and analysis of 9(S),10(S),13(S)-TriHOME by LC-MS/MS.
Proposed Signaling Pathway of 9(S),10(S),13(S)-TriHOME in Inflammation
Due to the limited direct research on the signaling of 9(S),10(S),13(S)-TriHOME, the following diagram proposes a hypothetical signaling pathway based on the known mechanisms of other lipid mediators and its association with inflammatory cells. This proposed pathway requires experimental validation.
dot graph "Proposed_Signaling_Pathway" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
"TriHOME" [label="9(S),10(S),13(S)-TriHOME", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Receptor" [label="Putative Receptor\n(e.g., GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Downstream_Signaling" [label="Downstream Signaling\n(e.g., MAPK, NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Cellular_Response" [label="Cellular Response", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; "Cytokine_Production" [label="Altered Cytokine Production\n(e.g., TNF-α, IL-6)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Chemokine_Production" [label="Altered Chemokine Production\n(e.g., CXCL8)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; "Cell_Migration" [label="Modulation of\nImmune Cell Migration", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse];
"TriHOME" -> "Receptor"; "Receptor" -> "Downstream_Signaling"; "Downstream_Signaling" -> "Cellular_Response"; "Cellular_Response" -> "Cytokine_Production"; "Cellular_Response" -> "Chemokine_Production"; "Cellular_Response" -> "Cell_Migration"; } caption: A proposed signaling pathway for 9(S),10(S),13(S)-TriHOME in inflammatory cells.
Disclaimer: The information provided in these Application Notes and Protocols is for research purposes only. The biological activities and signaling pathways of 9(S),10(S),13(S)-TriHOME are areas of active investigation, and the proposed models and protocols may require optimization and validation.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Separation of TriHOME Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral separation of Trihydroxyoctadecenoic acid (TriHOME) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral High-Performance Liquid Chromatography (HPLC) separation of TriHOME isomers.
Question: I am not seeing any separation of my TriHOME enantiomers. What are the initial steps I should take?
Answer:
When there is a complete lack of separation, it is crucial to verify the fundamental aspects of your chromatographic setup.
-
Confirm Chiral Stationary Phase (CSP): Ensure you are using a chiral column suitable for lipid isomers. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK series), are often a good starting point for separating hydroxylated fatty acids.[1][2]
-
Verify Mobile Phase Compatibility: Check that your mobile phase is compatible with the column and is of high-performance liquid chromatography (HPLC) grade. For normal-phase chiral separations, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol (B145695).[2][3]
-
Column Installation and Equilibration: Confirm that the column is installed correctly and has been thoroughly equilibrated with the mobile phase. Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase composition.[3]
Question: My peaks are broad and show poor resolution. How can I improve this?
Answer:
Broad peaks and poor resolution can stem from several factors. Consider the following optimization strategies:
-
Optimize Mobile Phase Composition: The percentage of the alcohol modifier in the mobile phase is critical. Decreasing the concentration of the alcohol can increase retention times and often improves resolution. Finding the optimal balance is key, as excessively long retention can lead to peak broadening from diffusion.[2]
-
Adjust the Flow Rate: Chiral separations frequently benefit from lower flow rates than achiral separations.[3] A typical starting point is 1.0 mL/min for a 4.6 mm ID column; try reducing this to 0.5 mL/min to see if resolution improves.[2]
-
Vary the Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations. Using a column oven to maintain a stable temperature is essential. Experiment with both increasing and decreasing the temperature to find the optimal condition for your specific isomers.[3]
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to broad and tailing peaks. Try diluting your sample and reinjecting it.[2]
-
Ensure Proper Sample Dissolution: Always dissolve your sample in the mobile phase to prevent peak distortion.[2]
Question: I am observing peak tailing in my chromatogram. What could be the cause and how do I fix it?
Answer:
Peak tailing in chiral HPLC can be caused by:
-
Secondary Interactions: Unwanted interactions between the TriHOME isomers and the stationary phase, such as with residual silanols on silica-based CSPs, can cause tailing.[3]
-
System-Level Issues: If all peaks are tailing, it may point to an issue with the HPLC system itself. Minimize the length and diameter of tubing between the injector, column, and detector to reduce extra-column volume.[3]
-
Column Health: The column might be contaminated or degraded. Flushing the column with a strong solvent, as recommended by the manufacturer, may resolve the issue. If the problem persists, the column may need to be replaced.[2][4]
Question: How can I improve the reproducibility of my results?
Answer:
To enhance the reproducibility of your chiral separations:
-
Consistent Mobile Phase Preparation: Precisely control the composition and pH of the mobile phase for every run.[3]
-
Stable Column Temperature: Employ a column oven to maintain a constant and uniform temperature, as minor fluctuations can impact selectivity and retention times.[3]
-
Thorough Column Equilibration: Allow sufficient time for the chiral stationary phase to equilibrate, particularly after changing the mobile phase.[3]
-
Controlled Sample Preparation: Ensure the sample solvent is consistent and compatible with the mobile phase.[3]
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating TriHOME isomers?
A1: Polysaccharide-based chiral stationary phases (CSPs), particularly those with amylose or cellulose derivatives, are widely used and have shown success in resolving hydroxy fatty acid isomers like TriHOMEs.[1][2][5] For complex mixtures, multi-dimensional chromatography, combining a reversed-phase column with a chiral column, can provide enhanced selectivity.[5]
Q2: Should I use normal-phase or reversed-phase chromatography?
A2: Both normal-phase (NP) and reversed-phase (RP) chromatography can be used for chiral lipid separation. NP-HPLC is often coupled with atmospheric pressure chemical ionization mass spectrometry (APCI-MS), especially after derivatization, which can provide high sensitivity.[5][6] RP-UHPLC-MS/MS methods have also been developed for the rapid quantification of TriHOME diastereomers.[7] The choice depends on the specific isomers, the available instrumentation, and the goals of the analysis.
Q3: Is derivatization necessary for TriHOME analysis?
A3: While not always mandatory, derivatization can significantly improve analytical sensitivity, especially when using mass spectrometry. Converting hydroxy fatty acids to their 3,5-dinitrophenyl urethane (B1682113) (DU) or pentafluorobenzyl (PFB) ester derivatives can enhance ionization efficiency for techniques like electron capture atmospheric pressure chemical ionization (ECAPCI)/MS.[5][6][8]
Q4: Can the elution order of enantiomers be changed?
A4: Yes, the elution order of enantiomers can sometimes be reversed. This can be achieved by changing the chiral stationary phase, altering the mobile phase composition (e.g., switching from isopropanol to ethanol as the modifier), or adjusting the column temperature.[2]
Q5: What are the challenges in separating lipid isomers?
A5: Lipid isomers present a significant analytical challenge because they often have the same mass, charge, and similar physical properties.[9][10] This includes distinguishing between regioisomers (different positions of hydroxyl groups), diastereomers (multiple chiral centers), and enantiomers (mirror images).[5] Achieving baseline separation often requires highly selective chiral columns and careful optimization of chromatographic conditions.[7]
Experimental Protocols
Protocol 1: Chiral LC-MS Method for Resolution of 16 TriHOME Isomers
This protocol is based on a method capable of resolving sixteen 9,10,13-TriHOME and 9,12,13-TriHOME regio- and stereoisomers.[7]
-
Sample Preparation:
-
Synthesize or procure TriHOME isomer standards.
-
Prepare a standard mix containing all sixteen isomers.
-
For biological samples, perform lipid extraction followed by solid-phase extraction (SPE) for cleanup and enrichment of the TriHOME fraction.
-
-
Chromatographic Conditions:
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak IA-U or similar).
-
Mobile Phase: An isocratic or gradient system using a mixture of a non-polar solvent (e.g., hexane) and an alcohol modifier (e.g., isopropanol/methanol).
-
Column Temperature: Maintain a constant temperature using a column oven, optimized for the best resolution.[3]
-
-
Mass Spectrometry Conditions:
-
Data Analysis:
-
Identify peaks based on retention times from individual standard injections.
-
Quantify isomers using the area under the curve for the specified MS/MS transitions.
-
Data Presentation
Table 1: HPLC Method Parameters for Chiral Separations
| Parameter | Normal Phase Recommendation | Reversed Phase Recommendation | Rationale & Notes |
| Stationary Phase | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | Polysaccharide-based, Cyclodextrin-based | Polysaccharide phases are versatile for hydroxylated fatty acids.[2] Cyclodextrins work via an inclusion complexing mechanism.[11] |
| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol | Acetonitrile/Water or Methanol/Water with additives | The choice and concentration of the alcohol modifier are critical for selectivity in NP.[2] Volatile salts (e.g., ammonium (B1175870) acetate) are used for LC-MS compatibility in RP.[11] |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | Lower flow rates often improve resolution in chiral chromatography.[2][3] |
| Temperature | 10 - 40 °C | 10 - 40 °C | Temperature significantly affects selectivity; must be optimized and controlled.[3][12] |
| Detection | UV, MS/MS | UV, MS/MS | MS/MS provides the highest selectivity and sensitivity for complex biological samples.[7] |
Table 2: Analytical Figures of Merit for a TriHOME UHPLC-MS/MS Method [7]
| Parameter | Reported Value |
| Accuracy | 98 - 120% |
| Precision (CV) | ≤ 6.1% |
| Limit of Detection (LOD) | 90 - 98 fg on column |
| Linearity (R²) | 0.998 |
Visualizations
Caption: Troubleshooting workflow for poor resolution in chiral HPLC.
References
- 1. aocs.org [aocs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optical configuration analysis of hydroxy fatty acids in bacterial lipids by chiral column high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances in Lipid Separations and Structural Elucidation Using Mass Spectrometry Combined with Ion Mobility Spectrometry, Ion-Molecule Reactions and Fragmentation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 12. HPLC separation of triacylglycerol positional isomers on a polymeric ODS column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9,10,13-TriHOME Isomers
Welcome to the technical support center for the analysis of 9,10,13-Trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) isomers. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the separation, identification, and quantification of these complex lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing 9,10,13-TriHOME isomers?
A1: The primary challenges in 9,10,13-TriHOME isomer analysis stem from the large number of closely related isomers and their low endogenous concentrations in biological samples.[1][2][3][4][5] Specifically, researchers face difficulties in:
-
Chromatographic Separation: Due to their similar physicochemical properties, separating the numerous regio- and stereoisomers is a significant hurdle. Standard reversed-phase liquid chromatography (LC) can separate diastereomers but fails to resolve enantiomers.[1][6] Chiral chromatography is necessary for complete separation of all 16 possible TriHOME isomers (including 9,12,13-TriHOME isomers), which can be a complex and time-consuming process.[1][5]
-
Mass Spectrometric Identification: While tandem mass spectrometry (MS/MS) can differentiate between regioisomers like 9,10,13-TriHOME and 9,12,13-TriHOME based on unique fragmentation patterns, it cannot distinguish between stereoisomers (enantiomers and diastereomers) which have identical mass spectra.[1][6]
-
Quantification: Accurate and sensitive quantification is challenging due to the low physiological concentrations of these analytes.[4][5] This necessitates highly sensitive instrumentation and robust analytical methods, often requiring stable isotope-labeled internal standards for accuracy.[7]
-
Sample Preparation: The complexity of biological matrices requires effective sample extraction and purification methods to minimize interference and ion suppression during MS analysis.[5][8]
Q2: How can I separate the different stereoisomers of 9,10,13-TriHOME?
A2: A two-step chromatographic approach is often employed for the comprehensive analysis of TriHOME stereoisomers.[1][6]
-
Reversed-Phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC): This technique is used for the rapid separation and quantification of diastereomeric pairs of 9,10,13-TriHOME.[1][3] It provides a good initial separation based on polarity differences.
-
Chiral Liquid Chromatography (Chiral LC): To resolve the enantiomers that co-elute during reversed-phase chromatography, a subsequent analysis on a chiral column is essential.[1][5] This method allows for the separation of all sixteen regio- and stereoisomers of TriHOMEs in a single run.[1]
Q3: What are the characteristic mass spectrometric transitions for 9,10,13-TriHOME?
A3: In negative ion mode electrospray ionization (ESI), 9,10,13-TriHOME is typically detected as the [M-H]⁻ ion at a mass-to-charge ratio (m/z) of 329.1. For identification and quantification using tandem mass spectrometry (MS/MS), a specific precursor-to-product ion transition is monitored. A commonly used transition for 9,10,13-TriHOME is m/z 329.1 → 139.0 .[1][3][6][9] This is distinct from the transition used for its regioisomer, 9,12,13-TriHOME, which is typically m/z 329.1 → 211.0.[1][3][6][9]
Q4: What are the known biological roles of 9,10,13-TriHOME?
A4: 9,10,13-TriHOME is a linoleic acid-derived oxylipin.[1] While research is ongoing, these molecules are implicated in various physiological and pathological processes, including inflammation and the maintenance of the skin barrier.[1][2][3][9] Dysregulation of TriHOME levels has been observed in obstructive lung diseases.[10] They are considered part of the broader family of oxidized lipids that act as signaling molecules.[4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 9,10,13-TriHOME isomers.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Chromatographic Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase composition or pH. 3. Sample overload. 4. Issues with the injection solvent. | 1. Flush the column with a strong solvent, or replace the column if necessary. 2. Optimize the mobile phase composition, including the organic modifier and acid additive (e.g., 0.1% acetic acid).[1] 3. Reduce the injection volume or dilute the sample. 4. Ensure the injection solvent is compatible with the initial mobile phase conditions. |
| Inability to Separate Stereoisomers | 1. Using a standard reversed-phase column instead of a chiral column. 2. Suboptimal chiral chromatography conditions (e.g., mobile phase, temperature, flow rate). | 1. Employ a chiral column specifically designed for separating fatty acid isomers. A Chiralpak AD-RH column has been shown to be effective.[5] 2. Systematically optimize the chiral separation method, including mobile phase composition (e.g., acetonitrile/methanol mixtures), column temperature, and flow rate to achieve baseline resolution of all isomers.[1] |
| Low Signal Intensity or Poor Sensitivity | 1. Inefficient ionization in the mass spectrometer. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Sample degradation. 4. Ion suppression from the sample matrix. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow rates). Ensure the mobile phase is compatible with efficient ionization. 2. Perform compound tuning to determine the optimal collision energy for the m/z 329.1 → 139.0 transition. A collision energy of 21 eV has been reported to be effective.[3] 3. Store samples at -80°C and minimize freeze-thaw cycles.[8] Prepare samples fresh when possible. 4. Improve sample cleanup using solid-phase extraction (SPE).[4] Dilute the sample if possible. Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| High Background Noise in Mass Spectra | 1. Contamination from solvents, glassware, or the LC-MS system. 2. Presence of co-eluting interfering compounds from the sample matrix. | 1. Use high-purity solvents and clean all glassware thoroughly. Implement a regular system cleaning and maintenance schedule. 2. Enhance sample preparation with a more rigorous SPE protocol. Optimize the chromatographic gradient to better separate the analytes from interfering compounds. |
| Inaccurate Quantification Results | 1. Lack of an appropriate internal standard. 2. Non-linearity of the calibration curve. 3. Variability in sample extraction recovery. | 1. Use a stable isotope-labeled internal standard (e.g., d4-9,10,13-TriHOME) to account for variations in sample preparation and matrix effects. 2. Prepare a multi-point calibration curve covering the expected concentration range of the samples.[1][6] Ensure the curve has a good linearity (R² > 0.99).[2][3] 3. Validate the extraction procedure to ensure high and reproducible recovery. |
Experimental Protocols & Data
LC-MS/MS Method Parameters for TriHOME Analysis
The following tables summarize typical parameters for the analysis of 9,10,13-TriHOME isomers. These should be considered as a starting point and may require optimization for specific instrumentation and applications.
Table 1: Reversed-Phase UHPLC-MS/MS for Diastereomer Quantification
| Parameter | Value | Reference |
| LC System | Waters Acquity UPLC | [1] |
| Column | Acquity UPLC BEH C18 (2.1 x 150 mm, 1.7 µm) | [1][3] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [1] |
| Mobile Phase B | 5% Methanol in Acetonitrile | [1] |
| Elution | Isocratic with 30% Mobile Phase B | [1] |
| Flow Rate | 0.3 mL/min | [3] |
| Column Temperature | 40 °C | - |
| Injection Volume | 7.5 µL | [1][6] |
| Mass Spectrometer | Waters Xevo TQ-XS Triple Quadrupole | [1] |
| Ionization Mode | Negative Electrospray (ESI-) | [4] |
| MRM Transition | m/z 329.1 → 139.0 | [1][3][9] |
| Cone Voltage | 37 V | [1][6] |
| Collision Energy | 21 eV | [3] |
Table 2: Chiral LC-MS for Stereoisomer Separation
| Parameter | Value | Reference |
| LC System | Agilent 1290 Infinity | - |
| Column | Chiralpak AD-RH (150 x 2.1 mm, 3 µm) | [5] |
| Mobile Phase A | 0.1% Acetic Acid in Water | [1] |
| Mobile Phase B | Acetonitrile/Methanol (80/15, v/v) | [5] |
| Elution | Isocratic or Gradient (requires optimization) | [1] |
| Flow Rate | 0.2 mL/min | - |
| Column Temperature | 25 °C | - |
| Injection Volume | 5 µL | - |
| Mass Spectrometer | Triple Quadrupole or High-Resolution MS | [1] |
| Ionization Mode | Negative Electrospray (ESI-) | [4] |
| MRM Transition | m/z 329.1 → 139.0 | [1][3][9] |
Table 3: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [2][3] |
| Accuracy | 98–120% | [1][2] |
| Precision (CV) | ≤ 6.1% | [1][2] |
| Limit of Detection (LOD) | 90–98 fg on column | [1][2] |
Visualized Workflows and Pathways
General Workflow for TriHOME Isomer Analysis
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of 9,10,13-TriHOME isomers from biological samples.
Biosynthetic Pathway of TriHOMEs
Trihydroxyoctadecenoic acids (TriHOMEs) are synthesized from linoleic acid through enzymatic pathways. The diagram below outlines the key steps in their formation, highlighting the role of lipoxygenase (LOX) enzymes.
This technical support center provides a foundational understanding of the complexities in 9,10,13-TriHOME analysis and offers practical guidance for overcoming common experimental challenges. For more in-depth information, consulting the referenced literature is recommended.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids[S] [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. metabolomics.se [metabolomics.se]
- 7. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steps Required to Interpret Lipidomics Data - MetwareBio [metwarebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 9(S),10(S),13(S)-TriHOME by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9,10,13-TriHOME).
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for 9(S),10(S),13(S)-TriHOME in mass spectrometry?
A1: For the analysis of trihydroxyoctadecenoic acids (TriHOMEs) like 9,10,13-TriHOME, mass spectrometric detection is typically performed in negative ionization mode.[1][2] Given the presence of a carboxylic acid group, the molecule readily deprotonates. Therefore, you should look for the [M-H]⁻ precursor ion at a mass-to-charge ratio (m/z) of approximately 329.1.
Q2: What are the characteristic product ions for 9,10,13-TriHOME in tandem MS (MS/MS)?
A2: In tandem mass spectrometry, the precursor ion [M-H]⁻ (m/z 329.1) of 9,10,13-TriHOME fragments to produce characteristic product ions. The most commonly used transition for Multiple Reaction Monitoring (MRM) is m/z 329.1 → 139.0.[1][2][3] This specific fragmentation pattern helps distinguish it from other regioisomers, such as 9,12,13-TriHOME, which fragments via the transition m/z 329.1 → 211.0.[1][2][3]
Q3: Why is negative ionization mode preferred for TriHOME analysis?
A3: Negative ionization mode is fundamentally more suitable for fatty acid analysis. The carboxylic acid group on 9,10,13-TriHOME is easily deprotonated, forming a stable [M-H]⁻ ion. In contrast, positive ionization modes can lead to the loss of water from the multiple hydroxyl groups, which can complicate data interpretation and reduce sensitivity.
Q4: Can I distinguish between the different stereoisomers of 9,10,13-TriHOME using mass spectrometry alone?
A4: No, mass spectrometry alone cannot differentiate between stereoisomers as they have the same mass and fragmentation pattern. To resolve and quantify individual stereoisomers of 9,10,13-TriHOME, you must use a chromatographic separation technique, such as chiral liquid chromatography, coupled to the mass spectrometer.[1][3][4]
Mass Spectrometry Fragmentation Data
The following table summarizes the key m/z values for the analysis of 9,10,13-TriHOME and a common regioisomer for differentiation.
| Compound | Precursor Ion [M-H]⁻ (m/z) | Key Product Ion (m/z) | Collision Energy (CE) |
| 9,10,13-TriHOME | 329.1 | 139.0 | ~21 eV[1][2] |
| 9,12,13-TriHOME | 329.1 | 211.0 | ~25 eV[1][2] |
Fragmentation Pathway of 9,10,13-TriHOME
Caption: Fragmentation of 9,10,13-TriHOME in negative ion mode.
Experimental Protocols
LC-MS/MS Method for Quantification of 9,10,13-TriHOME Diastereomers
This protocol is adapted from established methods for the analysis of TriHOME isomers.[1][2][3]
1. Sample Preparation:
-
Perform lipid extraction from the biological matrix using a suitable method, such as solid-phase extraction (SPE).[5][6]
-
Reconstitute the dried extract in the initial mobile phase composition.
-
Spike with an appropriate internal standard (e.g., a deuterated analog) for accurate quantification.
2. Liquid Chromatography (LC):
-
System: An ultra-high performance liquid chromatography (UHPLC) system.[1][2]
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 150 mm, 1.7 µm).[1][2]
-
Mobile Phase B: 5% methanol (B129727) in acetonitrile.[1][2]
-
Flow Rate: 0.3 mL/min.[2]
-
Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes is often sufficient to separate the 9,10,13-TriHOME diastereomer group from the 9,12,13-TriHOME group.[1][2]
3. Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Experimental Workflow
Caption: Workflow for quantitative analysis of 9,10,13-TriHOME.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal Intensity | 1. Incorrect ionization mode selected. 2. Suboptimal MS parameters (cone voltage, collision energy). 3. Poor sample recovery during extraction. 4. Analyte degradation. | 1. Ensure you are operating in negative ion mode . 2. Optimize cone voltage and collision energy using a tuning solution of 9,10,13-TriHOME standard. 3. Validate your extraction protocol for recovery. Consider a different SPE sorbent. 4. Keep samples cold and analyze them promptly. Avoid repeated freeze-thaw cycles. |
| Poor Peak Shape (Tailing, Broadening) | 1. Column degradation or contamination. 2. Incompatible sample solvent. 3. Secondary interactions with the column. | 1. Flush the column or replace it if necessary. Use a guard column. 2. Ensure the sample is dissolved in a solvent with a composition similar to or weaker than the initial mobile phase. 3. The addition of a small amount of weak acid (e.g., 0.1% acetic acid) to the mobile phase can improve peak shape for carboxylic acids.[1][2] |
| Inconsistent Retention Times | 1. Unstable pump pressure or flow rate. 2. Column temperature fluctuations. 3. Mobile phase composition drift. | 1. Check the LC system for leaks and ensure proper pump performance. 2. Use a column oven and ensure the temperature is stable.[1][2] 3. Prepare fresh mobile phases daily. |
| High Background Noise / Contamination | 1. Contaminated solvents, vials, or LC system. 2. Carryover from previous injections. 3. Matrix effects from the biological sample. | 1. Use high-purity, LC-MS grade solvents and reagents.[2] 2. Implement a robust needle wash protocol and inject blank samples between experimental samples. 3. Improve sample cleanup. Dilute the sample if sensitivity allows. Use an internal standard to correct for matrix effects. |
| Cannot Separate 9,10,13-TriHOME from 9,12,13-TriHOME | 1. Insufficient chromatographic resolution. | 1. While they are regioisomers, a high-efficiency UHPLC C18 column should provide separation.[1][2] Optimize the isocratic percentage of the organic mobile phase. 2. If co-elution occurs, they can still be distinguished by their specific MRM transitions (m/z 329.1 → 139.0 vs. m/z 329.1 → 211.0).[1][2][3] |
Troubleshooting Logic
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabolomics.se [metabolomics.se]
- 3. researchgate.net [researchgate.net]
- 4. Methods of the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Quantification of 9,10,13-TriHOME
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of 9,10,13-Trihydroxy-10E-octadecenoic acid (9,10,13-TriHOME) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect 9,10,13-TriHOME quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of quantitative analysis.[2] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, particularly with electrospray ionization (ESI).[2] For 9,10,13-TriHOME, a lipid mediator, these effects can lead to underestimation or overestimation of its true concentration in biological samples.
Q2: How can I determine if my 9,10,13-TriHOME analysis is impacted by matrix effects?
A2: Two primary methods can be used to assess matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a 9,10,13-TriHOME standard into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[3] Dips or peaks in the baseline signal at the retention time of 9,10,13-TriHOME indicate ion suppression or enhancement, respectively.[3]
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Post-Extraction Spike: This quantitative method compares the peak area of 9,10,13-TriHOME in a neat solution to the peak area of 9,10,13-TriHOME spiked into an extracted blank matrix sample at the same concentration.[1][2] The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% signifies ion enhancement.[2]
Q3: What are the primary strategies to minimize matrix effects in my 9,10,13-TriHOME assay?
A3: A multi-pronged approach is often most effective:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting 9,10,13-TriHOME. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are crucial.[4]
-
Improve Chromatographic Separation: Modifying your LC method to better separate 9,10,13-TriHOME from matrix components can significantly reduce interference.[3] This may involve adjusting the mobile phase gradient, changing the column, or altering the flow rate.
-
Sample Dilution: A simple yet effective strategy is to dilute the sample, which reduces the concentration of interfering matrix components.[3] This is only feasible if the concentration of 9,10,13-TriHOME remains above the lower limit of quantification (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 9,10,13-TriHOME is the ideal tool to compensate for matrix effects. Since it has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.
-
Matrix-Matched Calibration: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects across all samples.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity for 9,10,13-TriHOME | Significant ion suppression from the sample matrix. | - Assess Matrix Effect: Perform post-column infusion or post-extraction spike experiments to confirm ion suppression.[1][3]- Improve Sample Cleanup: Optimize your SPE or LLE protocol to remove more interfering components. Consider a multi-step cleanup approach.[4]- Enhance Chromatography: Modify the LC gradient to better separate 9,10,13-TriHOME from the suppression zone.[3]- Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[3] |
| High Variability in Results Between Replicate Injections | Inconsistent matrix effects between samples. | - Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects.- Standardize Sample Preparation: Ensure that all sample preparation steps are performed consistently for all samples.- Evaluate Different Biological Lots: Assess the matrix effect across at least six different lots of the biological matrix to understand its variability. |
| Interfering Peaks at or Near the Retention Time of 9,10,13-TriHOME | - Co-elution of isomeric compounds (e.g., 9,12,13-TriHOME).- Co-extraction of other matrix components with similar mass-to-charge ratios. | - Optimize Chromatography: A longer gradient, a different column chemistry (e.g., chiral column for stereoisomers), or a smaller particle size column can improve resolution.[6][7]- Refine MS/MS Transitions: Ensure that the selected precursor and product ion transitions are highly specific to 9,10,13-TriHOME.[7] |
| Poor Recovery of 9,10,13-TriHOME During Sample Preparation | - Inefficient extraction from the sample matrix.- Analyte degradation during sample processing. | - Optimize Extraction Solvent/Sorbent: For LLE, test different organic solvents and pH conditions. For SPE, evaluate different sorbent types (e.g., reversed-phase, mixed-mode).[4]- Work at Low Temperatures: Perform extraction steps on ice to minimize potential degradation of 9,10,13-TriHOME.- Use Antioxidants: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. |
Data Presentation
The following table provides a representative example of how to quantify the matrix effect on 9,10,13-TriHOME quantification in human plasma using the post-extraction spike method.
Table 1: Quantitative Assessment of Matrix Effect on 9,10,13-TriHOME in Human Plasma
| Parameter | Sample Type | Mean Peak Area (n=6) | Standard Deviation | % CV | Matrix Effect (%) |
| Set 1 | 9,10,13-TriHOME in Neat Solution (Solvent) | 1,520,400 | 76,020 | 5.0 | N/A |
| Set 2 | 9,10,13-TriHOME Spiked into Extracted Plasma | 988,260 | 69,178 | 7.0 | 65.0% |
Matrix Effect (%) = (Mean Peak Area in Set 2 / Mean Peak Area in Set 1) * 100
In this example, the matrix effect of 65.0% indicates a 35% signal suppression for 9,10,13-TriHOME in the human plasma matrix under the tested conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 9,10,13-TriHOME from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw 200 µL of plasma on ice.
-
Add a stable isotope-labeled internal standard (e.g., 9,10,13-TriHOME-d4).
-
Acidify the plasma to a pH of ~3.5 with 1% formic acid to protonate the carboxylic acid group of 9,10,13-TriHOME.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 9,10,13-TriHOME and other lipids with 1 mL of methanol or acetonitrile.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Reversed-Phase UHPLC-MS/MS Analysis of 9,10,13-TriHOME
This method is adapted from a published workflow for TriHOME analysis.[6][7]
-
LC System: Waters Acquity UPLC or equivalent
-
Column: Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm particle size[7]
-
Mobile Phase A: 0.1% acetic acid in water[7]
-
Mobile Phase B: 5% methanol in acetonitrile[7]
-
Gradient: Isocratic elution with 30% mobile phase B for 12.5 minutes[7]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 7.5 µL[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS)[6]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transition: m/z 329.1 → 139.0[7]
-
Collision Energy: 21 eV[7]
Visualizations
Caption: Experimental workflow for 9,10,13-TriHOME quantification.
Caption: Troubleshooting logic for low 9,10,13-TriHOME signal.
Caption: Simplified biosynthetic pathway of 9,10,13-TriHOME.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Oxylipin Analysis Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during oxylipin analysis.
I. Pre-Analytical & Sample Handling FAQs
This section addresses common issues that arise during sample collection, storage, and initial handling, which can significantly impact the accuracy and reproducibility of oxylipin measurements.
Question: My oxylipin concentrations are highly variable between samples that should be similar. What could be the cause?
Answer: High variability often originates from pre-analytical factors. Oxylipins are sensitive molecules prone to artificial formation and degradation.[1][2] Key areas to investigate include:
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Sample Collection: Ensure a standardized and rapid collection protocol. For blood samples, the choice of anticoagulant (EDTA is often preferred) and prompt processing are critical. Delays can lead to platelet activation and enzymatic formation of certain oxylipins.
-
Storage Conditions: Oxylipins are unstable at room temperature. Samples should be processed and frozen at -80°C as quickly as possible. Long-term storage at -20°C can lead to significant degradation.[3][4]
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Freeze-Thaw Cycles: Repeatedly freezing and thawing samples is a major source of variability. By the third cycle, a significant percentage of free oxylipins can be altered.[3][4] It is highly recommended to aliquot samples into single-use volumes before long-term storage.
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Antioxidant Addition: To prevent auto-oxidation during sample preparation, consider adding antioxidants like butylated hydroxytoluene (BHT).[5][6]
Question: I am concerned about the artificial formation of oxylipins during sample processing. How can I minimize this?
Answer: Artificial oxylipin formation is a common pitfall, primarily due to enzymatic activity and auto-oxidation. To mitigate this:
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Rapid Processing: Process samples on ice and minimize the time between collection and extraction.
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Inhibitors: For certain applications, inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX) can be added during sample collection to prevent enzymatic activity.[6]
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Antioxidants: As mentioned, antioxidants like BHT can quench radical-catalyzed reactions that lead to non-enzymatic oxylipin formation.[6]
Question: How stable are oxylipins during storage and freeze-thaw cycles?
Answer: The stability of oxylipins is highly variable depending on the specific molecule, storage temperature, and the number of freeze-thaw cycles.
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Storage Temperature: Long-term storage at -80°C is crucial for maintaining the integrity of most oxylipins for extended periods (e.g., up to 98 days).[3][4] Storage at -20°C is not recommended as it can lead to a decrease in oxylipin levels over time.[3][4]
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Freeze-Thaw Cycles: Free (non-esterified) oxylipins are particularly susceptible to degradation with repeated freeze-thaw cycles. A study showed that after three cycles, approximately 48% of detected free oxylipins were significantly altered.[3][4] Esterified oxylipins appear to be more stable under these conditions.[3][4]
Here is a summary of the impact of freeze-thaw cycles on selected free oxylipins in human plasma:
| Oxylipin Class | General Trend After 3 Freeze-Thaw Cycles | Reference |
| CYP450-derived | Increase | [3][4] |
| LOX-derived | Increase | [3][4] |
| Trihydroxylated | Reduction | [3][4] |
II. Analytical Pitfalls: Extraction & LC-MS/MS
This section focuses on troubleshooting common issues encountered during the analytical workflow, from sample extraction to detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Question: My analyte recovery is low and inconsistent. How can I improve my extraction method?
Answer: Low and inconsistent recovery is often related to the chosen extraction method and its execution. Solid-phase extraction (SPE) is the most commonly used method for oxylipin analysis due to its ability to clean up samples and concentrate analytes.[6][7][8]
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Method Selection: The choice between SPE and liquid-liquid extraction (LLE) depends on the specific oxylipins of interest and the sample matrix. LLE can have lower recoveries for more hydrophilic analytes.
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SPE Sorbent: Different SPE sorbents (e.g., C18, mixed-mode) will have varying affinities for different oxylipins. It is crucial to select a sorbent that is appropriate for the target analytes.
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Protocol Optimization: Ensure each step of the SPE protocol (conditioning, loading, washing, and elution) is optimized and consistently performed. Incomplete elution is a common cause of low recovery.
The following table provides a general comparison of common extraction methods:
| Extraction Method | Advantages | Disadvantages | Common Issues |
| Solid-Phase Extraction (SPE) | High-throughput, good cleanup and concentration | Can be expensive, requires method development | Incomplete elution, analyte breakthrough, sorbent drying |
| Liquid-Liquid Extraction (LLE) | Inexpensive, simple | Can be labor-intensive, may have lower recovery for some analytes | Emulsion formation, incomplete phase separation |
Question: I am having trouble separating isomeric oxylipins. What can I do?
Answer: The presence of numerous isomers is a significant challenge in oxylipin analysis.[9] These molecules often have the same mass and similar fragmentation patterns, making their differentiation difficult.
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Chromatographic Separation: Optimizing the liquid chromatography (LC) method is crucial. This includes selecting the appropriate column (e.g., C18), mobile phases, and gradient elution profile to achieve the best possible separation of isomers.[10]
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Mass Spectrometry: While chromatography is key, specific multiple reaction monitoring (MRM) transitions can sometimes help differentiate co-eluting isomers if they produce unique fragment ions.[9] However, many isomers have identical fragmentation patterns.[9]
-
Chiral Chromatography: For separating enantiomers, specialized chiral columns may be necessary.[9]
Question: I am observing significant ion suppression in my analysis. How can I address this?
Answer: Ion suppression is a common matrix effect in LC-MS/MS analysis where other components in the sample interfere with the ionization of the target analytes, leading to reduced signal intensity.
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Sample Cleanup: A robust sample extraction and cleanup procedure, such as SPE, is the first line of defense against ion suppression.
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Chromatography: Improving chromatographic separation can help to resolve analytes from interfering matrix components.
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Internal Standards: The use of stable isotope-labeled internal standards is essential. These standards co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by correcting for signal loss.[6]
III. Experimental Protocols & Methodologies
This section provides an overview of a typical experimental protocol for oxylipin analysis from plasma.
Detailed Protocol: Solid-Phase Extraction (SPE) of Oxylipins from Human Plasma
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Condition a 96-well SPE cartridge by adding 1 mL of methanol (B129727), followed by 1 mL of deionized water.[11]
-
-
Sample Loading:
-
Load the plasma and internal standard mixture onto the conditioned SPE cartridge.[11]
-
-
Washing:
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Wash the cartridge with 1.5 mL of 5% methanol to remove interfering substances.[11]
-
-
Elution:
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Elute the oxylipins with 1.2 mL of methanol and collect the eluent.[11]
-
-
Drying and Reconstitution:
-
Dry the eluent under a stream of nitrogen.
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Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[11]
-
Typical LC-MS/MS Parameters for Oxylipin Analysis
-
LC System: A UPLC system is often used for better separation.[12]
-
Column: A reversed-phase C18 column is commonly employed.[12]
-
Mobile Phases:
-
Mobile Phase A: Water with 0.1% acetic acid or 0.01% formic acid.[10][12]
-
Mobile Phase B: A mixture of acetonitrile (B52724) and methanol with 0.1% acetic acid or 0.01% formic acid.[10][12]
-
-
Gradient: A gradient elution is used to separate the wide range of oxylipins.[10][12]
-
MS System: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is typically used.[12]
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective detection of target oxylipins.[11][12]
IV. Signaling Pathways & Workflows
Understanding the biosynthetic pathways of oxylipins is crucial for interpreting experimental results. The following diagrams illustrate the major enzymatic pathways for the production of eicosanoids from arachidonic acid and a general experimental workflow for oxylipin analysis.
Caption: Major enzymatic pathways of eicosanoid biosynthesis from arachidonic acid.
Caption: A general experimental workflow for the analysis of oxylipins.
References
- 1. researchgate.net [researchgate.net]
- 2. lipidomicssociety.org [lipidomicssociety.org]
- 3. Deeper insights into the stability of oxylipins in human plasma across multiple freeze-thaw cycles and storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deeper insights into the stability of oxylipins in human plasma across multiple freeze-thaw cycles and storage conditions - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. mdpi.com [mdpi.com]
- 10. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
Technical Support Center: 9(S),10(S),13(S)-TriHOME Stability and Storage
This technical support guide provides essential information and troubleshooting advice for researchers, scientists, and drug development professionals working with 9(S),10(S),13(S)-TriHOME. The following recommendations are based on best practices for handling structurally similar polyunsaturated fatty acid metabolites, given the limited specific data on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 9(S),10(S),13(S)-TriHOME?
For maximum stability, 9(S),10(S),13(S)-TriHOME should be stored as a solid or in a suitable organic solvent at -80°C. To prevent oxidation, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen.
Q2: How should I handle 9(S),10(S),13(S)-TriHOME for daily experimental use?
It is highly recommended to prepare fresh solutions for each experiment from a stock that has been stored at -80°C. If a solution must be used throughout the day, it should be kept on ice and protected from light. To maintain the integrity of the compound, avoid repeated freeze-thaw cycles by preparing aliquots of the stock solution.
Q3: Which solvents are recommended for dissolving and storing 9(S),10(S),13(S)-TriHOME?
9(S),10(S),13(S)-TriHOME is anticipated to be soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). Always use high-purity (≥99%) solvents that are free of peroxides, as peroxides can initiate degradation of the compound.
Q4: Is 9(S),10(S),13(S)-TriHOME sensitive to environmental factors like light or pH?
Yes, compounds containing hydroxyl groups and conjugated double bonds can be sensitive to light and non-neutral pH. Therefore, solutions of 9(S),10(S),13(S)-TriHOME should be handled in amber vials or otherwise protected from light. For experiments involving aqueous buffers, it is best to maintain a neutral pH (in the range of 6-8), unless your experimental protocol specifically requires different conditions, as acidic or basic environments can promote degradation or isomerization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of Biological Activity | The compound has likely degraded due to improper storage or handling. | 1. Confirm that storage conditions meet the recommended standards (temperature, inert atmosphere).2. For each experiment, prepare new solutions from your stock.3. Verify the purity of your compound using an appropriate analytical technique, such as HPLC-MS. |
| Inconsistent Experimental Outcomes | The compound may be unstable in your experimental medium. | 1. Evaluate the stability of 9(S),10(S),13(S)-TriHOME in your specific buffer or cell culture medium over the duration of your experiment.2. Reduce the time the compound spends in aqueous solutions before it is used. |
| Appearance of Unidentified Peaks in Analytical Data (e.g., HPLC, GC-MS) | Degradation products have likely formed. | 1. Use mass spectrometry to identify the parent compound and any new peaks.2. Review your handling and storage procedures to pinpoint potential sources of degradation, such as exposure to air, light, or elevated temperatures. |
Data Presentation
Table 1: Summary of Recommended Storage and Handling for 9(S),10(S),13(S)-TriHOME (General Best Practices)
| Parameter | Recommendation | Reasoning |
| Long-Term Storage Temperature | -80°C | To minimize chemical degradation and oxidation. |
| Short-Term Storage Temperature | ≤ 4°C (on ice) | For working solutions during an experiment. |
| Solvent for Stock Solutions | High-purity ethanol, methanol, or DMSO | To ensure solubility and reduce the risk of solvent-induced degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the fatty acid structure. |
| Light Exposure | Protect from light (e.g., use amber vials) | To prevent photodegradation. |
| pH of Aqueous Solutions | Neutral (pH 6-8) | To avoid degradation catalyzed by acid or base. |
| Freeze-Thaw Cycles | Avoid | Repeated cycles can introduce moisture and accelerate degradation. It is best to aliquot stock solutions. |
Experimental Protocols
Protocol: General Method for Assessing the Stability of 9(S),10(S),13(S)-TriHOME
This protocol provides a framework for determining the stability of 9(S),10(S),13(S)-TriHOME under your specific experimental conditions.
-
Prepare Stock Solution: Dissolve a precisely weighed amount of 9(S),10(S),13(S)-TriHOME in a high-purity organic solvent (e.g., ethanol) to create a concentrated stock solution. Store this solution at -80°C under an inert atmosphere.
-
Prepare Test Solutions: Dilute the stock solution to the final working concentration in the buffer or medium you will be using for your experiment.
-
Incubate: Incubate the test solutions under your intended experimental conditions (e.g., at 37°C in a cell culture incubator). As a control, keep a "time zero" sample at -80°C.
-
Collect Samples: At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots of the test solutions.
-
Quench and Extract: Immediately halt potential degradation by adding a quenching solution (such as ice-cold methanol) and/or by using solid-phase extraction (SPE) to isolate the lipid.
-
Analyze: Analyze the samples using a suitable analytical method, like liquid chromatography-mass spectrometry (LC-MS), to measure the remaining amount of 9(S),10(S),13(S)-TriHOME and to identify any products of degradation.
-
Analyze Data: Plot the concentration of 9(S),10(S),13(S)-TriHOME against time to determine its stability under the conditions you have tested.
Visualizations
Technical Support Center: Derivatization Techniques for TriHOME Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of trihydroxy-octadecenoic acids (TriHOMEs) for analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of TriHOMEs.
| Problem | Potential Cause | Recommended Solution |
| No or Low Peak Response for TriHOME Derivative | Incomplete derivatization reaction. | - Optimize reaction temperature and time. For silylation, a typical starting point is 60-70°C for 60 minutes.[1][2] - Ensure the derivatizing agent is not expired or degraded and use fresh reagent.[2] - Ensure the sample is completely dry before adding the reagent, as moisture can quench the derivatization reaction.[1][2] |
| Degradation of the derivative. | - Analyze the sample immediately after derivatization, as some derivatives can be unstable.[2] - Avoid excessive heat or exposure to light.[2] | |
| Adsorption in the GC system. | - Use a deactivated inlet liner.[2] - Trim the first few centimeters of the analytical column.[2] | |
| Poor Peak Shape (Tailing) | Active sites in the GC system. | - Replace the inlet liner and septum. - Condition the GC column according to the manufacturer's instructions.[2] - Use a highly inert column.[2] |
| Incomplete derivatization. | - Re-optimize derivatization conditions (temperature, time, reagent volume).[2] For stubborn hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) can be added to silylation reagents like BSTFA or MSTFA.[1] | |
| Multiple Peaks for a Single TriHOME Isomer | Presence of isomers or impurities in the standard. | - Verify the purity of the TriHOME reference standard.[2] |
| Keto-enol tautomerism (if applicable to specific TriHOMEs). | - Consistent derivatization parameters are key for reproducible results as reaction conditions can influence the equilibrium.[2] | |
| Side reactions during derivatization. | - Use a less aggressive derivatizing agent or milder reaction conditions.[2] For example, diazomethane (B1218177) is effective but also hazardous; BF3-methanol is a safer alternative for methylation.[3] | |
| Non-linear Calibration Curve | Incomplete silylation at higher concentrations. | - For hydroxy acids like TriHOMEs, incomplete silylation can lead to non-linearity. Using a stronger silylating agent or adding a catalyst can improve the reaction yield.[4] - Consider adding a small amount of a dry, mildly basic solvent like DMF to catalyze the reaction.[4] |
| Matrix effects. | - Matrix components can suppress or enhance the signal.[5] Use of a stable isotope-labeled internal standard specific to the TriHOME being analyzed is highly recommended for accurate quantification.[6] | |
| Low Ionization Efficiency in LC-MS | Poor ionization of the native TriHOME molecule. | - Derivatize the carboxyl group to enhance ionization in positive ion mode. Picolinoyl esters, for example, can significantly increase the ESI response.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of TriHOMEs?
A1: Derivatization is crucial for the successful GC-MS analysis of TriHOMEs for several reasons:
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Improved Volatility and Thermal Stability: TriHOMEs are non-volatile due to their polar hydroxyl and carboxylic acid groups. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives, preventing degradation in the hot GC inlet and column.[1]
-
Enhanced Chromatographic Resolution: By reducing the polarity of the molecule, derivatization minimizes interactions with the stationary phase, leading to sharper, more symmetrical peaks and better separation of isomers.[1]
Q2: What are the most common derivatization methods for TriHOME analysis by GC-MS?
A2: The two most common methods are:
-
Silylation: This is a widely used technique where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.[8] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS).[1][9]
-
Esterification followed by Silylation: This two-step process first converts the carboxylic acid group to a methyl ester (FAME) using reagents like boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][3] The hydroxyl groups are then silylated as described above. This can sometimes provide more stable derivatives.
Q3: Which derivatizing agent is the best choice for TriHOME analysis?
A3: The choice depends on the specific analytical needs.
-
For general screening and quantification by GC-MS: A one-step silylation with BSTFA or MSTFA (with 1% TMCS) is often sufficient and efficient.[1]
-
For complex matrices or to improve stability: A two-step esterification and silylation may be preferable.[10]
-
For structural elucidation by MS: Picolinyl ester derivatization can be very useful as the fragmentation pattern of these derivatives in the mass spectrometer can help determine the position of hydroxyl groups and double bonds.[11]
Q4: How can I optimize the derivatization reaction?
A4: Optimization is key to achieving complete and reproducible derivatization.
-
Reaction Time and Temperature: These are critical parameters. For silylation, 60 minutes at 60-70°C is a common starting point, but should be optimized for your specific TriHOMEs and sample matrix.[1]
-
Reagent Volume: The derivatizing reagent should be added in excess to ensure the reaction goes to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is a general guideline.
-
Solvent: The reaction should be carried out in a dry, aprotic solvent like acetonitrile (B52724) or pyridine.[4]
-
Moisture Control: Water will react with the derivatizing reagents and reduce the yield. Ensure all glassware is dry and samples are free of moisture.[1][12]
Q5: Is derivatization necessary for LC-MS analysis of TriHOMEs?
A5: While TriHOMEs can be analyzed by LC-MS without derivatization, derivatization can significantly improve performance.[6] Derivatizing the carboxylic acid group to form, for example, a picolinoyl ester, can enhance ionization efficiency in positive electrospray ionization (ESI) mode, leading to lower detection limits.[7] This can be particularly beneficial for trace-level analysis in biological samples.
Quantitative Data Summary
The following table summarizes common derivatization reagents used for the analysis of hydroxy fatty acids, which are applicable to TriHOMEs.
| Derivatization Reagent | Target Functional Group(s) | Typical Reaction Conditions | Advantages | Disadvantages |
| BSTFA or MSTFA (+1% TMCS) | -OH, -COOH, -NH2, -SH | 60-70°C for 60 min[1] | One-step reaction, produces volatile and thermally stable TMS derivatives.[9] | Moisture sensitive, derivatives can be susceptible to hydrolysis.[1][13] |
| BF3-Methanol or HCl-Methanol | -COOH | 50-60°C for 60 min[1] | Produces stable Fatty Acid Methyl Esters (FAMEs), mild reaction conditions.[1] | Only derivatizes the carboxylic acid group; a second step is needed for hydroxyl groups. |
| Picolinic Acid | -COOH, -OH | Mixed anhydride (B1165640) method[7] | Enhances LC-ESI-MS response (5-10 times), provides structural information through fragmentation.[7][11] | More complex derivatization procedure. |
| Propionic Anhydride | -NH2 (and -OH) | Room Temperature | Neutralizes charge, can be used for relative quantification with stable isotopes.[14] | Primarily used for amine-containing molecules, but can react with hydroxyls. |
Experimental Protocols
Protocol 1: One-Step Silylation for GC-MS Analysis
-
Evaporate the sample extract containing TriHOMEs to complete dryness under a stream of nitrogen.
-
Add 50 µL of a silylation reagent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of a dry solvent (e.g., acetonitrile or pyridine).[1]
-
Cap the vial tightly and vortex for 10 seconds.
-
Heat the vial at 60°C for 60 minutes in an incubator or oven.[1]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification and Silylation for GC-MS Analysis
-
Evaporate the sample extract to dryness.
-
Esterification: Add 100 µL of 14% Boron Trifluoride in methanol (BF3-Methanol).[1]
-
Cap the vial and heat at 60°C for 60 minutes.[1]
-
After cooling, add 0.5 mL of saturated NaCl solution and vortex.[1]
-
Extract the Fatty Acid Methyl Esters (FAMEs) by adding 0.6 mL of hexane (B92381), vortexing, and collecting the upper hexane layer. Repeat the extraction twice.
-
Combine the hexane extracts and evaporate to dryness under nitrogen.
-
Silylation: Proceed with the silylation protocol described in Protocol 1 to derivatize the hydroxyl groups.
Visualizations
Caption: Workflow for one-step silylation of TriHOMEs for GC-MS analysis.
Caption: A troubleshooting decision tree for TriHOME derivatization issues.
References
- 1. Derivatization techniques for free fatty acids by GC [restek.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. weber.hu [weber.hu]
- 14. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Chromatography of Oxylipins
Welcome to the technical support center for the chiral chromatography of oxylipins. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the enantioselective analysis of these lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution between oxylipin enantiomers?
A1: Poor resolution in the chiral separation of oxylipins is a frequent issue that can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used for oxylipin analysis.[1][2][3] However, a specific CSP may not be suitable for all oxylipin enantiomers. Screening several columns with different chemistries is often necessary.[2][3][4]
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (e.g., isopropanol, ethanol (B145695) in normal phase; acetonitrile (B52724), methanol (B129727) in reversed phase) and any additives (e.g., acetic acid, formic acid) are critical.[4][5] Even small changes can significantly impact selectivity.[4][6]
-
Incorrect Flow Rate: Chiral separations often benefit from lower flow rates compared to achiral chromatography, as this can enhance the interactions between the analytes and the CSP.[5]
-
Temperature Fluctuations: Temperature can have a significant and unpredictable effect on chiral separations.[5][7] Maintaining a stable column temperature using an oven is crucial for reproducibility.[5]
Q2: I'm observing peak splitting in my chromatogram. What is the likely cause?
A2: Peak splitting can be caused by several factors, which can be diagnosed by observing whether all peaks or only specific peaks are affected.
-
If all peaks are splitting: This typically points to a system-wide issue. Potential causes include a blocked or contaminated column inlet frit, a void in the column packing material, or improper connections in the flow path creating dead volume.[8][9]
-
If only some peaks are splitting: This is often related to the method parameters or sample. A strong sample solvent effect, where the sample is dissolved in a solvent much stronger than the mobile phase, can cause distortion of early-eluting peaks.[8] It could also indicate the co-elution of two different components.[9] For oxylipins, it's also important to consider that some species can form different structural isomers (anomers) in solution.[8]
Q3: How can I prevent the artificial formation of oxylipins during sample preparation?
A3: Oxylipins can be formed non-enzymatically through autoxidation of polyunsaturated fatty acids (PUFAs), leading to artificially inflated results.[10][11][12] This is a critical issue to control during sample handling and preparation.
-
Use Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or triphenylphosphine (B44618) (TPP) to solvents during extraction to quench radical-catalyzed reactions and reduce peroxides.[11]
-
Control Temperature: Keep samples cold (e.g., on ice) throughout the preparation process and store them at -80°C. Even short periods at room temperature can lead to significant changes in oxylipin profiles.[11][12]
-
Minimize Exposure to Air: Work quickly and consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Proper SPE Cartridge Handling: When using solid-phase extraction (SPE), ensure cartridges are not dried excessively, as this can promote autoxidation of PUFAs present in high concentrations.[13]
Q4: My retention times are drifting and my results are not reproducible. What should I check?
A4: Lack of reproducibility is a common problem in chiral chromatography, which is highly sensitive to small changes.
-
Mobile Phase Preparation: Ensure the mobile phase composition is prepared precisely and consistently for every run. For reversed-phase methods, the pH of the aqueous phase must be carefully controlled.[5][14]
-
Column Equilibration: Chiral stationary phases can require significantly longer equilibration times than standard achiral phases, especially when the mobile phase has been changed.[5]
-
Column Temperature: Use a column oven to maintain a constant, stable temperature. Fluctuations in ambient temperature can cause retention time shifts.[5]
-
Irreversible Adsorption: Components from the sample matrix can irreversibly adsorb to the stationary phase, altering its properties over time.[6] This "additive memory effect" can be more prevalent in isocratic separations.[6] Flushing the column with a strong solvent may help, but re-developing the method might be necessary in some cases.[15]
Troubleshooting Guides
Guide 1: Improving Poor Enantiomeric Resolution
This guide provides a systematic approach to improving the separation between oxylipin enantiomers when resolution is suboptimal.
Guide 2: Diagnosing and Resolving Peak Shape Problems
Use this decision tree to identify the root cause of peak splitting and find the appropriate solution.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the chiral analysis of oxylipins, derived from published methods.
Table 1: Comparison of Common Chiral Stationary Phases (CSPs) for Oxylipin Analysis
| CSP Type | Derivative Example | Typical Application | Elution Mode |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Separation of monoepoxides[1] | Reversed-Phase |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Separation of monohydroxides and mid-chain monoepoxides[1] | Reversed-Phase |
| Immobilized Polysaccharide | CHIRALPAK IG, IA, IB, IC | Broad-spectrum screening for various oxylipins[2][3] | Normal, Reversed, SFC |
Table 2: Example Mobile Phase Conditions for Oxylipin Separation
| Chromatography Mode | Column Example | Mobile Phase Composition | Target Analytes | Reference |
| Reversed-Phase | Lux-Cellulose-3 | Linear gradient of Methanol/Water/Acetic Acid (from 70:30:0.05 to 80:20:0.05) | Monoepoxy & monohydroxy metabolites | [1] |
| Reversed-Phase (2D-LC) | Amylose-based tris(3,5-dimethylphenylcarbamate) | Acetonitrile and acidified water | 45 pairs of (di-)hydroxy-fatty acids | [10][16] |
| Normal-Phase | Chiralpak AD-H | Heptane/Isopropanol | HETE, HODE, EET enantiomers (as PFB esters) | [17] |
Experimental Protocols
Protocol: Multiple Heart-Cutting (MHC) 2D-LC-MS/MS for Oxylipin Enantiomer Analysis
This protocol outlines a powerful method for both quantifying oxylipins and determining their enantiomeric composition, which is crucial for distinguishing between enzymatic and autoxidative formation pathways.[10][18]
Objective: To achieve sensitive and selective quantification of oxylipin enantiomers from a complex biological sample.
Workflow Diagram:
Methodology:
-
Sample Preparation:
-
Extract oxylipins from the biological matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) on a suitable mixed-mode or reversed-phase cartridge.[11][13][19]
-
Crucially, perform all steps at low temperatures and use solvents fortified with antioxidants (e.g., 0.1% BHT) to prevent autoxidation.[11]
-
-
First Dimension (1D) LC Separation:
-
Column: Use a standard high-resolution achiral reversed-phase column (e.g., C18, 2.1 x 150 mm, <2 µm particles).[16][17]
-
Mobile Phase: Employ a gradient of acidified water and an organic solvent mixture (e.g., acetonitrile/methanol).[16][19]
-
Function: This dimension separates oxylipins based on their hydrophobicity, resolving positional isomers and separating them from the bulk of the sample matrix.[17][18]
-
-
Multiple Heart-Cutting (MHC):
-
Second Dimension (2D) Chiral Separation:
-
Column: Use a short, high-efficiency chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 3.0 x 50 mm, <2 µm particles).[16][17]
-
Mobile Phase: A fast gradient using, for example, acetonitrile and acidified water is used to elute the trapped analytes from the sample loops onto the chiral column.[16]
-
Function: This dimension separates the enantiomers (R and S forms) of each oxylipin transferred from the first dimension. A full gradient separation can be achieved in under 2 minutes per heart-cut.[10][12]
-
-
Mass Spectrometry (MS/MS) Detection:
-
Instrument: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for its high sensitivity and selectivity.[20][21]
-
Ionization: Electrospray ionization (ESI) in negative mode is standard for oxylipins.[16]
-
Data Acquisition: Specific precursor-to-product ion transitions are monitored for each oxylipin to ensure accurate quantification.
-
-
Data Analysis:
References
- 1. researchgate.net [researchgate.net]
- 2. A widely targeted analytical method for oxylipins including enantiomers using chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Targeting esterified oxylipins by LC-MS - Effect of sample preparation on oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chiraltech.com [chiraltech.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral clues to lipid identity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deducing formation routes of oxylipins by quantitative multiple heart-cutting achiral-chiral 2D-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zenodo.org [zenodo.org]
- 20. Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Ion Suppression in LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression in LC-MS/MS experiments.
Troubleshooting Guides
Issue 1: Poor Signal Intensity and High Variability in Results
Question: My analyte signal is weak and inconsistent across injections, what could be the cause and how can I fix it?
Answer: Weak and variable signal intensity is a classic symptom of ion suppression. This phenomenon occurs when molecules in your sample matrix co-elute with your analyte and interfere with its ionization in the mass spectrometer's source, leading to a reduced signal.[1][2][3] The variability arises from differences in the matrix composition from sample to sample.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing poor signal intensity and variability.
Recommended Actions:
-
Confirm Ion Suppression: The first step is to confirm that ion suppression is indeed the problem. You can do this using a post-column infusion experiment.
-
Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS/MS system.[2][6]
-
Solid-Phase Extraction (SPE): Offers high selectivity in removing interferences.
-
Liquid-Liquid Extraction (LLE): A good alternative for removing highly non-polar or polar interferences.
-
Protein Precipitation (PPT): A simpler but generally less clean method compared to SPE and LLE.
-
-
Optimize Chromatography: If sample preparation is not sufficient, you can often chromatographically separate your analyte from the interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression.[5][6] Since it has nearly identical chemical properties to the analyte, it will be affected by ion suppression to the same degree, allowing for accurate quantification.
-
Dilute the Sample: A straightforward approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.[5][8] This is only a viable option if your analyte concentration is high enough to be detected after dilution.
Issue 2: Inconsistent Results for Quality Control (QC) Samples
Question: My quality control samples are showing high variability and failing acceptance criteria. What could be the reason?
Answer: Inconsistent results for QC samples often point towards variable matrix effects between samples.[5] Even with a consistent sample preparation method, slight differences in the biological matrix of individual samples can lead to varying degrees of ion suppression.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Ensure your sample preparation method is robust and consistently applied. Any variability in the extraction process can lead to different levels of matrix components in the final extract.
-
Implement Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[5]
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is highly effective in correcting for sample-to-sample variations in ion suppression.[5]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] This results in a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and reproducibility of the analysis.[8]
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a variety of endogenous and exogenous substances that co-elute with the analyte of interest.
| Source of Interference | Examples |
| Endogenous Matrix Components | Salts, proteins, lipids (especially phospholipids), and other small molecules.[7] |
| Exogenous Substances | Dosing vehicles, anticoagulants, plasticizers from lab consumables, and mobile phase additives.[1][7] |
| High Analyte Concentration | The analyte itself can cause self-suppression at high concentrations.[7] |
| Co-eluting Metabolites | Metabolites of the target analyte that have similar structures and retention times.[7] |
Q3: How can I determine if my analysis is affected by ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This is a qualitative technique used to identify regions in the chromatogram where ion suppression occurs.[7][9] A solution of the analyte is continuously infused into the mass spectrometer while a blank matrix extract is injected. A dip in the analyte's baseline signal indicates the retention time of interfering components.
-
Post-Extraction Spike Analysis: This is a quantitative method to determine the extent of ion suppression or enhancement. The response of an analyte spiked into a clean solvent is compared to the response of the analyte spiked into an extracted blank matrix sample at the same concentration.
Q4: Which ionization technique is less prone to ion suppression, ESI or APCI?
A4: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than Electrospray Ionization (ESI).[1] ESI has a more complex ionization mechanism, making it more sensitive to interferences from matrix components.[10]
Q5: Can my HPLC column contribute to ion suppression?
A5: Yes, for certain compounds, interactions with the metal surfaces of a standard stainless steel HPLC column can lead to the formation of metal salts that cause ion suppression.[11] This is particularly relevant for chelating compounds. In such cases, using a metal-free column should be considered.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion (PCI) for Identifying Ion Suppression Zones
Objective: To qualitatively identify the retention time regions where ion suppression occurs in your LC method.
Methodology:
-
Prepare Analyte Solution: Prepare a solution of your analyte in a suitable solvent at a concentration that gives a stable and moderate signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the analyte solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the MS ion source.
-
Equilibrate the System: Start the LC flow with your initial mobile phase conditions and allow the infusion to proceed until a stable baseline signal for your analyte is observed in the data acquisition software.
-
Inject Blank Matrix Extract: Inject a prepared blank matrix sample that has undergone your standard sample preparation procedure.
-
Analyze the Chromatogram: Monitor the analyte's MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression.[7] Compare the retention time of the suppression zone with the retention time of your analyte peak from a standard injection to see if they overlap.
Caption: Experimental setup for Post-Column Infusion (PCI).
Protocol 2: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Analysis
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of your analyte into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of analyte as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of analyte as in Set A into the blank biological matrix before the extraction procedure. (This set is used to assess recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for your analyte.
-
Calculate the Matrix Effect: The matrix effect (ME) can be calculated as follows:
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Summary of Strategies to Minimize Ion Suppression
| Strategy | Principle | General Effectiveness |
| Sample Dilution | Reduces the concentration of interfering matrix components. | Simple but may compromise sensitivity.[5][8] |
| Protein Precipitation (PPT) | Removes proteins from the sample matrix. | Quick and easy, but may not remove other interferences like phospholipids.[6] |
| Liquid-Liquid Extraction (LLE) | Separates the analyte from interferences based on their differential solubility in two immiscible liquids. | More effective than PPT for removing certain interferences.[2][6] |
| Solid-Phase Extraction (SPE) | Provides selective removal of interferences based on the analyte's and interferences' affinity for a solid sorbent. | Highly effective and can be tailored for specific analytes and matrices.[2][6] |
| Chromatographic Separation | Optimizes the separation of the analyte from co-eluting matrix components. | Effective, especially when combined with good sample preparation.[2][8] |
| Use of a Divert Valve | Diverts the early, unretained, and often "dirty" part of the eluent to waste, preventing it from entering the MS source. | Simple and effective for reducing source contamination.[12] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Compensates for ion suppression by having an internal standard that behaves almost identically to the analyte. | Considered the "gold standard" for accurate quantification in the presence of matrix effects.[5][6] |
| Matrix-Matched Calibration | Prepares calibration standards in the same matrix as the samples to account for consistent matrix effects. | A good approach when a SIL-IS is not available.[5] |
| Change of Ionization Source | Switching from ESI to APCI can reduce susceptibility to ion suppression. | Dependent on the analyte's properties and whether it can be ionized by APCI.[1] |
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. providiongroup.com [providiongroup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Biological Activity of 9,10,13-TriHOME: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 9,10,13-trihydroxy-10E-octadecenoic acid (9,10,13-TriHOME), a linoleic acid-derived oxylipin. We will objectively compare its performance with alternative lipid mediators, presenting supporting experimental data and detailed protocols to aid in the validation and exploration of its therapeutic potential.
Introduction to 9,10,13-TriHOME
9,10,13-TriHOME is an oxidized metabolite of linoleic acid, an essential omega-6 fatty acid. It is produced in various biological systems, including plants and human immune cells like eosinophils and mast cells.[1] Emerging research suggests that 9,10,13-TriHOME possesses anti-inflammatory properties and may act as a vaccine adjuvant, highlighting its potential as a modulator of immune responses.[1] This guide will delve into the experimental validation of these activities, comparing it with structurally related and well-characterized linoleic acid metabolites, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).
Biosynthetic Pathway of 9,10,13-TriHOME
9,10,13-TriHOME is synthesized from linoleic acid through a series of enzymatic reactions. The initial step involves the oxygenation of linoleic acid by lipoxygenase (LOX) or cytochrome P450 (CYP) enzymes, leading to the formation of hydroperoxy and epoxy intermediates, respectively. Subsequent enzymatic hydrolysis yields the trihydroxy fatty acid. In human eosinophils, the formation of 9,10,13-TriHOME has been shown to be dependent on 15-lipoxygenase (15-LOX).[1]
Caption: Biosynthesis of 9,10,13-TriHOME from linoleic acid.
Comparative Analysis of Biological Activity
To provide a clear comparison of the anti-inflammatory and immunomodulatory activities of 9,10,13-TriHOME and its alternatives, the following table summarizes key quantitative data from in vitro assays.
| Compound | Assay | Cell Line | Endpoint | Result (IC50/EC50) |
| 9(S),12(S),13(S)-TriHOME | Inhibition of β-Hexosaminidase Release | RBL-2H3 (Rat Basophilic Leukemia) | Mast Cell Degranulation | 28.7 µg/mL[1] |
| 9(S),12(S),13(S)-TriHOME | Inhibition of Nitric Oxide (NO) Production | BV-2 (Mouse Microglia) | Inflammatory Response | 40.95 µM[1] |
| 9,10-DiHOME | PPARγ Activation | N/A | Nuclear Receptor Activation | Data not available |
| 12,13-DiHOME | PPARγ Activation | N/A | Nuclear Receptor Activation | Data not available |
Signaling Pathway of Related Oxylipins
While the direct receptor and signaling pathway for 9,10,13-TriHOME has not been fully elucidated, its structural analogs, 9,10-DiHOME and 12,13-DiHOME, have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ). PPARγ is a nuclear receptor that plays a crucial role in regulating inflammation and metabolism. Activation of PPARγ by ligands like the DiHOMEs can lead to the transcription of genes with anti-inflammatory functions. It is hypothesized that 9,10,13-TriHOME may exert its biological effects through a similar mechanism.
Caption: Hypothetical signaling pathway of 9,10,13-TriHOME via PPARγ activation.
Experimental Protocols
β-Hexosaminidase Release Assay for Mast Cell Degranulation
This protocol is used to quantify the release of the granular enzyme β-hexosaminidase from RBL-2H3 mast cells, a marker for degranulation.
Experimental Workflow:
Caption: Workflow for the β-Hexosaminidase Release Assay.
Methodology:
-
Cell Culture: Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells into a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.
-
Sensitization: Wash the cells with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% bovine serum albumin, pH 7.2) and then sensitize with 0.5 µg/mL of anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 2 hours at 37°C.
-
Treatment: After washing, treat the cells with various concentrations of 9,10,13-TriHOME or vehicle control for 1 hour at 37°C.
-
Stimulation: Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 1 hour at 37°C.
-
Enzyme Assay:
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide (in 0.1 M citrate (B86180) buffer, pH 4.5) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Data Analysis: Stop the reaction by adding 200 µL of 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0). Measure the absorbance at 405 nm using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to the total release from cells lysed with 0.5% Triton X-100.
Nitric Oxide (NO) Assay in Microglia
This protocol measures the production of nitric oxide (NO) by BV-2 microglial cells, an indicator of the inflammatory response, using the Griess reagent.
Experimental Workflow:
Caption: Workflow for the Nitric Oxide Assay.
Methodology:
-
Cell Culture: Maintain BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Plate the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with different concentrations of 9,10,13-TriHOME or vehicle for 1 hour.
-
Stimulation: Induce NO production by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.
Conclusion
This guide provides a framework for validating the biological activity of 9,10,13-TriHOME. The presented data and protocols offer a starting point for researchers to explore its anti-inflammatory and immunomodulatory potential. While direct quantitative comparisons with its structural analogs, 9,10-DiHOME and 12,13-DiHOME, are currently limited by the available data, the established link of these related compounds to PPARγ signaling provides a strong rationale for investigating this pathway as a primary mechanism of action for 9,10,13-TriHOME. Further research is warranted to fully elucidate its signaling pathways and to establish a more comprehensive comparative profile with other oxylipins.
References
A Comparative Guide to 9(S),10(S),13(S)-TriHOME and Other Oxylipins for Researchers
For Immediate Release
This guide provides a detailed comparison of the biological activities of 9(S),10(S),13(S)-Trihydroxy-11(E)-octadecenoic acid (9,10,13-TriHOME) with other prominent oxylipins, including 9(S),12(S),13(S)-TriHOME and the dihydroxy-octadecenoic acids (DiHOMEs), 9,10-DiHOME and 12,13-DiHOME. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of these lipid mediators in inflammation and immune regulation.
Executive Summary
Oxylipins, a class of oxygenated fatty acids, are critical signaling molecules in a variety of physiological and pathological processes. While structurally similar, subtle variations in their hydroxylation and stereochemistry can lead to profoundly different biological effects. This guide synthesizes available experimental data to facilitate a comparative understanding of 9(S),10(S),13(S)-TriHOME and its counterparts, focusing on their anti-inflammatory versus pro-inflammatory activities, their interactions with key cellular receptors, and their potential as therapeutic targets.
Comparative Biological Activities
The biological activities of TriHOMEs and DiHOMEs are diverse, ranging from anti-inflammatory and immune-modulatory effects to pro-inflammatory and pain-sensitizing actions. The following table summarizes key quantitative data from published studies.
| Oxylipin | Biological Activity | Assay System | Quantitative Data (IC50 or Effect) | Reference |
| 9(S),10(S),13(S)-TriHOME | Detected in beer and bronchoalveolar lavage fluid (BALF) from female smokers. Biological activity is still under extensive investigation. | LC-MS/MS | Not Applicable | [1] |
| 9(S),12(S),13(S)-TriHOME | Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-stimulated BV-2 microglia | IC50 = 40.95 µM | [2] |
| Inhibition of β-hexosaminidase release | Antigen-stimulated RBL-2H3 mast cells | IC50 = 28.7 µg/ml | [2] | |
| Adjuvant Activity | Nasal influenza hemagglutinin (HA) vaccine in mice | 5.2-fold (IgA) and 2-fold (IgG) enhancement of antibody responses | [2] | |
| 9,10-DiHOME | PPARγ Ligand | Not Specified | Activates PPARγ | [3] |
| 12,13-DiHOME | PPARγ Ligand | Dendritic cells | Inhibits PPARγ signaling | [3] |
| Pro-inflammatory | Macrophages | Promotes inflammatory macrophage polarization | [4] | |
| Pain Sensitization | Sensory neurons | Mediates thermal hyperalgesia | [3] | |
| Pro-allergic Immune Dysfunction | Dendritic cells | Decreases IL-10 secretion, reduces regulatory T cells (Tregs) | [3] |
Signaling Pathways and Mechanisms of Action
The signaling pathways initiated by these oxylipins are central to their biological effects. While the precise mechanisms of 9(S),10(S),13(S)-TriHOME are still being elucidated, related compounds offer insights into potential pathways.
Biosynthesis of TriHOMEs and DiHOMEs
Both TriHOMEs and DiHOMEs are derived from the essential omega-6 fatty acid, linoleic acid. Their biosynthesis, however, proceeds through distinct enzymatic pathways.
-
TriHOMEs (e.g., 9,12,13-TriHOME): Primarily synthesized via the lipoxygenase (LOX) pathway.[2]
-
DiHOMEs (9,10-DiHOME and 12,13-DiHOME): Formed through the cytochrome P450 (CYP) epoxygenase pathway, followed by hydrolysis by soluble epoxide hydrolase (sEH) .[3][5]
Receptor Interactions
The interaction of oxylipins with cellular receptors dictates their downstream signaling cascades.
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ): Both 9,10-DiHOME and 12,13-DiHOME have been identified as ligands for PPARγ, a nuclear receptor that plays a key role in adipogenesis and inflammation.[3][6] Notably, they appear to have opposing effects, with 9,10-DiHOME acting as an activator and 12,13-DiHOME as an inhibitor of PPARγ signaling in certain contexts.[3] The interaction of 9(S),10(S),13(S)-TriHOME with PPARγ has not yet been reported.
-
G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of cell surface receptors that mediate responses to a wide variety of external stimuli.[1][7][8] While some lipid mediators signal through GPCRs, there is currently no direct evidence to suggest that 9(S),10(S),13(S)-TriHOME or the other oxylipins discussed here utilize this pathway. Further research is needed to explore this possibility.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of oxylipin bioactivities. The following are protocols for key experiments cited in this guide.
Quantification of Oxylipins by LC-MS/MS
Objective: To separate and quantify TriHOME isomers in biological samples.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Procedure:
-
Sample Preparation: Extract lipids from the biological matrix (e.g., plasma, cell culture supernatant) using a suitable method, such as solid-phase extraction.
-
Chromatographic Separation:
-
Reversed-Phase UHPLC: For separation of 9,10,13-TriHOME and 9,12,13-TriHOME diastereomers.
-
Chiral LC: For resolution of all sixteen 9,10,13-TriHOME and 9,12,13-TriHOME regio- and stereoisomers.[9]
-
-
Mass Spectrometric Detection:
-
Quantification: Generate a standard curve using synthetic standards of known concentrations to quantify the amount of each isomer in the samples.
Nitric Oxide (NO) Production Assay in BV-2 Microglia
Objective: To assess the anti-inflammatory activity of an oxylipin by measuring its effect on NO production in LPS-stimulated microglial cells.
Materials:
-
BV-2 murine microglial cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
Test oxylipin
Procedure:
-
Cell Culture: Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test oxylipin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite (B80452) (a stable product of NO) from a sodium nitrite standard curve. Determine the IC50 value of the test oxylipin.
β-Hexosaminidase Release Assay in RBL-2H3 Mast Cells
Objective: To evaluate the effect of an oxylipin on mast cell degranulation.
Materials:
-
RBL-2H3 rat basophilic leukemia cells
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
Procedure:
-
Sensitization: Sensitize RBL-2H3 cells with anti-DNP IgE overnight.
-
Treatment: Wash the cells and pre-incubate with different concentrations of the test oxylipin.
-
Stimulation: Challenge the cells with DNP-BSA to induce degranulation.
-
Enzyme Assay:
-
Collect the supernatant.
-
Incubate the supernatant with the substrate solution.
-
Stop the reaction and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed cells). Determine the IC50 value of the test oxylipin.
In Vivo Adjuvant Activity Assay
Objective: To assess the ability of an oxylipin to enhance the immune response to a vaccine in an animal model.
Materials:
-
Mice (e.g., BALB/c)
-
Influenza vaccine (e.g., hemagglutinin)
-
Test oxylipin (as adjuvant)
Procedure:
-
Immunization: Immunize mice intranasally or intramuscularly with the vaccine alone or in combination with the test oxylipin.
-
Booster: Administer a booster immunization at a specified time point (e.g., 2-3 weeks after the primary immunization).
-
Sample Collection: Collect blood samples at various time points post-immunization.
-
Antibody Titer Measurement:
-
Separate the serum from the blood samples.
-
Measure the levels of vaccine-specific IgG and IgA antibodies in the serum using an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Compare the antibody titers between the group that received the vaccine with the adjuvant and the group that received the vaccine alone.
Conclusion and Future Directions
The available data highlight the distinct and sometimes opposing biological activities of closely related oxylipins. While 9(S),12(S),13(S)-TriHOME demonstrates anti-inflammatory and immune-enhancing properties, 12,13-DiHOME exhibits pro-inflammatory and pro-allergic effects. The role of 9(S),10(S),13(S)-TriHOME remains an important area for future investigation.
Key research questions that need to be addressed include:
-
What are the specific molecular targets and signaling pathways of 9(S),10(S),13(S)-TriHOME?
-
Does 9(S),10(S),13(S)-TriHOME interact with PPARγ or other nuclear receptors?
-
How does the stereochemistry of TriHOMEs influence their biological activity?
-
What are the therapeutic potentials of modulating the biosynthesis or signaling of these oxylipins in inflammatory and immune-related diseases?
A deeper understanding of the comparative biology of these oxylipins will be instrumental in the development of novel therapeutic strategies for a range of human diseases.
References
- 1. G protein-coupled receptor signaling: transducers and effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARγ and PPARδ negatively regulate specific subsets of lipopolysaccharide and IFN-γ target genes in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TriHOME Isomers for Drug Development
A detailed examination of the biological activities and therapeutic potential of trihydroxy-octadecenoic acid (TriHOME) isomers, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance.
Trihydroxy-octadecenoic acids (TriHOMEs) are a group of oxidized lipids derived from linoleic acid that have garnered increasing interest in the scientific community for their diverse biological activities. As oxylipins, they are involved in a variety of physiological and pathological processes, particularly in inflammation and immune modulation. TriHOME isomers, which include both regioisomers and stereoisomers, exhibit distinct biological effects, making a comparative analysis crucial for their development as potential therapeutic agents. This guide provides an in-depth comparison of TriHOME isomers, supported by experimental data and detailed methodologies, to aid in the advancement of research and drug discovery in this area.
Comparative Biological Activity of TriHOME Isomers
The biological activity of TriHOME isomers can vary significantly based on the position of the hydroxyl groups (regioisomers) and their spatial arrangement (stereoisomers). The two primary regioisomers of interest are 9,10,13-TriHOME and 9,12,13-TriHOME. Within these, numerous stereoisomers exist, each with potentially unique pharmacological profiles.
One of the most studied stereoisomers is 9(S),12(S),13(S)-TriHOME, also known as Pinellic acid.[1] This compound has demonstrated notable anti-inflammatory and immunomodulatory properties. For instance, it has been shown to inhibit antigen-induced β-hexosaminidase release from RBL-2H3 mast cells with a half-maximal inhibitory concentration (IC50) of 28.7 µg/ml.[2] Furthermore, it inhibits lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglia with an IC50 of 40.95 µM.[2]
While comprehensive comparative data for all isomers is still emerging, the available information suggests that the specific stereochemistry of TriHOMEs is a critical determinant of their biological function.
Table 1: Comparative Anti-Inflammatory and Immunomodulatory Activity of TriHOME Isomers
| Isomer | Biological Assay | Cell Line/Model | IC50 / Effect |
| 9(S),12(S),13(S)-TriHOME (Pinellic acid) | Inhibition of antigen-induced β-hexosaminidase release | RBL-2H3 mast cells | 28.7 µg/ml[2] |
| Inhibition of LPS-induced nitric oxide (NO) production | BV-2 microglia | 40.95 µM[2] | |
| Other Isomers | Data not yet available in comparative studies |
Interaction with Peroxisome Proliferator-Activated Receptor-gamma (PPARγ)
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. Several studies have indicated that TriHOME isomers can act as ligands for PPARγ, suggesting a potential mechanism for their anti-inflammatory effects.
Pinellic acid has been identified as a dual PPARα and PPARγ transactivator.[3] The activation of PPARγ by certain TriHOME isomers could lead to the downregulation of pro-inflammatory genes and the promotion of an anti-inflammatory cellular phenotype. However, a comparative analysis of the binding affinities and activation potentials of different TriHOME isomers for PPARγ is an area that requires further investigation to fully elucidate their structure-activity relationships.
Experimental Protocols
Accurate and reproducible experimental methods are paramount for the comparative analysis of TriHOME isomers. Below are detailed methodologies for key experiments cited in this guide.
Separation and Quantification of TriHOME Isomers by LC-MS/MS
A robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the separation and quantification of the various TriHOME isomers from biological matrices. A previously described workflow allows for the characterization of 16 different regio- and stereoisomeric TriHOMEs.[1][4][5]
Sample Preparation:
-
Biological samples (e.g., plasma, cell lysates) are subjected to solid-phase extraction (SPE) to enrich for oxylipins.
-
The eluate is concentrated and reconstituted in an appropriate solvent for LC-MS/MS analysis.
Liquid Chromatography:
-
Column: A chiral column is used for the separation of stereoisomers. For diastereomer separation, a reversed-phase C18 column can be employed.[4][5]
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier (e.g., formic acid or acetic acid) is typically used.[4]
-
Flow Rate: Optimized for the specific column and separation.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is commonly used for the detection of oxylipins.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of each isomer, using specific precursor-to-product ion transitions.
In Vitro Anti-Inflammatory Assays
1. Inhibition of Antigen-Induced Degranulation in RBL-2H3 Mast Cells: [2]
-
RBL-2H3 cells are sensitized with anti-dinitrophenyl (DNP) IgE.
-
The sensitized cells are then pre-incubated with various concentrations of the TriHOME isomers for a specified time.
-
Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
The release of β-hexosaminidase, a marker of degranulation, is measured using a colorimetric assay.
-
The IC50 value is calculated from the dose-response curve.
2. Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia: [2]
-
BV-2 microglial cells are seeded in a 96-well plate.
-
The cells are pre-treated with different concentrations of TriHOME isomers for 1 hour.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After a 24-hour incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of TriHOME isomers are mediated through complex signaling pathways. Understanding these pathways is crucial for identifying potential drug targets and designing effective therapeutic strategies.
Caption: Biosynthesis and proposed signaling pathway of TriHOME isomers.
The diagram above illustrates the general pathway for the biosynthesis of TriHOME isomers from linoleic acid via lipoxygenase (LOX) and cytochrome P450 (CYP450) enzymes. It also depicts a key proposed mechanism of action, which involves the activation of PPARγ, leading to the modulation of gene expression and subsequent anti-inflammatory effects. Other potential receptor-mediated pathways may also contribute to their cellular responses.
Caption: A generalized experimental workflow for the development of TriHOME isomers as therapeutic agents.
This workflow outlines the key stages in the research and development of TriHOME isomers, from their initial synthesis or isolation and structural confirmation to biological screening, lead identification, and preclinical evaluation. This systematic approach is essential for the successful translation of basic research findings into clinically viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. metabolomics.se [metabolomics.se]
A Comparative Guide to the Functional Differences Between Erythro and Threo Trihydroxyoctadecenoic Acids (TriHOMEs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, a ubiquitous omega-6 fatty acid. These lipid mediators are implicated in a range of physiological and pathophysiological processes, including inflammation and the maintenance of the skin barrier. TriHOMEs exist as multiple regio- and stereoisomers, with the 9,10,13-TriHOMEs and 9,12,13-TriHOMEs being the most studied. Each of these regioisomers can exist as eight different stereoisomers due to the presence of three chiral centers. These stereoisomers are further classified into diastereomeric pairs, designated as erythro and threo, based on the relative configuration of the hydroxyl groups on adjacent carbon atoms.
While the biological activities of specific TriHOME isomers are beginning to be elucidated, a direct functional comparison between the erythro and threo diastereomers is not yet well-documented in the scientific literature. However, the principles of stereochemistry dictate that such structural differences are likely to translate into distinct biological activities. This guide provides a comprehensive overview of the known biosynthesis and biological activities of TriHOMEs, highlights the potential for functional differences between erythro and threo isomers, and presents detailed experimental protocols to investigate these differences.
Biosynthesis of TriHOMEs
TriHOMEs are synthesized in mammals primarily through enzymatic pathways. Eosinophils, key immune cells in allergic inflammation and parasitic infections, have been identified as a significant source of TriHOMEs.[1] Their synthesis is dependent on the activity of 15-lipoxygenase (15-LOX), which stereoselectively introduces a hydroxyl group at the C13 position, leading to a predominance of the 13(S) configuration in the resulting TriHOME isomers.[1] This enzymatic control suggests that specific stereoisomers are produced for distinct biological functions.
The formation of erythro and threo dihydroxy-polyunsaturated fatty acids, which are related to TriHOMEs, has also been observed during conditions of oxidative stress, with a more pronounced increase in the erythro isomers. This suggests that non-enzymatic pathways may also contribute to the generation of these lipid mediators, potentially with different isomeric profiles compared to enzymatic synthesis.
Known Biological Activities of a Specific TriHOME Isomer
To date, the most well-characterized biological activities have been attributed to the 9(S),12(S),13(S)-TriHOME isomer. This specific stereoisomer has demonstrated a range of immunomodulatory effects:
| Biological Activity | Cell Type | Effective Concentration | Reference |
| Inhibition of antigen-induced β-hexosaminidase release | RBL-2H3 mast cells | IC50 = 28.7 µg/ml | --INVALID-LINK-- |
| Inhibition of LPS-induced nitric oxide (NO) production | BV-2 microglia | IC50 = 40.95 µM | --INVALID-LINK-- |
| Enhancement of antiviral IgA and IgG antibody responses to influenza vaccine | Mice (in vivo) | 1 µ g/animal | --INVALID-LINK-- |
These findings underscore the potential of TriHOMEs as modulators of immune responses. However, it remains to be determined whether the corresponding erythro and other threo isomers share these activities or possess distinct, or even opposing, functions. The principle of stereospecificity in pharmacology suggests that different diastereomers will likely exhibit varying potencies and efficacies.
Proposed Experimental Workflows to Determine Functional Differences
Given the lack of direct comparative data, the following experimental workflows are proposed to elucidate the functional differences between erythro and threo TriHOME isomers.
Experimental Workflow for Comparing Anti-Inflammatory Activity
Caption: Proposed workflow for comparing the anti-inflammatory effects of erythro and threo TriHOME isomers.
Detailed Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay determines the ability of TriHOME isomers to inhibit the release of granular contents from activated mast cells.
-
Cell Culture: Culture RBL-2H3 mast cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
Sensitization: Sensitize the cells by overnight incubation with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL).
-
Treatment: Wash the sensitized cells with Tyrode's buffer and resuspend. Pre-incubate the cells with various concentrations of the individual erythro and threo TriHOME isomers or vehicle control for 15 minutes at 37°C.
-
Activation: Trigger degranulation by adding DNP-BSA (0.1 µg/mL).
-
Quantification: After 30 minutes of incubation at 37°C, centrifuge the plate and collect the supernatant. Measure the β-hexosaminidase activity in the supernatant by adding p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate and measuring the absorbance at 405 nm.
-
Data Analysis: Express the percentage of degranulation relative to the total β-hexosaminidase content of the cells (lysed with Triton X-100). Calculate and compare the IC50 values for the erythro and threo isomers.
Nitric Oxide (NO) Production Assay in Microglia
This assay assesses the inhibitory effect of TriHOME isomers on NO production in lipopolysaccharide (LPS)-stimulated microglial cells.
-
Cell Culture: Culture BV-2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.
-
Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the individual erythro and threo TriHOME isomers or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Quantification of Nitrite (B80452): Collect the cell culture supernatant. Determine the nitrite concentration, a stable product of NO, using the Griess reagent system. Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the percentage of inhibition of NO production for each TriHOME isomer concentration and determine the IC50 values for comparison.
Potential Signaling Pathways for Investigation
The precise signaling pathways modulated by TriHOMEs are not yet fully understood. However, based on the activities of structurally related lipids, the following pathways are prime candidates for investigation into the stereospecific effects of erythro and threo TriHOMEs.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Dihydroxyoctadecenoic acids (DiHOMEs) are known agonists of PPARγ, a nuclear receptor that plays a key role in lipid metabolism and inflammation. Given their structural similarity, TriHOMEs may also act as PPAR ligands. The stereochemistry of the hydroxyl groups could significantly influence the binding affinity and activation of different PPAR isoforms (α, δ, and γ).
Caption: Hypothetical PPARγ signaling pathway modulated by erythro and threo TriHOME isomers.
G-Protein Coupled Receptor (GPCR) Signaling
Many fatty acid metabolites exert their effects through cell surface GPCRs. Several GPCRs have been identified as receptors for free fatty acids, and it is plausible that TriHOMEs could also signal through this class of receptors. The specific three-dimensional shape of the erythro and threo isomers would likely lead to differential binding and activation of specific GPCRs, resulting in distinct downstream signaling cascades (e.g., involving cAMP or intracellular calcium).
Conclusion
While direct experimental evidence for the functional differences between erythro and threo TriHOME isomers is currently lacking, the principles of stereochemistry strongly suggest that these diastereomers will exhibit distinct biological activities. The immunomodulatory effects observed for a specific TriHOME isomer highlight the potential of this class of lipid mediators as therapeutic targets. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research aimed at elucidating the specific roles of erythro and threo TriHOMEs. Such studies are crucial for a comprehensive understanding of their physiological functions and for the potential development of stereospecific drugs for inflammatory and other diseases.
References
comparing 9,10,13-TriHOME and DiHOME signaling
An Objective Comparison of 9,10,13-TriHOME and DiHOME Signaling for Researchers
This guide provides a detailed, objective comparison of the signaling pathways and biological activities of two classes of linoleic acid-derived lipid mediators: 9,10,13-trihydroxyoctadecenoic acid (9,10,13-TriHOME) and dihydroxyoctadecenoic acids (DiHOMEs). It is intended for researchers, scientists, and drug development professionals seeking to understand the distinct and overlapping roles of these molecules in physiology and pathophysiology. The content is supported by experimental data, detailed protocols, and visual diagrams to facilitate comprehension and further research.
Biosynthesis: Distinct Enzymatic Origins
While both TriHOMEs and DiHOMEs originate from the essential fatty acid linoleic acid, their biosynthetic pathways are catalyzed by different enzyme families, leading to structurally distinct molecules with different biological functions.
DiHOMEs (9,10-DiHOME and 12,13-DiHOME) are primarily synthesized via a two-step process involving the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathways.[1][2] Linoleic acid is first converted by CYP enzymes (such as CYP2J2, CYP2C8, and CYP2C9) into epoxy-octadecenoic acids (EpOMEs), specifically 9(10)-EpOME and 12(13)-EpOME.[1][2] These epoxide intermediates are then hydrolyzed by sEH into the corresponding vicinal diols, 9,10-DiHOME and 12,13-DiHOME.[1][2] This pathway is notably active in brown adipose tissue (BAT), where it is stimulated by cold or exercise.[3][4][5][6] Additionally, certain bacteria within the gut microbiome can produce DiHOMEs.[2]
9,10,13-TriHOME , in contrast, is synthesized in humans primarily by a pathway dependent on 15-lipoxygenase (15-LOX).[7][8][9] Studies on human eosinophils have shown that these cells produce TriHOMEs from linoleic acid in a manner that is largely independent of CYP and sEH activity.[7] The process involves the formation of epoxy alcohol intermediates from 13-hydroperoxyoctadecadienoic acid (13-HpODE).[7] This fundamental difference in biosynthesis suggests that the regulation and cellular sources of TriHOMEs and DiHOMEs are distinct.
Comparative Signaling and Biological Functions
The structural differences between TriHOMEs and DiHOMEs translate into distinct signaling activities, particularly in the realms of metabolism and immunology.
Metabolic Regulation
DiHOMEs , particularly 12,13-DiHOME, have emerged as significant lipokines in metabolic regulation.[10] Released by brown adipose tissue (BAT) in response to cold or exercise, 12,13-DiHOME acts as a signaling molecule to enhance fuel uptake for thermogenesis.[4][6][11]
-
Brown Adipose Tissue (BAT): In an autocrine and paracrine fashion, 12,13-DiHOME stimulates the translocation of fatty acid transporters, such as CD36 and FATP1, to the plasma membrane of brown adipocytes.[1][6][11] This increases the uptake of fatty acids, providing the necessary substrate for heat production.[4]
-
Skeletal Muscle: 12,13-DiHOME also promotes fatty acid uptake and oxidation in skeletal muscle, suggesting a role in enhancing energy utilization during exercise.[5][12]
-
Cardiac Function: Studies have shown that 12,13-DiHOME can directly increase contractility and mitochondrial respiration in cardiomyocytes.[13]
9,10,13-TriHOME has not been as extensively studied in the context of metabolic regulation. While it is classified as a fatty acid metabolite, its specific roles in tissues like BAT and skeletal muscle remain an area for future investigation.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipidomics of brown and white adipose tissue: implications for energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12,13-diHOME: An Exercise-Induced Lipokine that Increases Skeletal Muscle Fatty Acid Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 12,13-diHOME as a new therapeutic target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Effects of TriHOME Isomers: A Comparative In Vitro Guide
Trihydroxyoctadecenoic acids (TriHOMEs) are oxidized metabolites of linoleic acid, a highly abundant polyunsaturated fatty acid in humans.[1] These molecules exist as numerous regio- and stereoisomers, each with the potential for distinct biological activities.[1] This guide provides a comparative overview of the in vitro effects of TriHOME isomers, focusing on their anti-inflammatory properties. Due to the limited availability of direct comparative studies, this guide centers on the most extensively studied isomer, 9(S),12(S),13(S)-TriHOME, also known as pinellic acid.
Comparative Analysis of In Vitro Bioactivity
While numerous stereoisomers of TriHOMEs exist, the 9(S),12(S),13(S) isomer has been identified as possessing the most potent adjuvant activity in in vivo studies, suggesting its significant biological relevance.[2] In vitro studies have further elucidated its anti-inflammatory potential by examining its effects on mast cell degranulation and microglial cell activation.
Below is a summary of the quantitative data on the in vitro inhibitory activities of 9(S),12(S),13(S)-TriHOME.
| Isomer | Cell Line | Assay | Endpoint | IC50 Value |
| 9(S),12(S),13(S)-TriHOME | RBL-2H3 (Rat Basophilic Leukemia) | Inhibition of β-hexosaminidase release | Mast Cell Degranulation | 28.7 µg/mL |
| 9(S),12(S),13(S)-TriHOME | BV-2 (Mouse Microglia) | Inhibition of LPS-induced nitric oxide (NO) production | Microglial Activation | 40.95 µM |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate reproducibility and further investigation.
Inhibition of β-Hexosaminidase Release from RBL-2H3 Mast Cells
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Cell Culture and Sensitization: RBL-2H3 cells are cultured in the appropriate medium. For IgE-mediated degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.
-
Treatment: The sensitized cells are washed and then pre-incubated with various concentrations of the TriHOME isomer for a specified period.
-
Induction of Degranulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).
-
Quantification of β-Hexosaminidase: An aliquot of the cell supernatant is collected and incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a buffered solution (e.g., sodium citrate (B86180) buffer, pH 4.5).
-
Measurement: The enzymatic reaction is stopped, and the absorbance of the product is measured using a microplate reader. The percentage of β-hexosaminidase release is calculated relative to a positive control (e.g., cells lysed with Triton X-100).
Inhibition of LPS-Induced Nitric Oxide (NO) Production in BV-2 Microglia
This assay assesses the anti-inflammatory effect of TriHOME isomers on microglia by measuring the inhibition of nitric oxide, a key inflammatory mediator.
-
Cell Culture: BV-2 microglial cells are seeded in multi-well plates and allowed to adhere.
-
Treatment: Cells are pre-treated with different concentrations of the TriHOME isomer for a defined time.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.
-
Nitrite (B80452) Measurement (Griess Assay): After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Analysis: The absorbance is read at the appropriate wavelength, and the concentration of nitrite is determined by comparison with a standard curve. The inhibitory effect of the TriHOME isomer is calculated relative to the LPS-stimulated control.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
A Comparative Guide to the Biological Activities of 9(R)- vs. 9(S)-TriHOME Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the 9(R) and 9(S) enantiomers of 9,12,13-trihydroxy-10-octadecenoic acid (TriHOME). Direct comparative studies on these specific enantiomers are limited in publicly available literature. Therefore, this guide leverages extensive data from the closely related and well-studied 9-hydroxy-10,12-octadecadienoic acid (9-HODE) enantiomers to infer and project the likely differential bioactivities of the 9-TriHOME enantiomers. This approach is grounded in the established principle that stereochemistry plays a pivotal role in the biological function of lipid mediators.
Executive Summary
Stereoisomers of oxidized linoleic acid metabolites, such as TriHOMEs and HODEs, often exhibit distinct and sometimes opposing biological effects. This stereospecificity arises from their differential interactions with cellular receptors and enzymes. Based on studies of 9-HODE enantiomers, it is hypothesized that 9(S)-TriHOME may exhibit pro-apoptotic and anti-proliferative effects, potentially through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Conversely, 9(R)-TriHOME is predicted to promote cell proliferation and survival by activating alternative signaling pathways, such as the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathways.
Comparative Biological Activities: Insights from 9-HODE Enantiomers
The following table summarizes the observed differential effects of 9(R)-HODE and 9(S)-HODE, which provides a framework for predicting the activities of 9(R)-TriHOME and 9(S)-TriHOME.
| Biological Process | 9(S)-HODE | 9(R)-HODE | Inferred Activity for 9(S)-TriHOME (Hypothesized) | Inferred Activity for 9(R)-TriHOME (Hypothesized) |
| Cell Proliferation | Decreases proliferation of Caco-2 cells[1] | Increases proliferation of Caco-2 cells in the absence of FBS[1] | Likely anti-proliferative | Likely pro-proliferative |
| Apoptosis | Induces apoptosis in Caco-2 cells[1] | No significant effect on apoptosis observed in the same study[1] | Likely pro-apoptotic | Likely anti-apoptotic or no effect |
| PPARγ Activation | Acts as a ligand and activator[1] | Not a direct ligand for PPARγ[1] | Potential PPARγ agonist | Unlikely to be a direct PPARγ agonist |
| ERK/CREB Signaling | No reported activation | Activates ERK and CREB signaling pathways[1] | Unlikely to activate ERK/CREB | Potential activator of ERK/CREB pathways |
| Inflammatory Response | Generally considered to have anti-inflammatory properties[2][3] | Can exhibit pro-inflammatory effects[4] | Potential anti-inflammatory effects | Potential pro-inflammatory effects |
Signaling Pathways: A Tale of Two Enantiomers
The distinct biological outcomes of the 9-HODE enantiomers are a direct consequence of their selective engagement with different signaling cascades.
The 9(S)-HODE-PPARγ Pathway
9(S)-HODE has been identified as a ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and insulin (B600854) sensitization.[1] The activation of PPARγ by 9(S)-HODE is believed to mediate its anti-proliferative and pro-apoptotic effects.
The 9(R)-HODE-ERK/CREB Pathway
In contrast, 9(R)-HODE does not appear to interact directly with PPARγ. Instead, it has been shown to activate the ERK and CREB signaling pathways, which are known to be involved in cell proliferation and survival.[1]
Experimental Protocols
To definitively characterize the biological activities of 9(R)- and 9(S)-TriHOME, the following experimental protocols are recommended.
Cell Proliferation Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., Caco-2, RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of 9(R)-TriHOME and 9(S)-TriHOME (e.g., 1-100 µM) for 24, 48, and 72 hours. Include a vehicle control (ethanol).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Culture and Treatment: Plate cells in a 6-well plate and treat with 9(R)-TriHOME and 9(S)-TriHOME as described above for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
PPARγ Transactivation Assay (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPARγ expression vector and a luciferase reporter plasmid containing a PPAR response element (PPRE).
-
Treatment: After 24 hours, treat the transfected cells with 9(R)-TriHOME, 9(S)-TriHOME, a known PPARγ agonist (e.g., rosiglitazone) as a positive control, and a vehicle control.
-
Lysis and Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalization: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency.
Western Blot Analysis for ERK and CREB Phosphorylation
-
Cell Culture and Treatment: Plate cells and treat with 9(R)-TriHOME and 9(S)-TriHOME for short time points (e.g., 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK, total ERK, phospho-CREB, and total CREB. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Experimental Workflow Diagram
Conclusion
While direct comparative data for 9(R)- and 9(S)-TriHOME are not yet abundant, the established differential activities of the analogous 9-HODE enantiomers provide a strong rationale for anticipating distinct biological profiles for the TriHOME stereoisomers. The 9(S) enantiomer is hypothesized to be an anti-proliferative and pro-apoptotic agent, likely acting through PPARγ, whereas the 9(R) enantiomer is predicted to have opposing effects mediated by pathways such as ERK/CREB. The experimental protocols outlined in this guide provide a clear roadmap for researchers to elucidate the specific biological functions of these intriguing lipid mediators, which could have significant implications for drug development in the fields of inflammation, cancer, and metabolic diseases.
References
- 1. G Protein-Coupled Receptor Heteromers as New Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 細胞測試 [sigmaaldrich.com]
- 3. Synthesis of single-enantiomer bioactive molecules: a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 9,10,13-TriHOME Quantification
For researchers, scientists, and drug development professionals investigating the role of 9,10,13-trihydroxy-11-octadecenoic acid (9,10,13-TriHOME) in inflammatory processes and other biological pathways, accurate and reliable quantification is paramount. This guide provides an objective comparison of analytical methodologies for 9,10,13-TriHOME, with a focus on providing supporting experimental data and detailed protocols to aid in methodological selection and implementation.
Performance Comparison of Analytical Methods
The quantification of 9,10,13-TriHOME, a linoleic acid-derived oxylipin, is predominantly achieved through sophisticated chromatographic techniques coupled with mass spectrometry. While various methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its high sensitivity and specificity. The following table summarizes the quantitative performance of different LC-MS/MS methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (%) | Precision (CV%) |
| UHPLC-MS/MS [1][2][3] | 90-98 fg on column | Not explicitly stated, but method is highly sensitive | 0.998 | 98-120 | ≤6.1 |
| Micro-Flow LC-MS/MS [4] | 0.1-91.9 pM | 0.3-306.2 pM | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| LC-MS/MS for Baijiu [5] | 0.4 ppb | 1.0 ppb | >0.9990 | 87.25-119.44 (Recovery) | <6.96 |
It is important to note that while Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of oxylipins, it necessitates a multi-step derivatization process to enhance the volatility and stability of the analytes, making it a more laborious approach.[6] Currently, there are no commercially available ELISA kits specifically for the quantification of 9,10,13-TriHOME. However, ELISA kits for structurally related dihydroxy-octadecenoic acids (DiHOMEs) are available, suggesting the potential for future development of immunoassays for TriHOMEs.[7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are the experimental protocols for the key LC-MS/MS methods cited.
Reversed-Phase UHPLC-MS/MS for TriHOME Diastereomers[3]
-
Instrumentation: Waters Acquity UPLC coupled to a Waters Xevo TQ-XS triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: Reversed-phase Acquity UPLC BEH C18 column (2.1 × 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 5% methanol (B129727) in acetonitrile (B52724).
-
Elution: Isocratic elution with 30% mobile phase B for 12.5 minutes.
-
-
Mass Spectrometry:
-
MS/MS Transitions: The specific transitions for 9,10,13-TriHOME and its regioisomer 9,12,13-TriHOME are used for distinction.[3]
-
Micro-Flow LC-MS/MS for Oxylipins[4]
-
Instrumentation: Waters nanoAcquity LC system coupled to a Sciex triple quad 7500 mass spectrometer with an OptiFlow ionization source.
-
Chromatographic Separation:
-
Column: Phenomenex Kinetex C18 column (2.6 µm, 150 × 0.3 mm) maintained at 40°C.
-
Mobile Phase A: 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% acetic acid in a mixture of 90% acetonitrile and 10% methanol.
-
Flow Rate: 4 µL/min.
-
Gradient: A detailed gradient elution profile is utilized over a 40-minute run time.
-
-
Injection Volume: 3 µL.
Visualizing the Pathways and Processes
To better understand the biological context and analytical workflow, the following diagrams have been generated.
The biosynthesis of 9,10,13-TriHOME in humans can occur through enzymatic pathways. One significant route involves the action of 15-lipoxygenase (15-LOX) on linoleic acid, leading to the formation of an epoxy alcohol intermediate, which is then converted to 9,10,13-TriHOME.[3] This process has been observed in eosinophils.[3]
The analytical workflow for 9,10,13-TriHOME typically begins with extraction from a biological matrix, followed by separation using ultra-high-performance liquid chromatography and subsequent detection and quantification by tandem mass spectrometry.
References
- 1. Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eosinophils synthesize trihydroxyoctadecenoic acids (TriHOMEs) via a 15-lipoxygenase dependent process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Validation of a High-Throughput Ultrahigh-Performance Liquid Chromatography-Mass Spectrometry Approach for Screening of Oxylipins and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for TriHOME Quantification
This guide provides an objective comparison of the primary analytical methodologies for the quantification of trihydroxy-octadecenoic acids (TriHOMEs), a class of linoleic acid-derived oxylipins relevant in inflammatory processes. Given the absence of a formal, publicly available inter-laboratory comparison study for TriHOMEs, this document focuses on a methodological comparison between the two most prevalent and powerful techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The comparison is supported by performance data from published, validated methods.
This document is intended for researchers, scientists, and drug development professionals who require sensitive and accurate quantification of these lipid mediators in various biological matrices.
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical technique is critically dependent on its performance characteristics. LC-MS/MS is generally favored for its high sensitivity and ability to analyze thermally labile molecules without derivatization, while GC-MS provides excellent chromatographic resolution for volatile compounds, which requires a derivatization step for fatty acids like TriHOMEs.
Table 1: Comparison of Quantitative Performance for TriHOME Analysis
| Validation Parameter | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.998[1][2] | ≥0.998[3] |
| Accuracy (% Recovery) | 98 - 120%[1][2] | 80 - 115%[3] |
| Precision (RSD %) | ≤6.1%[1][2] | ≤12%[3] |
| Limit of Detection (LOD) | 90 - 98 fg on column[1][2] | Typically in the low ng to high pg range (analyte dependent) |
| Limit of Quantitation (LOQ) | 0.01 - 1.25 ng/mL[4] | Typically higher than LC-MS/MS; analyte dependent |
| Derivatization Required? | No | Yes (e.g., silylation, esterification) |
Note: GC-MS data is based on methods for similar compounds, as specific TriHOME validation data is less common. Performance can vary based on the specific isomer, matrix, and instrumentation.
Experimental Protocols
A clear understanding of the experimental methodology is crucial for method selection and replication. Below are detailed protocols for the key stages of TriHOME quantification using LC-MS/MS and GC-MS.
Protocol 1: LC-MS/MS Quantification of TriHOMEs
This method is highly suitable for complex biological samples like plasma or bronchoalveolar lavage fluid (BALF) and offers high sensitivity and specificity.[1][2][5][6]
1. Sample Preparation & Lipid Extraction:
-
Internal Standard Spiking: Thaw biological samples (e.g., 0.5 mL plasma) on ice. Add a deuterated internal standard (e.g., d4-PGF2α) to facilitate accurate quantification.[5][6]
-
Protein Precipitation: Add 2 mL of cold methanol (B129727) to the sample to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes at 4°C. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the TriHOMEs and other lipids with an organic solvent like methyl formate (B1220265) or ethyl acetate.
-
-
Solvent Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.
2. Chromatographic Separation & Mass Spectrometric Detection:
-
Instrumentation: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[2]
-
Column: A C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size) is commonly used.[2]
-
Mobile Phase: A typical gradient involves:
-
Mobile Phase A: Water with 0.01% acetic or formic acid.
-
Mobile Phase B: Acetonitrile/Methanol mixture.
-
-
Detection Mode: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Quantification: Use Multiple Reaction Monitoring (MRM) to achieve high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each TriHOME isomer (e.g., m/z 329.1 → 211.0 for 9,12,13-TriHOME).[2]
Protocol 2: GC-MS Quantification of TriHOMEs (General Approach)
While less common for native TriHOMEs due to their low volatility, GC-MS can be used after derivatization. This protocol is adapted from general methods for fatty acid analysis.[3][7]
1. Sample Preparation & Derivatization:
-
Lipid Extraction: Perform lipid extraction from the biological matrix as described in the LC-MS/MS protocol (steps 1.1-1.4).
-
Saponification: Release free fatty acids by hydrolyzing the lipid extract with a base (e.g., methanolic KOH).
-
Derivatization: Convert the non-volatile TriHOMEs into volatile derivatives. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.
-
Extraction: Extract the derivatized TriHOMEs into a non-polar solvent such as hexane (B92381).
-
Concentration: Concentrate the hexane layer before injection into the GC-MS system.
2. Chromatographic Separation & Mass Spectrometric Detection:
-
Instrumentation: Use a Gas Chromatograph coupled to a triple quadrupole or single quadrupole mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), is typically employed.[8]
-
Carrier Gas: Helium is used as the carrier gas.
-
Injection: Inject the sample in splitless mode to maximize sensitivity.
-
Oven Program: A temperature gradient is used to separate the analytes (e.g., initial temp of 60°C, ramped to 300°C).[9]
-
Detection Mode: Operate the mass spectrometer in Electron Ionization (EI) mode.
-
Quantification: Use Selected Ion Monitoring (SIM) or MRM (with a triple quadrupole) to monitor characteristic fragment ions of the derivatized TriHOMEs for quantification.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the analytical methods described.
Caption: Generalized workflow for TriHOME quantification using LC-MS/MS.
Caption: Generalized workflow for TriHOME quantification using GC-MS.
Caption: Simplified biosynthetic pathway leading to TriHOME formation.
References
- 1. An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Methodologies and Procedures Employed in the Identification and Quantitation of Lipid Mediators via LC-MS/MS [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. hrpub.org [hrpub.org]
A Comparative Guide to the Lipidomics of Linoleic Acid Oxidation
For Researchers, Scientists, and Drug Development Professionals
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a crucial component of cellular membranes and a precursor to a diverse array of signaling molecules. However, its susceptibility to oxidation, both enzymatically and non-enzymatically, gives rise to a complex family of bioactive lipids known as oxidized linoleic acid metabolites (OXLAMs). These molecules, including hydroxyoctadecadienoic acids (HODEs), keto-octadecadienoic acids (oxo-ODEs), and hydroperoxyoctadecadienoic acids (HpODEs), are implicated in a wide range of physiological and pathological processes, from inflammation and pain perception to cardiovascular disease and cancer.[1][2][3] This guide provides a comparative overview of the major LA oxidation products, their formation pathways, and the analytical strategies for their study, supported by quantitative data and detailed experimental protocols.
Pathways of Linoleic Acid Oxidation
Linoleic acid can be oxidized through several distinct pathways, each yielding a specific profile of OXLAMs. These pathways can be broadly categorized as enzymatic and non-enzymatic.
Enzymatic Oxidation:
-
Lipoxygenases (LOX): 12/15-LOX is a key enzyme that catalyzes the insertion of molecular oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) and, to a lesser extent, 9(S)-hydroperoxyoctadecadienoic acid (9(S)-HpODE).[2][4] These hydroperoxides are then rapidly reduced to their corresponding stable hydroxy derivatives, 13(S)-HODE and 9(S)-HODE.
-
Cyclooxygenases (COX): COX enzymes can also oxygenate linoleic acid, contributing to the formation of HODEs.[2][4]
-
Cytochrome P450 (CYP) Enzymes: CYP monooxygenases metabolize linoleic acid to form various epoxy and hydroxy derivatives.[2][5]
Non-Enzymatic Oxidation (Autoxidation): This process involves the free radical-mediated oxidation of linoleic acid, leading to a racemic mixture of hydroperoxides, which are subsequently converted to a variety of products, including HODEs, oxo-ODEs, and volatile aldehydes like 4-hydroxynonenal (B163490) (4-HNE).
Below is a diagram illustrating the major enzymatic and non-enzymatic oxidation pathways of linoleic acid.
Comparative Abundance of Linoleic Acid Oxidation Products
The relative abundance of different OXLAMs can vary significantly depending on the biological matrix, the underlying physiological or pathological state, and dietary factors. The following tables summarize quantitative data from lipidomics studies, providing a comparative view of OXLAM concentrations in different contexts.
Table 1: Concentration of OXLAMs in Rat Plasma [4]
| Metabolite | Mean Concentration (nmol/L) |
| 9-HODE | 57.8 - 84.0 |
| 13-HODE | 123.2 - 138.6 |
| 9-oxoODE | 218.1 - 263.0 |
| 13-oxoODE | 57.8 - 69.5 |
Table 2: Linoleic Acid-Derived Metabolites in Various Edible Oils (nM) [6]
| Metabolite | Soybean Oil | Corn Oil | Olive Oil | Canola Oil |
| 9-HODE | 3.2 | 3.5 | 76.2 | 2.5 |
| 13-HODE | 3.8 | 4.3 | 92.1 | 2.8 |
| 9-oxo-ODE | 1.8 | 2.1 | 27.3 | 1.6 |
| 13-oxo-ODE | 1.9 | 2.2 | 30.5 | 1.7 |
| 9,10-DiHOME | 2.1 | 2.3 | 0.2 | 0.2 |
| 12,13-DiHOME | 2.4 | 2.6 | 0.2 | 0.2 |
DiHOME: Dihydroxyoctadecamonoenoic acid
These tables highlight the differential distribution of OXLAMs. For instance, in rat plasma, 9-oxoODE and 13-HODE are the most abundant metabolites. In edible oils, olive oil shows significantly higher levels of HODEs and oxo-ODEs compared to other common vegetable oils, despite having a lower overall linoleic acid content.[6]
Experimental Protocols for OXLAM Analysis
The accurate quantification of OXLAMs is challenging due to their low abundance and the presence of isomeric forms. Mass spectrometry-based lipidomics, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for this purpose.[7][8][9]
Key Experimental Steps:
-
Sample Preparation: This is a critical step to ensure accurate results and prevent artificial oxidation.[10]
-
Collection: Collect biological samples (e.g., plasma, tissue) in the presence of antioxidants like butylated hydroxytoluene (BHT) and triphenylphosphine (B44618) (TPP) to minimize ex vivo oxidation.[10]
-
Extraction: Perform lipid extraction using methods like liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE).[9][10] For total OXLAMs (free and esterified), a hydrolysis step (e.g., with potassium hydroxide) is required before extraction.[4]
-
Internal Standards: Add a suite of deuterated internal standards corresponding to the analytes of interest at the beginning of the extraction process for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separate the different OXLAM isomers using reverse-phase liquid chromatography (e.g., with a C18 column).[2][11]
-
Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode and employing multiple reaction monitoring (MRM).[4][11] The MRM transitions are specific for each analyte and its corresponding internal standard.
-
Below is a workflow diagram for a typical lipidomics analysis of OXLAMs.
Signaling and Biological Relevance
OXLAMs are not merely byproducts of oxidative stress but are now recognized as potent signaling molecules that can modulate various cellular processes. For example, 9-HODE and 13-HODE are endogenous activators of the transient receptor potential vanilloid 1 (TRPV1), a key receptor involved in pain sensation.[2] In the context of cardiovascular disease, OXLAMs are major components of oxidized low-density lipoprotein (LDL) and are implicated in the formation of foam cells and the development of atherosclerotic plaques.[2][3] Furthermore, elevated levels of OXLAMs have been associated with nonalcoholic steatohepatitis (NASH).[3]
The diagram below illustrates a simplified signaling pathway involving OXLAMs.
References
- 1. Linoleic Acid: A Narrative Review of the Effects of Increased Intake in the Standard American Diet and Associations with Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid - Wikipedia [en.wikipedia.org]
- 6. Lipidomic quantitation of oxidized fatty acids in plant and algae oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The methods and application of Oxylipins Analysis - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples [mdpi.com]
- 11. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 9(S),10(S),13(S)-TriHOME
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Proper Disposal of 9(S),10(S),13(S)-TriHOME
Navigating the complexities of laboratory waste management is critical for ensuring a safe and compliant research environment. This document provides a comprehensive guide to the proper disposal procedures for 9(S),10(S),13(S)-TriHOME, a trihydroxy-octadecenoic acid derivative. By adhering to these protocols, you can mitigate risks, ensure regulatory compliance, and contribute to a culture of safety within your organization.
Understanding the Compound: Safety and Hazard Profile
Key Safety Considerations:
-
Ethanol (B145695) Hazards: Ethanol is a flammable liquid.[2] The primary risks are fire and explosion, especially in the presence of ignition sources.
-
Personal Protective Equipment (PPE): When handling 9(S),10(S),13(S)-TriHOME in its ethanol solution, appropriate PPE should be worn, including safety glasses, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood.
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key quantitative data related to 9(S),10(S),13(S)-TriHOME and its common solvent, ethanol.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₄O₅ | --INVALID-LINK-- |
| Molecular Weight | 330.46 g/mol | --INVALID-LINK-- |
| Storage Temperature | -20°C | Manufacturer's Product Information |
| Ethanol Concentration | Varies by supplier (check product label and SDS) | Supplier Documentation |
| Ethanol Flash Point | ~13°C (for pure ethanol) | Standard Chemical Data |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of 9(S),10(S),13(S)-TriHOME. This procedure is based on the assumption that the compound itself is non-hazardous and the primary concern is the ethanol solvent.
Step 1: Assess the Waste Stream
-
Determine the total volume and concentration of the 9(S),10(S),13(S)-TriHOME ethanol solution to be disposed of.
-
Identify any other chemicals that may be present in the waste stream. If the solution has been mixed with other hazardous materials, it must be treated as hazardous waste.
Step 2: Segregate the Waste
-
Collect the 9(S),10(S),13(S)-TriHOME ethanol solution in a designated, properly labeled hazardous waste container for flammable liquids.[3][4]
-
Do not mix this waste with other waste streams, especially acids, bases, or oxidizing agents, to prevent dangerous chemical reactions.[4]
Step 3: Neutralization (If Applicable)
-
For a pure solution of 9(S),10(S),13(S)-TriHOME in ethanol, neutralization is not necessary as the compound is not acidic or basic.
Step 4: Disposal of Small Quantities (Under 100mL)
-
For very small quantities, some institutional guidelines may permit disposal down the drain with copious amounts of water, provided the final concentration of ethanol is less than 10%.[5] However, it is crucial to consult and strictly follow your institution's specific policies on solvent disposal.
Step 5: Disposal of Large Quantities
-
For larger volumes, the waste must be collected for disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]
-
Ensure the waste container is securely sealed and clearly labeled with its contents, including "Ethanol Waste" and the name of the solute.[3]
Step 6: Decontamination of Empty Containers
-
Empty containers that held 9(S),10(S),13(S)-TriHOME should be triple-rinsed with a suitable solvent (e.g., water or ethanol).
-
The rinsate should be collected and disposed of as hazardous waste along with the bulk solution.
-
After thorough cleaning, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced or removed.
Experimental Workflow and Decision Diagram
To further clarify the disposal process, the following diagram illustrates the decision-making workflow.
Caption: Disposal Decision Workflow for this compound.
By implementing these procedures, you will ensure the safe and responsible management of 9(S),10(S),13(S)-TriHOME waste in your laboratory, fostering a secure and compliant research environment. Always prioritize safety and consult your institution's specific guidelines.
References
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
